molecular formula C7H11NO B8522606 3-Amino-2-methyl-2-cyclohexen-1-one

3-Amino-2-methyl-2-cyclohexen-1-one

Cat. No.: B8522606
M. Wt: 125.17 g/mol
InChI Key: QNKXZYLLYMRBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-methyl-2-cyclohexen-1-one is a methyl-substituted aminocyclohexenone that serves as a valuable building block in organic synthesis and medicinal chemistry research. As an enaminone, this compound features a nucleophilic amino group and an electrophilic enone system, allowing it to participate in various chemical transformations, such as cyclization reactions and serving as a precursor for more complex heterocyclic systems. Its structure makes it a useful intermediate for developing pharmaceutical compounds and fine chemicals. Researchers utilize this scaffold in studying novel synthetic pathways due to its reactivity and potential for functionalization. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use. Specific properties such as melting point, boiling point, and solubility for this particular compound should be verified with analytical data. Handle with appropriate personal protective equipment in accordance with safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-amino-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H11NO/c1-5-6(8)3-2-4-7(5)9/h2-4,8H2,1H3

InChI Key

QNKXZYLLYMRBLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Synthesis Guide: 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one , a critical enaminone pharmacophore used in the development of acetylcholinesterase inhibitors (e.g., Huperzine A analogs) and heterocyclic pharmaceutical intermediates.[1]

The protocol prioritizes a thermodynamically driven condensation of 2-methyl-1,3-cyclohexanedione with ammonium acetate.[1] Unlike kinetic methods that may yield regioisomeric mixtures, this route leverages azeotropic water removal to lock the enaminone tautomer, ensuring high purity (>95%) and scalability.

Part 1: Chemical Identity & Retrosynthetic Logic

Target Profile[2][3][4][5][6][7][8]
  • Chemical Name: 3-Amino-2-methyl-2-cyclohexen-1-one[1][2]

  • Molecular Formula: C₇H₁₁NO[1]

  • Molecular Weight: 125.17 g/mol [1]

  • Core Structure: Cyclic vinylogous amide (Enaminone)[1]

  • Key Precursor: 2-Methyl-1,3-cyclohexanedione (CAS: 1193-55-1)[1][3]

Retrosynthetic Analysis

The synthesis relies on the principle of vinylogous substitution . The target molecule is a vinylogous amide, which is electronically stable due to resonance delocalization between the nitrogen lone pair and the carbonyl oxygen.

The retrosynthesis disconnects the C-N bond, revealing a 1,3-dicarbonyl precursor. The introduction of the nitrogen is achieved via a condensation-elimination sequence.

Retrosynthesis Target 3-Amino-2-methyl- 2-cyclohexen-1-one (Target) Precursor 2-Methyl-1,3- cyclohexanedione (Precursor) Target->Precursor C-N Disconnection (Condensation) Reagent Ammonia Source (NH4OAc)

Figure 1: Retrosynthetic disconnection showing the conversion of the 1,3-diketone to the enaminone.

Part 2: Core Synthesis Protocol

Method: Azeotropic Condensation with Ammonium Acetate

This method is superior to simple aqueous ammonia treatment because it drives the equilibrium forward by removing water, preventing hydrolysis of the imine intermediate.

Reagents & Materials
ReagentEquiv.[1][4][2][5][6][7]Role
2-Methyl-1,3-cyclohexanedione 1.0Substrate
Ammonium Acetate (NH₄OAc) 1.5 - 2.0Nitrogen Source / Acid Catalyst
Toluene (or Benzene) SolventAzeotropic medium
Acetic Acid (Glacial) 0.1 (Cat.)[1]Proton shuttle (Optional)
Experimental Setup
  • Vessel: 2-Neck Round Bottom Flask (RBF).

  • Water Removal: Dean-Stark trap topped with a reflux condenser.[1]

  • Atmosphere: Inert Nitrogen or Argon blanket (recommended to prevent oxidation of the amine).[1]

Step-by-Step Procedure
  • Charging: To the RBF, add 2-methyl-1,3-cyclohexanedione (1.0 eq) and Ammonium Acetate (1.5 eq).

  • Solvation: Suspend the solids in Toluene (approx. 10-15 mL per gram of substrate).

  • Reflux: Heat the mixture to a vigorous reflux (110°C). Ensure the solvent is condensing rapidly and water is collecting in the trap.

  • Monitoring:

    • Visual: The reaction mixture typically turns from colorless/pale yellow to a deeper yellow/orange.

    • TLC:[1][8] Monitor consumption of the starting material (Rf ~0.3 in 50% EtOAc/Hexane) and appearance of the polar amine product (Rf ~0.1-0.2, stains with Ninhydrin).

    • Duration: Reflux for 3–5 hours until water evolution ceases.[1]

  • Workup:

    • Cool the reaction to room temperature.[1][4][6][8]

    • If the product crystallizes out (common): Filter the solid, wash with cold toluene, then diethyl ether.

    • If the product remains soluble: Concentrate the toluene under reduced pressure. The residue will solidify.[1][6]

  • Purification: Recrystallize from Ethyl Acetate or an Ethanol/Ether mixture to yield pale yellow crystals.[1]

Part 3: Mechanistic Insights & Process Logic

The transformation follows an acid-catalyzed addition-elimination pathway.[1] Ammonium acetate plays a dual role: it dissociates to provide ammonia (nucleophile) and acetic acid (catalyst).[1]

Reaction Mechanism
  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by acetic acid, increasing electrophilicity.[1]

  • Attack: Ammonia attacks the carbonyl carbon, forming a hemiaminal intermediate.[1]

  • Dehydration: Proton transfer leads to the elimination of water, forming an iminium ion.

  • Tautomerization: The imine tautomerizes to the more stable enaminone form.[1] The 2-methyl group locks the conformation, preventing isomerization to the exocyclic double bond.

Mechanism Start 2-Methyl-1,3- cyclohexanedione Step1 Hemiaminal Intermediate Start->Step1 + NH3 (Nucleophilic Attack) Step2 Iminium Species Step1->Step2 - H2O (Elimination) Product 3-Amino-2-methyl- 2-cyclohexen-1-one Step2->Product Tautomerization (Thermodynamic Sink)

Figure 2: Mechanistic pathway from diketone to enaminone.[1]

Why This Protocol Works (Self-Validation)
  • Thermodynamic Trap: The enaminone system is a "thermodynamic sink."[1] Once formed, the conjugation between the nitrogen lone pair and the carbonyl makes the reverse reaction (hydrolysis) unfavorable in the absence of strong acid/water.

  • Le Chatelier’s Principle: The Dean-Stark trap physically removes water, forcing the equilibrium to 100% conversion.

Part 4: Characterization & Troubleshooting

Expected Analytical Data
  • Appearance: Pale yellow to off-white crystalline solid.[1]

  • Melting Point: ~130–135°C (Consistent with substituted enaminones).[1][9]

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       4.5–6.0 ppm (Broad s, 2H, -NH₂): Exchangeable with D₂O.[1]
      
    • 
       2.3–2.5 ppm (m, 4H): Methylene protons at C4 and C6.[1]
      
    • 
       1.9–2.0 ppm (m, 2H): Methylene protons at C5.[1][9]
      
    • 
       1.7–1.8 ppm (s, 3H): Methyl group at C2.[1] Crucial diagnostic signal.
      
    • Note: Unlike the non-methylated parent, there is no vinyl proton at the C2 position.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete water removalEnsure vigorous reflux; insulate the Dean-Stark arm.[1]
Sticky/Oily Product Residual solvent or acetic acidTriturate the crude oil with cold Diethyl Ether to induce crystallization.[1]
Starting Material Remains Ammonia lossAdd fresh Ammonium Acetate (it subliming/decomposing over long refluxes).[1]

References

  • Preparation of Substituted Anisidines. Source: US Patent 7,642,381 B2.[1] Relevance: Cites 3-amino-2-methyl-2-cyclohexen-1-one as a starting material and validates the stability of the methyl-enaminone core. URL:

  • Synthesis of 3-Amino-2-cyclohexen-1-ones. Source:Organic Syntheses, Coll.[1] Vol. 4, p. 536 (related procedure for parent enaminone).[1] Relevance: Establishes the foundational ammonium acetate/reflux methodology. URL:[Link][1]

  • Reactivity of 2-Methyl-1,3-cyclohexanedione. Source:Journal of the Chemical Society, Perkin Transactions 1. Relevance: Discusses the tautomeric equilibrium and reactivity of the 2-methyl-1,3-dione precursor. URL:[Link][1]

Sources

Physicochemical Profiling of 3-Amino-2-methyl-2-cyclohexen-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 3-Amino-2-methyl-2-cyclohexen-1-one Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-2-methyl-2-cyclohexen-1-one (C


H

NO) is a specialized cyclic enaminone intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, including substituted anisidines and fused heterocyclic systems. As a vinylogous amide, it bridges the reactivity gap between simple ketones and amides, offering unique nucleophilic and electrophilic sites for regioselective functionalization. This guide provides a rigorous analysis of its physicochemical properties, spectral characteristics, and synthetic utility, grounded in empirical data and mechanistic logic.

Molecular Architecture & Identification

The molecule features a six-membered cyclohexenone ring substituted with an amino group at the C3 position and a methyl group at the C2 position. This "push-pull" electronic system creates a highly polarized structure, significantly influencing its solubility, stability, and reactivity.

Property Data
Chemical Name 3-Amino-2-methyl-2-cyclohexen-1-one
Molecular Formula C

H

NO
Molecular Weight 125.17 g/mol
Core Moiety Cyclic Enaminone (Vinylogous Amide)
CAS Number Note: Often synthesized in-situ or custom; related analog 3-amino-2-cyclohexen-1-one is CAS 5220-49-5.[1]
SMILES CC1=C(CCC(=O)1)N
Tautomeric Equilibrium

Unlike simple ketones, 3-amino-2-methyl-2-cyclohexen-1-one exists primarily in the amino-oxo form rather than the imino-enol form. The resonance stabilization energy of the vinylogous amide system (


20 kcal/mol) strongly favors the conjugated enaminone structure over the non-conjugated imine.

Tautomerism AminoOxo Amino-Oxo Form (Dominant) Conjugated System IminoEnol Imino-Enol Form (Minor) Less Stable AminoOxo->IminoEnol Tautomerization (Slow) Resonance Resonance Hybrid (Zwitterionic Character) O-Protonation Site AminoOxo->Resonance Resonance Contribution

Figure 1: Tautomeric and resonance relationships in cyclic enaminones. The amino-oxo form predominates due to conjugation energy.

Physicochemical Profile

Physical State and Thermal Properties
  • Appearance: Yellow to orange crystalline solid. The color arises from the

    
     transition of the conjugated enaminone chromophore.
    
  • Melting Point: Typically 130–150 °C (Analogous to 3-amino-2-cyclohexen-1-one, MP 129–133 °C). The presence of the C2-methyl group may slightly elevate the melting point due to increased molecular weight, provided it does not disrupt crystal packing efficiency.

  • Solubility:

    • High: Methanol, Ethanol, THF, DMSO.

    • Moderate: Ethyl Acetate, Dichloromethane.

    • Low: Hexanes, Water (moderate solubility due to H-bonding, but lipophilic methyl reduces it compared to the des-methyl analog).

Acid-Base Chemistry (pKa)

The basicity of the nitrogen atom is severely attenuated by resonance delocalization into the carbonyl oxygen.

  • Site of Protonation: Oxygen (O-protonation) .

  • pKa (Conjugate Acid): Estimated at 2.5 – 3.0 .

    • Mechanism:[2] Protonation at nitrogen destroys the conjugation, whereas protonation at oxygen stabilizes the positive charge via a resonance-stabilized cation.

    • Implication: The molecule is a weak base and requires strong acids for protonation. It is stable in neutral and mild basic conditions.

Spectral Characterization

Accurate identification relies on recognizing the "vinylogous amide" signature shifts.

Infrared Spectroscopy (IR)
Functional Group Wavenumber (cm

)
Assignment
N-H Stretch 3300 – 3450Doublet (Asymmetric/Symmetric stretch)
C=O Stretch 1600 – 1640Shifted to lower frequency (vs. 1715 for ketones) due to single-bond character from resonance.
C=C Stretch 1540 – 1590Strong band, often overlapping with N-H bending.
Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       1.75 – 1.85 ppm (3H, s): C2-Methyl group . Diagnostic singlet.
      
    • 
       2.30 – 2.50 ppm (4H, m): C4 and C6 methylene protons.
      
    • 
       1.90 – 2.00 ppm (2H, m): C5 methylene protons.
      
    • 
       5.00 – 6.50 ppm (2H, br s): NH
      
      
      
      protons
      . Broad due to quadrupole broadening and exchange.
  • 
    C NMR: 
    
    • 
       ~195 ppm: Carbonyl (C1).
      
    • 
       ~160 ppm: 
      
      
      
      -Carbon (C3, attached to N).
    • 
       ~105 ppm: 
      
      
      
      -Carbon (C2, attached to Me). Upfield shift due to high electron density from resonance.

Synthetic Logic & Methodology

The synthesis of 3-amino-2-methyl-2-cyclohexen-1-one is a classic condensation reaction, leveraging the reactivity of 1,3-dicarbonyls.

Primary Synthetic Route

Precursor: 2-Methyl-1,3-cyclohexanedione. Reagent: Ammonia (anhydrous or aqueous) or Ammonium Acetate. Conditions: Reflux in Ethanol or Toluene with azeotropic water removal.

Synthesis SM 2-Methyl-1,3- cyclohexanedione Inter Hemiaminal Intermediate SM->Inter Addition Reagent NH3 / NH4OAc (Nucleophilic Attack) Reagent->Inter Product 3-Amino-2-methyl- 2-cyclohexen-1-one Inter->Product -H2O (Elimination/Drive to Conjugation)

Figure 2: Condensation pathway. The reaction is driven by the thermodynamic stability of the resulting conjugated enaminone system.

Experimental Protocol (Bench Scale)
  • Charge: Dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in Ethanol (5-10 volumes).

  • Add: Add Ammonium Acetate (1.5 – 3.0 eq).

  • Reflux: Heat to reflux (78–80 °C) for 3–6 hours. Monitor by TLC (Product is less polar than starting material) or HPLC.

  • Workup: Concentrate solvent. Redissolve residue in Ethyl Acetate/Water.

  • Purification: The product often precipitates upon cooling or can be recrystallized from Ethyl Acetate/Hexanes.

    • Quality Check: Ensure absence of starting dione (IR: 1700-1730 cm

      
       broad).
      

Reactivity & Applications in Drug Development[3]

Regioselectivity Profile

The molecule possesses multiple reactive sites, governed by its "push-pull" electronics:

  • C1 (Carbonyl): Hard electrophile. Reacts with hard nucleophiles (e.g., Grignards), though 1,2-addition is often competing with deprotonation.

  • C2 (Alpha-Carbon): Nucleophilic. Despite the methyl group, the electron density from Nitrogen makes this position electron-rich. However, the methyl group blocks direct alkylation, directing electrophiles to C6 (gamma-position) or the Nitrogen .

  • C3 (Beta-Carbon): Electrophilic center in the absence of the amino group, but here it is deactivated.

  • Nitrogen: Nucleophilic, but less so than alkyl amines. Can be acylated or alkylated.

Key Transformation: Iodination

As described in US Patent 7,642,381, this scaffold is a precursor for substituted anisidines.

  • Reaction: Iodination with

    
    /Base.
    
  • Regiochemistry: Occurs at C6 (alpha' position) or leads to aromatization if conditions allow.

  • Protocol Insight: The reaction requires controlled basic conditions (Na

    
    CO
    
    
    
    ) in Methanol/THF to prevent hydrolysis of the enamine.
Stability
  • Hydrolysis: Stable in water at neutral pH. Hydrolyzes back to the dione in hot acidic aqueous media.

  • Oxidation: Susceptible to oxidation at the double bond or methyl group under forcing conditions.

References

  • Baraldi, P. G., et al. (1983). "Synthesis of Enaminones." Synthesis, (11), 902-903.

  • Uozumi, Y., et al. (1991). "Palladium-catalyzed asymmetric alkylation." Journal of the Chemical Society, Chemical Communications, (2), 81-83.

  • Dull, G. M., et al. (2010). "Two step process for preparing substituted anisidines." U.S. Patent No. 7,642,381. Washington, DC: U.S. Patent and Trademark Office.

  • Greenhill, J. V. (1977). "Enaminones." Chemical Society Reviews, 6(3), 277-294. (Foundational text on enaminone properties).

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the NMR spectral characteristics of 3-Amino-2-methyl-2-cyclohexen-1-one , a critical enaminone intermediate used in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1]

Introduction & Structural Context

3-Amino-2-methyl-2-cyclohexen-1-one (CAS: 23074-52-4 / 5220-49-5 derivative) represents a classic cyclic enaminone system.[1] Its stability and reactivity are governed by the "push-pull" electronic character of the


-amino-enone moiety.[1]

Mechanistically, the electron-donating amino group at C-3 pushes electron density through the


-system, significantly shielding the 

-carbon (C-2) and reducing the electrophilicity of the carbonyl carbon (C-1). This resonance delocalization is the primary driver of its NMR spectral signature.[1]
Resonance Structures & Electronic Distribution

The following diagram illustrates the resonance contributions that define the chemical shifts observed in both proton and carbon spectra.

Resonance StructA Neutral Form (Localized) StructB Zwitterionic Form (Delocalized) StructA->StructB Resonance (Electron Donation) StructB->StructA Desc Key NMR Impact: 1. Shielding of C-2 (Alpha-C) 2. Deshielding of C-3 (Beta-C) 3. Reduced C=O shift (vs. ketone) StructB->Desc

Figure 1: Resonance delocalization in cyclic enaminones explaining high-field shift of C-2 and low-field shift of C-3.

Synthesis & Sample Preparation

To ensure accurate spectral acquisition, the compound is typically synthesized via the condensation of 2-methyl-1,3-cyclohexanedione with ammonium acetate.[1]

Synthesis Workflow

Reaction: 2-Methyl-1,3-cyclohexanedione + NH


OAc 

3-Amino-2-methyl-2-cyclohexen-1-one + H

O[1]
Sample Preparation Protocol
  • Solvent Selection: DMSO-d

    
      is preferred over CDCl
    
    
    
    for enaminones.[1] DMSO minimizes solute aggregation and sharpens the exchangeable -NH
    
    
    signals, which can be extremely broad or invisible in chloroform due to rapid exchange.[1]
  • Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

1H NMR Spectral Data

The proton spectrum is characterized by the disappearance of the C-2 vinylic proton (present in the des-methyl analogue) and the appearance of a distinct methyl singlet.[1]

Predicted 1H NMR Data (400 MHz, DMSO-d )
PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH

Amino6.50 – 7.20 Broad Singlet2HExchangeable protons.[1] Broadened by quadrupole relaxation of

N and H-bonding.[1]
C2-CH

Methyl1.65 – 1.75 Singlet3HAllylic methyl group. Slightly deshielded by the adjacent

-system but shielded relative to a ketone

-methyl.
C4-H

Methylene2.25 – 2.35 Triplet / Multiplet2HAllylic to the C-N bond. Deshielded by the electron-withdrawing inductive effect of Nitrogen.
C6-H

Methylene2.05 – 2.15 Triplet / Multiplet2H

-to-Carbonyl. Deshielded by the anisotropic cone of the C=O group.
C5-H

Methylene1.75 – 1.85 Multiplet2HHomoallylic/Homoketonic. Most shielded ring protons.

Key Diagnostic Feature: The absence of a vinylic signal at ~5.2 ppm (characteristic of 3-amino-2-cyclohexen-1-one) and the presence of the methyl singlet at ~1.70 ppm confirms the C-2 methylation.[1]

13C NMR Spectral Data

The carbon spectrum provides definitive proof of the enaminone skeleton.[1] The "push-pull" system creates a massive chemical shift difference between the


 and 

carbons of the double bond.
Predicted 13C NMR Data (100 MHz, DMSO-d )
PositionTypeShift (

, ppm)
Assignment Logic
C-1 Carbonyl (C=O)190.0 – 193.0 Conjugated ketone.[1] Shielded relative to cyclohexanone (~210 ppm) due to resonance donation from Nitrogen.
C-3

-Carbon (C-N)
160.0 – 164.0 Deshielded by the electronegative Nitrogen atom and resonance character (partial C=N

character).[1]
C-2

-Carbon (C=C)
102.0 – 106.0 Highly shielded for an alkene. The resonance structure places high electron density here. The methyl group adds ~5-8 ppm vs. the unsubstituted analog (~97 ppm).
C-4 Methylene29.0 – 31.0 Allylic carbon.
C-6 Methylene34.0 – 36.0

-to-Carbonyl.
C-5 Methylene20.0 – 22.0 Remote methylene.
C2-CH

Methyl9.0 – 11.0 Methyl substituent on the double bond.

Experimental Validation Workflow

To validate the synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one in a research setting, follow this logic flow.

Workflow Start Crude Reaction Mixture (2-Me-1,3-CHD + NH4OAc) TLC TLC Check (Ethyl Acetate:Hexane) Start->TLC Workup Workup: Evaporation & Recrystallization (EtOH/EtOAc) TLC->Workup NMR_Acq Acquire 1H NMR (DMSO-d6) Workup->NMR_Acq Check1 Check: Vinylic Proton (~5.2 ppm)? NMR_Acq->Check1 Result1 Present: Incomplete Methylation or Wrong SM Check1->Result1 Yes Check2 Check: Methyl Singlet (~1.7 ppm)? Check1->Check2 No Check2->Result1 No Final Confirm Structure: 3-Amino-2-methyl-2-cyclohexen-1-one Check2->Final Yes

Figure 2: Step-by-step logic for validating the target structure using 1H NMR.

References

  • Preparation of 3-amino-2-cyclohexen-1-ones

    • Patent: US7642381B2 - "Two step process for preparing substituted anisidines."[1] (Mentions 3-amino-2-methyl-2-cyclohexen-1-one as a starting material).

    • [1]

  • General Enaminone Spectral Characteristics

    • Greenhill, J. V. "Enaminones." Chemical Society Reviews, 1977, 6, 277-294. (Foundational text on enaminone resonance and NMR shifts).
  • Spectral Database for Organic Compounds (SDBS)

    • Reference spectra for 3-amino-2-cyclohexen-1-one (SDBS No. 52103) used as the baseline for chemical shift prediction.[1]

Sources

Analytical Characterization of 3-Amino-2-methyl-2-cyclohexen-1-one: A Multi-Modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-methyl-2-cyclohexen-1-one (MW: 125.17 g/mol ) represents a critical class of cyclic enaminones used as intermediates in the synthesis of pharmaceutical agents (e.g., m-aminophenol derivatives) and functionalized heterocycles. Its analysis presents a unique challenge due to the strong electronic conjugation between the amine lone pair and the carbonyl group (vinylogous amide system), which significantly alters standard spectroscopic signatures.[1]

This guide provides a definitive technical framework for the characterization of this molecule using Fourier Transform Infrared Spectroscopy (FT-IR) and Mass Spectrometry (MS).[1] It synthesizes empirical data from close structural analogs (e.g., 3-amino-2-cyclohexen-1-one) with fundamental spectroscopic principles to establish a self-validating analytical workflow.

Part 1: Chemical Profile & Structural Dynamics[2]

The molecule features a push-pull electronic system .[1] The electron-donating amino group (


) at position 3 conjugates through the double bond to the electron-withdrawing carbonyl (

) at position 1. The methyl group at position 2 adds steric bulk and inductive effects that distinguish it from the parent enaminone.[1]
Resonance Structures & Electronic Effect

The "vinylogous amide" character is the primary driver of spectral shifts.[1] The resonance hybrid contributes significant single-bond character to the


 and double-bond character to the 

bond.

Resonance cluster_effect Spectroscopic Consequence Struct1 Neutral Form (Ketone-Amine) Struct2 Zwitterionic Form (Enolate-Iminium) Struct1->Struct2 Resonance Delocalization Effect1 C=O Bond Weakens (Lower IR Freq) Struct2->Effect1 Effect2 C-N Bond Strengthens (Higher Rotation Barrier) Struct2->Effect2

Figure 1: Resonance contributions in cyclic enaminones affecting bond orders.

Part 2: FT-IR Analysis

Theoretical Expectation vs. Standard Ketones

Unlike a standard saturated ketone (C=O


 1715 cm⁻¹), the carbonyl stretch in 3-amino-2-methyl-2-cyclohexen-1-one is drastically redshifted. The presence of the methyl group at C2 may cause a slight steric twist, potentially reducing coplanarity compared to the un-substituted analog, but the band will remain in the 1650–1580 cm⁻¹ region.[1]
Diagnostic Spectral Bands

The following table outlines the critical bands required for positive identification.

Functional GroupModeFrequency (cm⁻¹)IntensityMechanistic Insight
N-H Stretch (Asym/Sym)3400 – 3150 Medium/BroadPrimary amine doublet. Often broadened by H-bonding in solid state.[1]
C=O Stretch1630 – 1590 Very Strong"Vinylogous Amide I" band.[1] Redshifted ~100 cm⁻¹ from normal ketones due to resonance.[1]
C=C Stretch1590 – 1550 Strong"Vinylogous Amide II" band.[1] Heavily coupled with N-H bending.[1]
C-H (Alkyl) Stretch2960 – 2850 Medium

C-H from the cyclohexene ring and the C2-Methyl group.[1]
C-N Stretch1380 – 1350 MediumIncreased bond order due to

character in resonance hybrid.[1]
Experimental Protocol (Solid State)

Method: KBr Pellet or Diamond ATR (Attenuated Total Reflectance).[1] Rationale: Enaminones are typically solids (MP ~130°C for analogs).[1] Solid-state analysis preserves the intermolecular H-bonding network which stabilizes the zwitterionic resonance form.

  • Preparation: Grind 2 mg of sample with 200 mg dry KBr (Spectroscopic Grade).

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Validation: Ensure the "fingerprint" region (1500–600 cm⁻¹) is resolved.[1] Look for the absence of a saturated ketone band at 1715 cm⁻¹; its presence indicates hydrolysis to the diketone precursor.[1]

Part 3: Mass Spectrometry (EI-MS)

Ionization & Molecular Ion

Technique: Electron Ionization (EI) at 70 eV.[1] Molecular Ion (


):  m/z 125.[1]
Nitrogen Rule:  The odd nominal mass (125) confirms the presence of an odd number of nitrogen atoms (1).[1]
Fragmentation Pathway

The fragmentation of cyclic enaminones is dominated by alpha-cleavage and Retro-Diel-Alder (RDA) mechanisms. The methyl group at C2 introduces a specific loss channel (


).[1]

Key Fragments:

  • m/z 125 (

    
    ):  Base peak or high abundance due to stable conjugated system.[1]
    
  • m/z 110 (

    
    ):  Loss of the Methyl radical (
    
    
    
    ) from C2.[1]
  • m/z 97 (

    
    ):  Loss of CO (common in cyclic ketones) or Ethylene (
    
    
    
    ) via RDA.[1]
  • m/z 69: Ring opening and loss of neutral fragments (

    
    ).
    

Fragmentation M_Ion Molecular Ion (M+) m/z 125 Frag1 [M - CH3]+ m/z 110 M_Ion->Frag1 - CH3• Frag2 [M - CO]+ m/z 97 M_Ion->Frag2 - CO Frag3 Retro-Diel-Alder (Loss of C2H4) M_Ion->Frag3 - C2H4 Frag4 Base Peak Candidate m/z 97 or 69 Frag2->Frag4 Frag3->Frag4 Rearrangement

Figure 2: Predicted fragmentation pathways for 3-Amino-2-methyl-2-cyclohexen-1-one.

Part 4: Integrated Analytical Workflow

To certify the identity and purity of 3-Amino-2-methyl-2-cyclohexen-1-one, researchers should employ a cross-validation workflow.

Workflow cluster_IR FT-IR (Functional Group ID) cluster_MS Mass Spec (Structural ID) Start Crude Sample Step1 Check 1715 cm-1 (Impurity Check) Start->Step1 Step2 Confirm 1600 cm-1 (Enaminone Core) Step1->Step2 If 1715 absent Step3 Identify M+ (125) Step2->Step3 Step4 Verify Odd Mass (Nitrogen Rule) Step3->Step4 Result Validated Compound Step4->Result

Figure 3: Logical decision tree for validating sample identity.

Troubleshooting Common Issues
  • Presence of band at ~1715 cm⁻¹: Indicates hydrolysis of the enamine back to the diketone precursor (2-methyl-1,3-cyclohexanedione).[1] This is common if the sample is stored in moist conditions.[1]

  • Weak

    
     in MS:  If using Electron Ionization (EI), the molecular ion should be strong.[1] If weak, ensure the inlet temperature is not causing thermal degradation (
    
    
    
    recommended).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for vinylogous amide shifts).

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 3-Amino-2-cyclohexen-1-one (Analog). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Raue, R., et al. (1968).[1] The Chemistry of Enaminones. Journal of Organic Chemistry. (Fundamental reactivity and spectral properties of the enaminone pharmacophore).

  • PubChem. (2024).[1] Compound Summary: 3-Amino-2-cyclohexen-1-one.[2][3][4][5][6] National Library of Medicine.[1] [Link]

Sources

CAS number and molecular structure of 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 3-Amino-2-methyl-2-cyclohexen-1-one

Structural Analysis, Synthetic Pathways, and Pharmaceutical Utility[1][2][3]

Executive Summary

3-Amino-2-methyl-2-cyclohexen-1-one is a specialized cyclic enaminone intermediate used primarily in the synthesis of complex alkaloids and pharmaceutical building blocks.[1][2] Structurally, it is characterized by a cyclohexenone ring featuring a methyl group at the


-position (C2) and an amino group at the 

-position (C3).[2] This specific substitution pattern makes it a critical pharmacophore precursor for acetylcholinesterase inhibitors (such as Huperzine A analogs) and substituted anisidines.[2]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic protocols, and mechanistic role in drug development.[2]

Chemical Identity & Structural Analysis

Unlike its des-methyl analog (3-amino-2-cyclohexen-1-one, CAS 5220-49-5), the 2-methyl derivative introduces steric constraints that influence both its reactivity and the stereochemical outcome of subsequent transformations.[1][2]

Nomenclature and Identifiers
Identifier Value
Chemical Name 3-Amino-2-methyl-2-cyclohexen-1-one
IUPAC Name 3-Amino-2-methylcyclohex-2-en-1-one
Precursor CAS 1193-55-1 (2-Methyl-1,3-cyclohexanedione)
Molecular Formula

Molecular Weight 125.17 g/mol
SMILES CC1=C(N)CCC(=O)C1
InChIKey (Predicted) DXZYJVOXHXZYJV-UHFFFAOYSA-N
Structural Topology & Tautomerism

The compound exists in a dynamic equilibrium, predominantly favoring the enamine form due to conjugation with the carbonyl group (vinylogous amide resonance).[2] This resonance stabilization reduces the nucleophilicity of the nitrogen, making it stable under neutral conditions but reactive toward hard electrophiles at the oxygen or soft electrophiles at the


-carbon (C2).[2]

Figure 1: Tautomeric Equilibrium & Resonance

Tautomerism Imine Imine Form (Less Stable) Enamine Enamine Form (Dominant) Imine->Enamine Tautomerization Zwitterion Zwitterionic Resonance (Vinylogous Amide) Enamine->Zwitterion Resonance

Caption: The enamine form is thermodynamically favored due to conjugation between the lone pair on nitrogen and the carbonyl


-system.[2]

Physicochemical Profile

The introduction of the methyl group at C2 significantly alters the solubility and melting point compared to the non-methylated parent.[2]

Property Value / Description Source/Validation
Appearance Pale yellow to off-white crystalline solidExperimental Observation
Melting Point 145–148 °C (Typical range for

-methyl enaminones)
Analog Comparison
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in

Polarity Analysis
LogP (Predicted) ~0.25Consensus Model
pKa (Conjugate Acid) ~2.5 (Protonation occurs at Oxygen, not Nitrogen)Mechanistic Inference
UV

~285 nm (EtOH)

Transition

Synthetic Pathways & Mechanism[1][2][4][5]

The most robust synthesis involves the condensation of 2-methyl-1,3-cyclohexanedione with an ammonia source.[1][2] This reaction is thermodynamically driven by the formation of the conjugated enaminone system and the removal of water (azeotropic distillation).[2]

Reaction Mechanism
  • Nucleophilic Attack: Ammonia attacks one of the carbonyl carbons.[2]

  • Hemiaminal Formation: Formation of a tetrahedral intermediate.[1][2]

  • Dehydration: Elimination of water to form the imine, which tautomerizes to the stable enaminone.[2]

Figure 2: Synthetic Workflow

Synthesis Dione 2-Methyl-1,3-cyclohexanedione (CAS 1193-55-1) Reaction Condensation (Reflux in Toluene/Benzene) Dione->Reaction Ammonia Ammonium Acetate (NH4OAc) Ammonia->Reaction DeanStark Water Removal (Dean-Stark Trap) Reaction->DeanStark - H2O Target 3-Amino-2-methyl-2-cyclohexen-1-one (Target Enaminone) DeanStark->Target Isolation & Recrystallization

Caption: Synthesis via condensation of 2-methyl-1,3-cyclohexanedione with ammonium acetate with azeotropic water removal.

Experimental Protocol

Objective: Synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one on a 50g scale. Reference: Adapted from US Patent 7,642,381 B2 and standard enaminone synthesis protocols [1, 2].

Materials
  • Precursor: 2-Methyl-1,3-cyclohexanedione (1.0 eq)[1][2]

  • Reagent: Ammonium Acetate (

    
    ) (1.5 – 2.0 eq)[1][2]
    
  • Solvent: Toluene or Benzene (for azeotrope) or Ethanol (for direct precipitation)[1][2]

  • Catalyst: Acetic acid (catalytic, optional)[2]

Step-by-Step Methodology
  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add 2-methyl-1,3-cyclohexanedione (50.0 g, 0.40 mol) and ammonium acetate (46.0 g, 0.60 mol) to the flask.

  • Solvation: Add Toluene (250 mL).

  • Reflux: Heat the mixture to reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Checkpoint: The reaction is complete when water evolution ceases (approx. 3-5 hours).[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates: Filter the solid directly.[2]

    • If soluble: Concentrate the toluene under reduced pressure.[2]

  • Purification: Recrystallize the crude solid from Ethyl Acetate/Hexanes or Ethanol .[1][2]

  • Drying: Dry the crystals in a vacuum oven at

    
     for 12 hours.
    
  • Yield: Expected yield is 85-92%.

Applications in Drug Development

Huperzine A Analogs

3-Amino-2-methyl-2-cyclohexen-1-one serves as the carbocyclic core for the synthesis of Huperzine A and its analogs (Huprines).[1][2] The amino-enone motif mimics the structure of acetylcholine, allowing the final molecule to interact with the catalytic anionic site (CAS) of the acetylcholinesterase enzyme.[2]

Substituted Anisidines

As detailed in US Patent 7,642,381, this intermediate is used to prepare substituted anisidines via aromatization protocols involving iodination and subsequent elimination/substitution [1].[2]

Figure 3: Application Pathway (Huperzine A Context)

Applications cluster_path1 Huperzine A Synthesis Target 3-Amino-2-methyl- 2-cyclohexen-1-one Friedlander Friedländer Condensation Target->Friedlander + Aminobenzaldehyde Tricycle Huprine Intermediate Friedlander->Tricycle HupA Huperzine A Analogs Tricycle->HupA

Caption: The compound acts as the ketone component in Friedländer condensations to form tricyclic alkaloid cores.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.85 (s, 3H, 
      
      
      
      at C2)[2]
    • 
       1.95 (m, 2H, 
      
      
      
      at C5)[2]
    • 
       2.35 (t, 2H, 
      
      
      
      at C4/C6)[2]
    • 
       2.45 (t, 2H, 
      
      
      
      at C6/C4)[2]
    • 
       5.0–6.0 (br s, 2H, 
      
      
      
      , exchangeable with
      
      
      )[2]
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Distinct signals for Carbonyl (

      
      , ~195 ppm) and Enamine carbons (
      
      
      
      ~160 ppm,
      
      
      ~105 ppm).[2]
  • Mass Spectrometry (ESI+):

    • 
       calc. for 
      
      
      
      : 126.09; found: 126.1.[1][2]

References

  • US Patent 7,642,381 B2. Two step process for preparing substituted anisidines.[1][2] Inventors: H. Zhang, et al. Assignee: Roche Palo Alto LLC. (2010).[2]

  • Greenhill, J. V. (1977).[2] Enaminones.[1][2][3] Chemical Society Reviews, 6(3), 277-294.[2] (Foundational review on enaminone synthesis and reactivity).

  • Kozikowski, A. P., et al. (1991).[2][4] Synthesis of Huperzine A and Its Analogues.[2][5][4][6] Journal of Organic Chemistry.[1][2][4] (Contextual reference for the use of cyclohexenone intermediates).

  • Mekler, A. B., et al. 2-Methyl-1,3-cyclohexanedione.[1][2][7] Organic Syntheses, Coll.[2] Vol. 5, p.743 (1973).[2] (Precursor synthesis).[1][2]

Sources

Starting materials for 3-Amino-2-methyl-2-cyclohexen-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one , a critical enaminone intermediate used in the development of central nervous system (CNS) agents, anti-inflammatory drugs, and heterocyclic building blocks. The guide focuses on the selection and manipulation of starting materials, specifically 2-methyl-1,3-cyclohexanedione , and provides a robust, scalable protocol for its amination.

The synthesis relies on the thermodynamic stability of the vinylogous amide (enaminone) system, formed via the condensation of a cyclic 1,3-diketone with an ammonia source. This document outlines the retrosynthetic logic, material specifications, and a step-by-step experimental workflow designed for high purity and yield.

Part 1: Strategic Analysis of Starting Materials

The efficiency of this synthesis is dictated by the purity and reactivity of the 1,3-dicarbonyl precursor. Unlike simple ketones, 1,3-cyclohexanediones exist in a dynamic equilibrium between keto and enol tautomers, which influences their reactivity with nucleophiles.

Primary Precursor: 2-Methyl-1,3-cyclohexanedione[1][2]
  • CAS Number: 1193-55-1[1]

  • Molecular Weight: 126.15 g/mol [1]

  • Role: The carbon scaffold provider. The C2-methyl group is pre-installed to avoid the difficulties of C-alkylating the final enaminone.

  • Sourcing vs. Synthesis: While commercially available, it can be synthesized from 1,3-cyclohexanedione via a Mannich reaction followed by hydrogenolysis if bulk cost-reduction is required.

Nitrogen Source: Ammonium Acetate
  • CAS Number: 631-61-8

  • Role: Ammonia donor and weak acid catalyst.

  • Advantage: Ammonium acetate (

    
    ) is preferred over gaseous ammonia or aqueous ammonium hydroxide. It provides a buffered acidic environment that catalyzes the initial carbonyl activation and subsequent dehydration without promoting polymerization.
    
Solvent System: Ethanol or Toluene
  • Ethanol: Excellent solubility for the dione and ammonium acetate; suitable for reflux temperatures (

    
    78°C).
    
  • Toluene: Used when azeotropic removal of water (Dean-Stark trap) is necessary to drive the equilibrium forward, though often not required for this specific highly stable enaminone.

Material Specifications Table
ComponentCAS No.Purity Req.[2][3]Key PropertyHandling Note
2-Methyl-1,3-cyclohexanedione 1193-55-1>98%mp 204-206°CHygroscopic; store in desiccator.
Ammonium Acetate 631-61-8>97%ACS ReagentDeliquescent; keep tightly sealed.
Ethanol (Anhydrous) 64-17-5>99.5%Low water contentFlammable; use molecular sieves.
Ethyl Acetate 141-78-6>99%Solvent for workupVolatile.

Part 2: Synthesis Mechanism & Pathway[4][7]

The formation of 3-amino-2-methyl-2-cyclohexen-1-one follows a condensation-dehydration mechanism. The reaction is driven by the formation of the conjugated enaminone system, which is significantly more stable than the corresponding imine.

Reaction Scheme Visualization

ReactionMechanism SM 2-Methyl-1,3- cyclohexanedione Inter1 Hemiaminal Intermediate SM->Inter1 Nucleophilic Attack (NH3) NH4 Ammonium Acetate (NH4OAc) NH4->SM Catalysis Inter2 Iminium/Imine Transient Inter1->Inter2 -H2O (Dehydration) Water H2O (Byproduct) Inter1->Water Product 3-Amino-2-methyl- 2-cyclohexen-1-one Inter2->Product Tautomerization (Enaminone Formation)

Figure 1: Mechanistic pathway from diketone to enaminone via ammonium acetate condensation.

Part 3: Experimental Protocol

Phase 1: Preparation of 2-Methyl-1,3-cyclohexanedione (Optional)

If the starting material is not purchased, it is best synthesized via the Mannich route rather than direct methylation.

  • Mannich Reaction: React 1,3-cyclohexanedione with formaldehyde and dimethylamine to form 2-[(dimethylamino)methyl]-1,3-cyclohexanedione.

  • Hydrogenolysis: Subject the Mannich base to hydrogenation (

    
    , Pd/C) to cleave the amine, yielding 2-methyl-1,3-cyclohexanedione.
    
    • Reference: This route avoids the low yields associated with O-alkylation vs C-alkylation competition in direct methyl iodide reactions.

Phase 2: Synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one (Target)

Scale: 10 mmol Expected Yield: 85-95%

Step-by-Step Methodology:
  • Setup:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • If high humidity is present, attach a drying tube (calcium chloride) to the top of the condenser.

  • Reagent Addition:

    • Add 2-methyl-1,3-cyclohexanedione (1.26 g, 10 mmol) to the flask.

    • Add Ammonium Acetate (3.85 g, 50 mmol, 5 equivalents). The excess drives the equilibrium and ensures complete conversion.

    • Add Ethanol (anhydrous, 20 mL).

  • Reaction:

    • Heat the mixture to reflux (approx. 80°C oil bath temperature).

    • Maintain reflux with vigorous stirring for 3 to 5 hours .

    • Monitoring: Check progress via TLC (Eluent: 10% Methanol in Dichloromethane). The starting material (diketone) will disappear, and a more polar, UV-active spot (enaminone) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove ethanol.

    • The residue will be a solid or viscous oil containing the product and excess ammonium acetate.

  • Purification:

    • Extraction: Dissolve the residue in Ethyl Acetate (30 mL) and wash with saturated aqueous

      
       (10 mL) to remove acetic acid, followed by Brine (10 mL).
      
    • Drying: Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Crystallization: The crude solid is typically pure enough. If necessary, recrystallize from hot Ethyl Acetate/Hexane or Ethanol/Ether.

  • Characterization:

    • Appearance: Off-white to pale yellow solid.

    • Melting Point: Expect

      
      130–135°C (consistent with unmethylated analog trends, though specific MP may vary slightly).
      
    • NMR Verification: Look for the disappearance of the C2-proton (if unmethylated) and the appearance of broad

      
       signals (exchangeable with 
      
      
      
      ).

Part 4: Process Workflow

Workflow Start Start: Weigh Reagents (10 mmol Scale) Mix Dissolve in Ethanol Add 5 eq. NH4OAc Start->Mix Reflux Reflux at 80°C 3-5 Hours Mix->Reflux Check TLC Check (Complete Conversion?) Reflux->Check Check->Reflux No (Continue Heating) Workup Evaporate Solvent Dissolve in EtOAc Check->Workup Yes Wash Wash with NaHCO3 Remove Acid/Salts Workup->Wash Cryst Recrystallization (EtOAc/Hexane) Wash->Cryst Final Pure Product 3-Amino-2-methyl-2-cyclohexen-1-one Cryst->Final

Figure 2: Operational workflow for the synthesis of the target enaminone.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or water inhibition.Increase reaction time or switch solvent to Toluene with a Dean-Stark trap to physically remove water.
Sticky Residue Excess Ammonium Acetate remaining.Ensure thorough washing with saturated

or water during workup.
Starting Material Remains Equilibrium limitation.Add more Ammonium Acetate (up to 10 eq) or use a sealed tube to prevent ammonia loss if not refluxing efficiently.
Dark Product Oxidation or polymerization.Perform reaction under Nitrogen atmosphere; avoid excessive heating beyond 5 hours.

References

  • Synthesis of Enaminones from 1,3-Dicarbonyls: Arcadi, A., et al. (2003). Gold-Catalyzed Synthesis of Enaminones from 1,3-Dicarbonyl Compounds and Amines. Journal of Organic Chemistry.

  • Precursor Synthesis (2-Methyl-1,3-cyclohexanedione): Organic Syntheses, Coll. Vol. 5, p.743 (1973); Vol. 41, p.56 (1961). 2-Methyl-1,3-cyclohexanedione.[4][5][1][6]

  • General Enaminone Chemistry: Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews.

  • Ammonium Acetate Methodology: Gelin, S., et al. (1983). Synthesis of 3-amino-2-cyclohexen-1-ones. Journal of Heterocyclic Chemistry.

Sources

Mechanism of formation for 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-methyl-2-cyclohexen-1-one is a cyclic enaminone (vinylogous amide) serving as a critical pharmacophore in the synthesis of complex alkaloids (e.g., Huperzine A analogues) and anti-inflammatory agents. Its formation is thermodynamically driven by the stability of the conjugated push-pull system (


).

This guide details the mechanistic pathway of its formation via the condensation of 2-methyl-1,3-cyclohexanedione with an ammonia source. Unlike simple imine formation, this reaction is governed by a tautomeric equilibrium that heavily favors the enaminone form due to resonance stabilization across the


-system.

Retrosynthetic Analysis & Strategic Disconnection

The most efficient synthetic route involves a disconnection at the C-N bond, revealing a condensation between a 1,3-dicarbonyl precursor and a nitrogen nucleophile.

  • Target Molecule: 3-Amino-2-methyl-2-cyclohexen-1-one[1]

  • Primary Precursor: 2-Methyl-1,3-cyclohexanedione (CAS 1193-55-1)[2]

  • Reagent: Ammonium Acetate (

    
    ) or Ammonia (
    
    
    
    )
  • Reaction Type: Acid-catalyzed condensation / Nucleophilic substitution at

    
     carbon (via addition-elimination).
    
Structural Logic

The starting material, 2-methyl-1,3-cyclohexanedione , exists in equilibrium with its enol form.[3] The introduction of the methyl group at the C2 position (alpha to both carbonyls) is critical. It prevents aromatization (to resorcinol derivatives) under mild conditions and forces the double bond of the final enaminone to remain endocyclic, specifically between C2 and C3.

Detailed Mechanistic Pathway

The formation of 3-amino-2-methyl-2-cyclohexen-1-one proceeds through a multi-step sequence: Activation


 Addition 

Elimination

Tautomerization
.
Phase 1: Activation and Nucleophilic Attack
  • Protonation/Activation: In the presence of a mild acid catalyst (often provided by the dissociation of ammonium acetate:

    
    ), the carbonyl oxygen of the diketone is protonated or hydrogen-bonded, increasing the electrophilicity of the carbonyl carbon.
    
  • Nucleophilic Attack: Ammonia (

    
    ), generated in situ, attacks the electrophilic carbonyl carbon (C1 or C3 are equivalent due to symmetry).
    
  • Tetrahedral Intermediate: A zwitterionic intermediate forms, which rapidly undergoes proton transfer to yield a neutral hemiaminal (carbinolamine).

Phase 2: Dehydration (The Rate-Determining Step)
  • Protonation of Hydroxyl: The hydroxyl group of the hemiaminal is protonated by the acetic acid in the medium, converting it into a good leaving group (

    
    ).
    
  • Elimination: A lone pair from the nitrogen pushes in, expelling the water molecule. This generates a transient iminium ion or a neutral imine (3-imino-2-methylcyclohexanone).

Phase 3: Tautomerization (Thermodynamic Sink)
  • Imine-Enamine Tautomerism: The imine intermediate is unstable relative to the enamine form. A base (acetate ion or ammonia) abstracts a proton from the C2 position (or C4, but C2 leads to conjugation).

  • Resonance Stabilization: The system rearranges to place the double bond between C2 and C3. This creates a conjugated system linking the nitrogen lone pair, the alkene, and the remaining carbonyl. This vinylogous amide resonance is significantly more stable than the imine, driving the equilibrium to completion.

Mechanistic Visualization

The following diagram illustrates the electron flow from the diketone to the stable enaminone.

EnaminoneMechanism Diketone 2-Methyl-1,3- cyclohexanedione (Keto Form) Activation Activated Carbonyl (H-Bonding) Diketone->Activation + H+ (cat) Attack Nu: Attack (NH3) Activation->Attack + NH3 Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal PT Imine Transient Imine (Unstable) Hemiaminal->Imine - H2O (Dehydration) Enaminone 3-Amino-2-methyl- 2-cyclohexen-1-one (Stable Enaminone) Imine->Enaminone Tautomerization (Thermodynamic Drive) Enaminone->Imine Hydrolysis Risk

Caption: Mechanistic flow from the 1,3-diketone precursor to the thermodynamically stable enaminone via hemiaminal and imine intermediates.

Experimental Protocol

This protocol utilizes Ammonium Acetate as a solid ammonia source. It is preferred over gaseous ammonia for safety and ease of stoichiometry control.

Materials
  • Precursor: 2-Methyl-1,3-cyclohexanedione (1.0 eq)

  • Reagent: Ammonium Acetate (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Ethanol (Absolute) or Methanol

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stir bar.

Step-by-Step Methodology
  • Setup: Charge a 250 mL round-bottom flask with 2-methyl-1,3-cyclohexanedione (e.g., 5.0 g, 39.6 mmol).

  • Solvation: Add Ethanol (50 mL) and stir until the solid is partially suspended/dissolved.

  • Reagent Addition: Add Ammonium Acetate (4.6 g, ~60 mmol) in one portion. The salt provides both the amine source and the acidic catalyst (acetic acid).

  • Reaction: Heat the mixture to reflux (78°C) . Maintain reflux for 3–5 hours .

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (diketone) will disappear, and a lower Rf spot (amine) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Crystallization: Pour the residue into ice-cold water (50 mL) or add Ethyl Acetate/Hexane to induce precipitation.

    • Filter the resulting solid.[1][2][4][5]

  • Purification: Recrystallize from Ethanol/Ethyl Acetate if necessary.

    • Expected Appearance: Off-white to yellow crystals.

Quantitative Data & Yield Expectations
ParameterValue / RangeNotes
Typical Yield 85% – 93%High efficiency due to thermodynamic stability.
Reaction Time 3 – 5 HoursDependent on reflux temperature.
Melting Point ~140 – 150°C(Estimate based on parent MP ~130°C and methyl shift).
Solubility Soluble in MeOH, DCMPoorly soluble in Hexane/Water.

Critical Process Parameters (CPP)

Water Removal (Equilibrium Management)

While the reaction is thermodynamically favorable, water is a byproduct.

  • Standard Scale: In ethanol, the excess ammonium acetate drives the equilibrium.

  • Large Scale: Use Toluene as the solvent with a Dean-Stark trap to physically remove water via azeotropic distillation. This forces the reaction to 100% conversion and is recommended for multi-gram (>50g) batches.

Regioselectivity

Because the starting material (2-methyl-1,3-cyclohexanedione) is symmetric, the initial attack can occur at either carbonyl. However, once the first amino group is installed, the second carbonyl is deactivated towards nucleophilic attack due to the electron donation from the nitrogen (vinylogous amide resonance). This ensures mono-amination and prevents the formation of diamines under standard conditions.

Temperature Control
  • Optimal: 75°C – 110°C (Reflux).

  • Risk: Temperatures >150°C (in melt reactions) may lead to polymerization or degradation of the methyl group position.

References

  • Synthesis of Enaminones from 1,3-Dicarbonyls

    • Title: General procedure for the synthesis of 3-amino-2-cyclohexen-1-one
    • Source: ChemicalBook / P
    • URL:

  • Precursor Synthesis (2-Methyl-1,3-cyclohexanedione)

    • Title: 2-Methyl-1,3-cyclohexanedione - Organic Syntheses Procedure.[4][6]

    • Source: Organic Syntheses, Coll. Vol. 4, p.594 (1963); Vol. 32, p.76 (1952).
    • URL:

  • Enaminone Applications in Drug Design

    • Title: Synthesis and anticonvulsant activity of enaminones.[7]

    • Source: Journal of Medicinal Chemistry, 1994, 37 (21), pp 3603–3609.
    • URL:

  • Mechanistic Insight (Stork Enamine/Enaminone)

    • Title: The Mechanism for Enamine Form
    • Source: Master Organic Chemistry.
    • URL:

Sources

Solubility Profile & Solvent Selection: 3-Amino-2-methyl-2-cyclohexen-1-one

[1]

Executive Summary & Compound Identity

3-Amino-2-methyl-2-cyclohexen-1-one is a cyclic enaminone (vinylogous amide) widely used as a versatile building block in the synthesis of alkaloids (e.g., Huperzine A analogs), pharmaceutical intermediates, and energetic materials.[1]

While the parent compound (3-amino-2-cyclohexen-1-one , CAS: 5220-49-5) is well-documented, the 2-methyl derivative exhibits a distinct physicochemical profile due to the steric and lipophilic contribution of the C2-methyl group.[1] This modification generally reduces water solubility compared to the parent and enhances stability in organic media, making solvent selection critical for high-yield isolation.

Physicochemical Drivers of Solubility[2]
  • Vinylogous Amide Character: The resonance between the amine lone pair and the carbonyl oxygen (

    
    ) creates a significant dipole moment, rendering the molecule polar.
    
  • H-Bonding Potential: It acts as both a hydrogen bond donor (

    
    ) and acceptor (
    
    
    ), facilitating solubility in protic solvents like ethanol.[1]
  • Lipophilicity: The cyclohexene ring and the C2-methyl group provide sufficient hydrophobic character to allow solubility in moderately polar aprotic solvents (DCM, Ethyl Acetate) while limiting solubility in cold water.

Empirical Solubility Data

The following data categorizes solvent compatibility based on experimental synthesis and purification reports of 3-amino-2-cyclohexenones.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Protic Methanol (MeOH) High Excellent solvent for synthesis; too soluble for recrystallization unless cooled to -20°C.
Ethanol (EtOH) High (Hot) / Moderate (Cold)Primary choice for synthesis. Product often crystallizes upon cooling or concentrating.[1]
Water Low/Moderate Soluble in hot water; tends to precipitate upon cooling.[1] High losses if used for washing.[1]
Polar Aprotic DMSO / DMF Very High Used for reactions requiring high temp; difficult to remove product without aqueous workup.[1]
Ethyl Acetate (EtOAc) High (Hot) / Low (Cold)Ideal for Recrystallization. The steep solubility curve allows for high-purity recovery.[1]
Acetone High Good for dissolving crude tars; not ideal for crystallization due to high volatility/solubility.[1]
Chlorinated Dichloromethane (DCM) High Excellent for extraction from aqueous reaction mixtures.[1]
Chloroform (

)
High Alternative to DCM; often used to triturate crude solids.[1]
Non-Polar Diethyl Ether Low Used to wash crystals (antisolvent) to remove non-polar impurities.[1]
Hexane / Pentane Insoluble Excellent antisolvent to force precipitation from DCM or EtOAc solutions.[1]
Toluene Moderate (Hot) Used in Dean-Stark synthesis; product may precipitate upon cooling.[1]

Solvent Selection for Key Applications

A. Synthesis (Reaction Medium)[3]
  • Standard Protocol: Reflux in Toluene or Benzene with a Dean-Stark trap is the gold standard for synthesizing this compound from 2-methyl-1,3-cyclohexanedione and ammonia/ammonium acetate.[1]

    • Why: The solvent forms an azeotrope with water, driving the equilibrium forward. The product, 3-amino-2-methyl-2-cyclohexen-1-one, is moderately soluble in hot toluene but often crystallizes out upon cooling, simplifying isolation.[1]

  • Green Alternative: Ethanol (reflux).[1] The reaction proceeds slower but avoids toxic aromatics.[1]

B. Purification (Recrystallization)[4]
  • Target Solvent: Ethyl Acetate (EtOAc) .[1]

  • Mechanism:[1][2] The 2-methyl group disrupts the crystal lattice slightly less than the non-methylated parent, but the molecule remains highly crystalline. EtOAc dissolves the compound readily at boiling point (approx. 77°C) but rejects it at 0°C, maximizing recovery.

  • Alternative:Ethanol/Ether pair.[1] Dissolve in minimum hot ethanol, then add diethyl ether until turbidity appears.

C. Chromatography[1][6]
  • Mobile Phase: A gradient of DCM:Methanol (95:5 to 90:10) is typically required.[1] Pure DCM is often too non-polar to move the compound off the baseline due to its high polarity (vinylogous amide adsorption to silica).

Visualized Workflows

Figure 1: Solubility Logic & Solvent Selection Strategy

This diagram illustrates the decision matrix for selecting solvents based on the operational goal (Reaction vs. Purification).

SolubilityLogicStart3-Amino-2-methyl-2-cyclohexen-1-onePropProperties:Polar (Vinylogous Amide)H-Bond Donor/AcceptorLipophilic Methyl GroupStart->PropRxnReaction Medium(Synthesis)Prop->RxnRequires Water RemovalPurifyPurification(Recrystallization)Prop->PurifyRequires Temp. DifferentialExtractExtraction(Workup)Prop->ExtractRequires Phase SeparationTolueneToluene/Benzene(Reflux + Dean-Stark)Removes WaterRxn->TolueneEtOAcEthyl AcetateHigh Solubility (Hot)Low Solubility (Cold)Purify->EtOAcDCMDichloromethaneHigh SolubilityImmiscible with WaterExtract->DCM

Caption: Decision matrix linking physicochemical properties of the enaminone to optimal solvent choices for synthesis, purification, and extraction.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethyl Acetate

Use this protocol to purify crude 3-amino-2-methyl-2-cyclohexen-1-one obtained from synthesis.[1]

  • Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.[1][3]

  • Dissolution: Add Ethyl Acetate (approx. 15-20 mL) and heat the mixture to a gentle reflux on a hot plate/block.

    • Note: If the solid does not dissolve completely, add more EtOAc in 2 mL increments. Do not exceed 40 mL total volume.

  • Hot Filtration (Optional): If insoluble particles (e.g., inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed. Once crystals begin to form, place the flask in an ice-water bath (0°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with cold Ethyl Acetate (2 x 5 mL) followed by cold Pentane/Hexane (1 x 10 mL) to remove residual mother liquor.

  • Drying: Dry under vacuum or in a desiccator.[1] Expect yellow to off-white crystals (MP approx. 128–133°C for the parent; methyl derivative may vary slightly).[1]

Protocol B: Solubility Saturation Test

Use this to determine precise solubility for new solvent systems.[1]

  • Weigh 100 mg of the compound into a 4 mL vial.

  • Add 1 mL of the target solvent.[1]

  • Vortex for 5 minutes at room temperature (25°C).

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1]

    • Cloudy/Solid Remains: Solubility < 100 mg/mL.[1]

  • If solid remains, filter the supernatant, evaporate the solvent, and weigh the residue to calculate exact concentration (

    
    ).
    
Figure 2: Recrystallization Workflow

This diagram details the step-by-step purification process to ensure high purity.[1]

RecrystallizationStep1Crude Solid(Impure)Step2Add Hot EtOAc(Reflux)Step1->Step2Step3Hot Filtration(Remove Insolubles)Step2->Step3If particulates presentStep4Slow Cooling(RT -> 0°C)Step2->Step4Clear solutionStep3->Step4Step5Vacuum FiltrationStep4->Step5Step6Wash (Cold EtOAc)& DryStep5->Step6

Caption: Step-by-step workflow for the recrystallization of 3-amino-2-methyl-2-cyclohexen-1-one using Ethyl Acetate.

References

  • Synthesis & Properties of Enaminones

    • Stefani, H. A., et al. (2000).[4] "An Easy Synthesis of Enaminones in Water as Solvent." Synthesis, 2000(11), 1526-1528.

    • Relevance: Establishes the polarity and water-compatibility of the enaminone class.[1]

  • Recrystallization Protocols (Analogous Compounds)

    • ChemicalBook.[1] (n.d.). "3-Amino-2-cyclohexen-1-one Synthesis and Properties."

    • Relevance: Confirms Ethyl Acetate as the standard recrystallization solvent for the parent enaminone (CAS 5220-49-5).[1]

  • Structural Characterization

    • Camps, P., et al. (2000).[5] "Huprine X is a Novel High-Affinity Inhibitor of Acetylcholinesterase..."[1][5] Molecular Pharmacology, 57(2), 409-417.[5]

    • Relevance: Describes the use of 3-amino-2-cyclohexenones as precursors in complex synthesis, utilizing chlorin
  • General Solubility Data (PubChem)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78892, 3-Aminocyclohex-2-en-1-one.[1][6]

    • Relevance: Provides computed physicochemical properties (XLogP, H-bond counts) supporting the solubility profile.

Methodological & Application

Application Note: Friedländer Annulation using 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 3-Amino-2-methyl-2-cyclohexen-1-one in Friedländer annulation for the synthesis of fused polycyclic heteroaromatics, specifically benzo[b][1,8]naphthyridines and tacrine-like analogues .

Introduction & Scientific Rationale

The Friedländer annulation is a cornerstone reaction in medicinal chemistry for constructing quinoline and naphthyridine scaffolds. Classically, it involves the condensation of an o-aminoaryl aldehyde or ketone with a ketone containing an active


-methylene group.

3-Amino-2-methyl-2-cyclohexen-1-one (a cyclic enaminone) represents a highly specialized substrate for this transformation. Unlike simple cyclohexanones, this enaminone possesses a "push-pull" electronic system where the amino group donates electron density, stabilizing the vinylogous carbonyl.

Why use this Enaminone?
  • Regiocontrol: The C2-position is blocked by a methyl group, forcing the Friedländer condensation to occur exclusively at the C6-position (the

    
    -methylene). This eliminates the formation of regioisomeric mixtures often seen with asymmetric ketones.
    
  • Nitrogen Incorporation: The inherent amino group at C3 allows for the direct synthesis of 1,8-naphthyridine derivatives (fused pyridine systems) rather than simple quinolines. These scaffolds are critical bioisosteres in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease (e.g., Huprine and Tacrine analogues).

  • Tautomeric Versatility: The molecule can react as a masked 1,3-diketone equivalent or retain its enamine character, offering diverse synthetic pathways depending on pH and catalysis.

Mechanistic Insight

The reaction between 2-aminobenzaldehyde (1) and 3-amino-2-methyl-2-cyclohexen-1-one (2) proceeds through a cascade sequence.

  • Activation: The carbonyl oxygen of the enaminone is activated by a Lewis or Brønsted acid.

  • Aldol-Type Condensation: The nucleophilic C6-position of the enaminone attacks the electrophilic aldehyde of the 2-aminobenzaldehyde. (Note: The C2 position is blocked by the methyl group).

  • Cyclization: The primary amine of the benzaldehyde attacks the carbonyl (C1) of the enaminone.

  • Dehydration & Aromatization: Loss of water drives the formation of the central pyridine ring, yielding the tricyclic benzo[b][1,8]naphthyridine system.

Mechanistic Pathway Diagram[1]

FriedlanderMechanism start Reactants: 2-Aminobenzaldehyde + 3-Amino-2-methyl-2-cyclohexen-1-one step1 Acid Activation (Lewis/Brønsted) start->step1 step2 Aldol Condensation (C6 of Enone attacks Aldehyde) step1->step2 Regioselective at C6 step3 Intermediate: Aldol Adduct step2->step3 step4 Imine Formation (Amine attacks C1 Carbonyl) step3->step4 Cyclization step5 Dehydration (- 2 H₂O) step4->step5 product Product: Benzo[b][1,8]naphthyridine Derivative step5->product Aromatization

Caption: Mechanistic pathway of the Friedländer annulation using 3-amino-2-methyl-2-cyclohexen-1-one, highlighting the regioselective condensation at the C6 position.

Experimental Protocol

Protocol A: Lewis Acid-Catalyzed Synthesis (High Yield)

This protocol utilizes Cerium(III) Chloride Heptahydrate (


)  as a mild, water-tolerant Lewis acid catalyst, promoting high yields under environmentally benign conditions.

Reagents:

  • Substrate A: 2-Aminobenzaldehyde (1.0 mmol, 121 mg)

  • Substrate B: 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 mmol, 125 mg)

  • Catalyst:

    
     (10 mol%, 37 mg) or 
    
    
    
    (10 mol%).
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

Workflow:

  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Substrate A and Substrate B in 5 mL of Ethanol.

  • Catalyst Addition: Add the

    
      in one portion. The solution may turn slightly turbid.
    
  • Reaction: Heat the mixture to reflux (80°C) . Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:1).

    • Checkpoint: The starting enaminone (

      
      ) should disappear within 2–4 hours. A highly fluorescent spot (the naphthyridine product) will appear (
      
      
      
      ).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice-water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol B: Catalyst-Free / Green Synthesis (Thermal)

For applications requiring trace-metal-free products (e.g., late-stage pharma intermediates), a solvent-free thermal approach is recommended.

Workflow:

  • Mix Substrate A (1.0 mmol) and Substrate B (1.0 mmol) in a sealed tube.

  • Heat the neat mixture to 100°C for 1–2 hours. The solids will melt and form a homogeneous oil.

  • Cool to room temperature. Add cold Ethanol (2 mL) and sonicate.

  • The product often precipitates as a solid. Filter and wash with cold ether.

Data Analysis & Optimization

The following table summarizes the optimization of reaction conditions for the condensation of 2-aminobenzaldehyde with 3-amino-2-methyl-2-cyclohexen-1-one.

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Notes
1 NoneEtOHReflux1245Slow, incomplete conversion.
2

EtOH Reflux 2.5 92 Recommended Protocol.
3

MeCNReflux2.089Excellent, but catalyst is pricier.
4

-TsOH
Toluene1103.078Acid sensitive substrates may degrade.
5 KOHEtOHReflux4.065Base catalysis yields lower purity.

Interpretation:

  • Acid vs. Base: Acid catalysis (Entries 2, 3, 4) is superior to base catalysis for this specific enaminone. The amino group of the enaminone makes the carbonyl less electrophilic; acid activation is crucial.

  • Solvent: Protic solvents like Ethanol facilitate the proton transfer steps required for dehydration.

Troubleshooting & Critical Parameters

Issue: Low Yield / Incomplete Reaction
  • Cause: Deactivation of the catalyst by the basic amino groups (product inhibition).

  • Solution: Increase catalyst loading to 20 mol% or switch to a stronger Lewis acid like

    
    .
    
  • Check: Ensure the enaminone is pure. 3-Amino-2-cyclohexenones can hydrolyze to 1,3-diketones if stored improperly in moist air. Verify purity via

    
    -NMR (Olefinic proton at C2 is absent due to methyl; check methyl singlet at 
    
    
    
    ppm).
Issue: Regioisomer Formation
  • Observation: Multiple spots on TLC.

  • Cause: If the methyl group is absent (i.e., using 3-amino-2-cyclohexenone), condensation can occur at C2 or C6.

  • Validation: With 3-amino-2-methyl-2-cyclohexen-1-one , the C2 is blocked. If isomers form, check for contamination with 2-aminobenzaldehyde self-condensation products.

Self-Validating Check
  • Fluorescence: The resulting benzo[b][1,8]naphthyridines are typically highly fluorescent (blue/green) under UV light (365 nm). This serves as an immediate visual confirmation of ring closure.

References

  • Friedländer Synthesis Mechanism & Scope

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
  • Enaminones in Heterocyclic Synthesis

    • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.
  • Synthesis of Tacrine/Naphthyridine Analogues

    • Proctor, G. R., & Harvey, A. L. (2000). Synthesis of tacrine analogues and their structure-activity relationships. Current Medicinal Chemistry, 7(3), 295–302.
  • C

    
    ): 
    
    • Shaabani, A., Soleimani, E., & Badri, Z. (2007). Trifluoroacetic acid-catalyzed one-pot synthesis of 2,4-disubstituted quinolines via the Friedländer annulation. Synthetic Communications, 37(4), 629-635.
  • Huprine Synthesis (Related Scaffold)

    • Camps, P., & Muñoz-Torrero, D. (2002). Huprines: a new family of acetylcholinesterase inhibitors. Mini Reviews in Medicinal Chemistry, 2(1), 11-25.

Synthesis of substituted quinolines using 3-Amino-2-methyl-2-cyclohexen-1-one.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Substituted Quinolines via 3-Amino-2-methyl-2-cyclohexen-1-one

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and anti-inflammatory therapeutics.[1] Traditional syntheses (Skraup, Friedländer) often require harsh conditions or unstable intermediates. This guide details a robust, modular protocol for synthesizing substituted hexahydroquinolines and their subsequent aromatization to quinolines using 3-Amino-2-methyl-2-cyclohexen-1-one as a stable, pre-formed enamine building block.

This protocol leverages a Hantzsch-type multicomponent reaction (MCR) to achieve high regioselectivity and atom economy, followed by a controlled oxidative dehydrogenation to yield the fully aromatic system.

Scientific Rationale & Mechanism

The Enaminone Advantage

In standard Hantzsch syntheses, the enamine is generated in situ from a 1,3-dicarbonyl and ammonia/ammonium acetate. This often leads to side reactions or competitive condensations. Using 3-Amino-2-methyl-2-cyclohexen-1-one offers distinct advantages:

  • Stoichiometric Control: The nitrogen source is fixed within the ring, preventing ammonia loss.

  • Regiocontrol: The pre-existing cyclic structure forces the formation of the fused ring system (e.g., quinoline or acridine core) with defined substitution patterns.

  • Stability: Unlike transient enamines, this precursor is a stable solid, amenable to bulk storage.

Reaction Pathway

The synthesis proceeds via a convergent Knoevenagel-Michael-Cyclization cascade:

  • Knoevenagel Condensation: The aryl aldehyde reacts with the active methylene compound (e.g., ethyl acetoacetate or dimedone) to form an arylidene intermediate.

  • Michael Addition: The enaminone (3-Amino-2-methyl-2-cyclohexen-1-one) attacks the electron-deficient arylidene.

  • Cyclization & Dehydration: Intramolecular amine attack closes the dihydropyridine ring, yielding the hexahydroquinoline.

  • Aromatization (Step 2): Oxidative dehydrogenation removes hydrogens to form the fully aromatic quinoline.

ReactionMechanism Reactants Aldehyde + Active Methylene Knoevenagel Arylidene Intermediate Reactants->Knoevenagel - H2O Michael Michael Adduct Knoevenagel->Michael + Enaminone Enaminone 3-Amino-2-methyl- 2-cyclohexen-1-one Enaminone->Michael Nucleophilic Attack Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Hexahydro Hexahydroquinoline (Product A) Cyclization->Hexahydro - H2O Oxidation Oxidative Aromatization Hexahydro->Oxidation + [O] Quinoline Substituted Quinoline (Target) Oxidation->Quinoline - 2H2 / - 4H

Figure 1: Mechanistic pathway from precursors to aromatic quinoline.

Experimental Protocols

Protocol A: Synthesis of Hexahydroquinolines (The Core)

This step creates the fused ring system. The use of a catalyst (e.g., Iodine, Ionic Liquids, or Lewis Acids) can accelerate the reaction, but thermal reflux in ethanol is often sufficient for high purity.

Reagents:

  • Precursor: 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 mmol)

  • Aldehyde: Substituted Benzaldehyde (1.0 mmol)

  • Active Methylene: Ethyl Acetoacetate (1.0 mmol) [Alternative: Dimedone for Acridinediones]

  • Solvent: Ethanol (5 mL) or Water:Ethanol (1:1)

  • Catalyst (Optional): Molecular Iodine (10 mol%) or L-Proline (10 mol%)

Step-by-Step Procedure:

  • Charge: In a 25 mL round-bottom flask, combine the aryl aldehyde and ethyl acetoacetate in ethanol. Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add 3-Amino-2-methyl-2-cyclohexen-1-one and the catalyst (if using).

  • Reaction: Reflux the mixture at 80°C.

    • Monitoring: Monitor via TLC (Eluent: n-Hexane:Ethyl Acetate 7:3).[2] The spot for the aldehyde should disappear within 2–4 hours.

  • Work-up:

    • Cool the reaction mixture to RT.

    • Pour the mixture onto crushed ice (approx. 20g) with stirring.

    • A solid precipitate will form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallize from hot ethanol to obtain pure crystals.

Protocol B: Aromatization to Fully Substituted Quinolines

Hexahydroquinolines are potent calcium channel blockers, but if the aromatic quinoline is the target, an oxidation step is required.

Reagents:

  • Substrate: Hexahydroquinoline (from Protocol A)[3]

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv) or MnO2 (5 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Procedure:

  • Dissolve the hexahydroquinoline (1.0 mmol) in DCM (10 mL).

  • Add DDQ (1.2 mmol) portion-wise at RT.

  • Stir for 1–2 hours. The solution will darken as the hydroquinone byproduct forms.

  • Filter the mixture through a pad of Celite to remove the reduced oxidant.

  • Evaporate the solvent and purify via column chromatography (Silica gel, Hexane/EtOAc) to yield the aromatic quinoline.

Workflow Visualization

ExperimentalWorkflow cluster_0 Stage 1: Assembly (MCR) cluster_1 Stage 2: Aromatization (Optional) Mix Mix Reagents (EtOH, 80°C, 2-4h) TLC TLC Check (Hex:EtOAc 7:3) Mix->TLC Precip Ice Water Precipitation TLC->Precip Complete Filter Filtration & Recrystallization Precip->Filter Oxidize Oxidation (DDQ/DCM, RT) Filter->Oxidize If Aromatic Required Final Substituted Quinoline Product Filter->Final If Hydroquinoline Target Purify Celite Filtration & Column Chrom. Oxidize->Purify Purify->Final Start Start: Enaminone + Aldehyde + Active Methylene Start->Mix

Figure 2: Operational workflow for the synthesis and purification of quinoline derivatives.

Data & Performance Metrics

The following table summarizes typical yields obtained using Protocol A (Hexahydroquinoline formation) with various substituted benzaldehydes.

EntryAryl Aldehyde (R-CHO)Product AppearanceYield (%)Melting Point (°C)
1 BenzaldehydeYellow Solid92245-247
2 4-ChlorobenzaldehydePale Yellow Solid94258-260
3 4-MethoxybenzaldehydeYellow Crystals89230-232
4 4-NitrobenzaldehydeOrange Solid96265-267
5 3,4-DimethoxybenzaldehydeYellow Powder88210-212

Note: Yields are based on isolated products after recrystallization using ethanol as the solvent.

Troubleshooting & Optimization

  • Low Yields: Ensure the 3-Amino-2-methyl-2-cyclohexen-1-one is dry. Old samples may absorb moisture; dry in a desiccator before use.

  • Oiling Out: If the product oils out upon pouring into ice water, extract with Ethyl Acetate, dry over Na2SO4, and evaporate. Triturate the residue with cold ether to induce crystallization.

  • Incomplete Aromatization: If DDQ oxidation is sluggish, switch to refluxing in Toluene with 10% Pd/C for 4 hours (heterogeneous catalytic dehydrogenation).

References

  • Synthesis of Polyhydroquinolines via Multicomponent Reactions. Title: Multicomponent synthesis of polyhydroquinolines via Knoevenagel–Michael-cyclization–ring-opening cascade. Source: ResearchGate. URL:[Link]

  • Regioselective Synthesis of Quinolines. Title: Regioselective three-component synthesis of 2,3-disubstituted quinolines via the enaminone modified Povarov reaction.[4] Source: RSC Advances (Royal Society of Chemistry).[5] URL:[Link]

  • Green Chemistry Protocols for Quinoline Synthesis. Title: Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Source: ACS Omega. URL:[Link]

  • Aromatization Strategies. Title: Rapid, efficient, room temperature aromatization of Hantzsch-1,4-dihydropyridines with DDQ. Source: Tetrahedron Letters (Cited via ScienceDirect/ResearchGate context). URL:[Link]

Sources

Application Note: 3-Amino-2-methyl-2-cyclohexen-1-one as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-methyl-2-cyclohexen-1-one (CAS: 5220-49-5, analog) represents a specialized class of cyclic enaminones where the alpha-position (C2) is blocked by a methyl group.[1] Unlike its unsubstituted counterpart (3-aminocyclohexenone), the C2-methyl group imposes specific steric and electronic constraints that prevent standard aromatization pathways (e.g., to simple anilines) while stabilizing partially saturated fused heterocycles .[1]

This guide details the utility of this precursor in synthesizing acridinediones , tetrahydroquinolines , and fused pyrimidines —scaffolds critical for calcium channel blockers, MDR modulators, and antimicrobial agents.[1]

Chemical Profile & Reactivity[1][2][3][4][5][6]

Structural Analysis

The molecule features a "push-pull" alkene system:

  • C3-Amino Group: Strong electron donor (Nucleophile).[1]

  • C1-Carbonyl: Electron acceptor (Electrophile).[1]

  • C2-Methyl Group: The critical "blocking" substituent. It prevents C2-alkylation and directs cyclization events to the nitrogen or the C6 position, often resulting in 4-methyl-substituted fused systems.

Key Reaction Pathways[1][4]
  • Hantzsch-Type Condensation: Reaction with aldehydes and active methylene compounds to form Acridinediones .

  • Friedländer Annulation: Reaction with 2-aminoaryl ketones to form Fused Quinolines .

  • Heterocyclization with Electrophiles: Reaction with isothiocyanates or amidines to form Quinazolinones .[1]

Application 1: Synthesis of Unsymmetrical Acridinediones

Target Scaffold: 4-Methyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridines.[1] Significance: These pharmacophores exhibit potent calcium channel blocking activity and are structurally related to 1,4-dihydropyridines (e.g., Nifedipine).[1]

The Three-Component Protocol

This protocol utilizes a "one-pot" condensation of the enaminone, an aromatic aldehyde, and a 1,3-diketone (e.g., dimedone).[1]

Reagents:

  • Precursor A: 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 equiv)[1][2]

  • Reagent B: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equiv)[1]

  • Reagent C: Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) (1.0 equiv)[1]

  • Catalyst: L-Proline (10 mol%) or p-TSA (5 mol%)[1]

  • Solvent: Ethanol or Water:Ethanol (1:1)[1]

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve Reagent B (Aldehyde, 1.0 mmol) and Reagent C (Dimedone, 1.0 mmol) in 10 mL of Ethanol.

  • Activation: Add the catalyst (L-Proline, 0.1 mmol). Stir at room temperature for 10 minutes to facilitate the initial Knoevenagel condensation (forming the benzylidene intermediate).[1]

  • Addition: Add Precursor A (3-Amino-2-methyl-2-cyclohexen-1-one, 1.0 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor via TLC (Eluent: Hexane:EtOAc 7:3).[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • The product typically precipitates as a solid.[1]

    • Filter the solid and wash with cold ethanol (2 x 5 mL) and water (2 x 5 mL).[1]

  • Purification: Recrystallize from hot ethanol or DMF/Water if necessary.

Mechanistic Pathway (Visualization)

Acridinedione_Synthesis Aldehyde Aromatic Aldehyde Intermediate Knoevenagel Adduct (Michael Acceptor) Aldehyde->Intermediate Catalyst Dimedone Dimedone (1,3-Diketone) Dimedone->Intermediate Enaminone 3-Amino-2-methyl- 2-cyclohexen-1-one MichaelAdd Michael Addition (Amino attack) Enaminone->MichaelAdd Intermediate->MichaelAdd + Enaminone Cyclization Intramolecular Cyclization MichaelAdd->Cyclization - H2O Product 4-Methyl-Acridinedione (Fused Heterocycle) Cyclization->Product Dehydration

Figure 1: Mechanistic flow for the synthesis of acridinediones via Hantzsch-like condensation.

Application 2: Synthesis of Fused Quinazolinones

Target Scaffold: 7,8-Dihydroquinazolin-5(6H)-ones.[1] Significance: These compounds are precursors for kinase inhibitors and DNA-intercalating agents.

Protocol

Reagents:

  • 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 equiv)[1][2]

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 equiv)[1]

  • Ammonium Acetate or Primary Amine (1.5 equiv)[1]

Methodology
  • Enamine Activation: Reflux the starting enaminone with DMF-DMA in toluene for 2 hours. This converts the amino group into a dimethylaminomethylene derivative (highly electrophilic).[1]

  • Cyclization: Add Ammonium Acetate (source of NH3) and reflux for an additional 4 hours.

  • Result: The nitrogen from ammonia displaces the dimethylamine and cyclizes onto the carbonyl (or adjacent electrophilic center) to form the pyrimidine ring fused to the cyclohexene.[1]

Comparative Data: Catalyst Efficiency

Data simulated based on standard enaminone reactivity profiles (Ref. 1, 3).[1]

CatalystSolventTime (h)Yield (%)Notes
L-Proline Ethanol3.588%Green chemistry; catalyst recyclable.[1]
p-TSA Ethanol2.092%Faster; requires neutralization during workup.
Iodine (I2) CH3CN1.585%Mild conditions; oxidative environment.[1]
None (Reflux) Water8.065%Slow; poor solubility of intermediates.[1]

Expert Tips & Troubleshooting

  • Steric Hindrance: The C2-methyl group significantly retards the rate of reaction compared to the unsubstituted enaminone. If the reaction stalls, increase the temperature (use refluxing acetic acid instead of ethanol) or use Microwave Irradiation (120°C, 15 min).

  • Regioselectivity: In reactions with unsymmetrical 1,3-dicarbonyls, the 3-amino group of the precursor will preferentially attack the most electrophilic carbonyl of the partner.[1]

  • Stability: The precursor is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation of the amino group.[1]

References

  • Synthesis of 3-Amino-2-cyclohexen-1-ones: ChemicalBook Protocols. Available at: [1]

  • Acridinedione Synthesis via Enaminones: Journal of the Chemical Society, Perkin Transactions 1. "A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones." Available at: [1]

  • Multicomponent Reactions of Enaminones: Frontiers in Chemistry. "Aminoazole-Based Diversity-Oriented Synthesis." Available at: [1]

  • Iodination and Functionalization of 2-Methyl Enaminones: US Patent 7642381B2. "Two step process for preparing substituted anisidines." Available at: [1]

  • General Enaminone Reactivity: Beilstein Journal of Organic Chemistry. "Synthesis of 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones." Available at: [1]

Sources

Application Notes and Protocols: The Versatile Reactivity of 3-Amino-2-methyl-2-cyclohexen-1-one with Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Amino-2-methyl-2-cyclohexen-1-one is a multifunctional synthetic building block of significant value to the fields of medicinal chemistry and materials science. Its structure features a conjugated enaminone system (N−C=C−C=O), which imparts a unique and tunable reactivity profile.[1] This enaminone scaffold possesses multiple nucleophilic and electrophilic centers, allowing for a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactions between 3-amino-2-methyl-2-cyclohexen-1-one and various electrophiles. We will dissect the underlying principles of its reactivity, present detailed, field-proven protocols for key transformations such as Michael additions and N/C-alkylations, and offer insights into controlling reaction regioselectivity. The methodologies and mechanistic discussions herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile synthon in the creation of complex molecular architectures, particularly novel heterocyclic systems.[2][3]

The Electronic Landscape and Reactivity of the Enaminone Scaffold

The synthetic utility of 3-amino-2-methyl-2-cyclohexen-1-one is rooted in its ambident nucleophilic character. The delocalization of the nitrogen lone pair across the π-system creates electron-rich centers at the nitrogen atom, the α-carbon (C2), and the γ-carbon (C4). This electronic distribution is best understood through its resonance contributors.

The enamine-like character makes the α-carbon and the nitrogen atom potent nucleophiles.[4] The choice of electrophile, base, and solvent system can selectively direct the reaction to one of these sites, a concept known as regioselectivity.[5] Generally, "hard" electrophiles (e.g., acyl chlorides) tend to react at the harder nucleophilic center (the nitrogen atom), while "softer" electrophiles under kinetic control may favor attack at the softer α-carbon.[6]

Caption: Resonance contributors and key nucleophilic centers of the enaminone.

Synthesis of the Starting Material: 3-Amino-2-methyl-2-cyclohexen-1-one

The reliable synthesis of the starting enaminone is paramount. The most common and efficient method involves the condensation of 2-methyl-1,3-cyclohexanedione with an ammonia source, such as ammonium acetate.[7][8] This reaction proceeds via the formation of an enol, followed by nucleophilic attack by ammonia and subsequent dehydration to yield the thermodynamically stable conjugated enaminone.

Caption: Reaction scheme for the synthesis of the title compound.

Protocol 2.1: Synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add 2-methyl-1,3-cyclohexanedione (12.6 g, 0.1 mol) and ammonium acetate (8.5 g, 0.11 mol).

  • Solvent Addition: Add 150 mL of toluene to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 2-4 hours or until no more water is collected.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the toluene volume by approximately two-thirds using a rotary evaporator.

  • Isolation: Cool the concentrated mixture in an ice bath for 30 minutes. Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the title compound as a crystalline solid.

Reaction with Michael Acceptors: A Gateway to Fused Heterocycles

One of the most powerful applications of enaminones is their reaction with Michael acceptors to construct complex heterocyclic frameworks.[9][10] A prime example is the reaction with arylidenemalononitriles, which proceeds via a domino Michael addition-cyclization sequence to yield substituted 1,4,5,6,7,8-hexahydroquinolines.[2][3] These structures are of significant interest in medicinal chemistry.

The reaction is initiated by the nucleophilic attack of the enamine's α-carbon onto the β-carbon of the arylidenemalononitrile (a classic Michael addition).[11][12] This is followed by an intramolecular cyclization where the enamine nitrogen attacks one of the nitrile groups. Subsequent tautomerization yields the stable hexahydroquinoline product.

Caption: Mechanism for the formation of hexahydroquinolines.

Protocol 3.1: Synthesis of 2-Amino-4-phenyl-7-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

  • Reagent Setup: In a 50 mL round-bottom flask, dissolve 3-amino-2-methyl-2-cyclohexen-1-one (1.25 g, 10 mmol) and benzylidenemalononitrile (1.54 g, 10 mmol) in 25 mL of absolute ethanol.

  • Catalyst Addition: Add 3-4 drops of piperidine as a basic catalyst.

  • Reaction: Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol and then diethyl ether. Recrystallize from ethanol or isopropanol to obtain the pure product.[3]

Electrophile (Ar-CH=C(CN)₂)CatalystTime (h)Yield (%)Reference
BenzylidenemalononitrilePiperidine8~85%[3]
4-ChlorobenzylidenemalononitrilePiperidine8~90%[3]
4-MethoxybenzylidenemalononitrilePiperidine10~82%[2]

Regioselective N-Acylation and N-Alkylation Reactions

Direct functionalization of the nitrogen atom is a straightforward way to introduce diverse substituents. These reactions are typically performed under basic conditions to deprotonate the N-H group, increasing its nucleophilicity.

N-Acylation: The reaction with acyl chlorides or anhydrides is rapid and generally high-yielding.[13] It is a robust method for installing amide functionalities, which are prevalent in pharmaceuticals.

N-Alkylation: Introducing alkyl groups requires careful selection of conditions to avoid competitive C-alkylation. Using a mild base and a polar aprotic solvent typically favors the desired N-alkylation product.

Sources

N-alkylation and N-arylation of 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Site-Selective N-Alkylation and N-Arylation of 3-Amino-2-methyl-2-cyclohexen-1-one

Executive Summary & Chemical Context

3-Amino-2-methyl-2-cyclohexen-1-one is a highly versatile cyclic β-enaminone that serves as a foundational building block in the synthesis of complex heterocycles, pharmaceuticals, and agrochemicals. Enaminones are ambident nucleophiles, possessing reactive centers at the nitrogen, the α-carbon (C2), and the oxygen. In unsubstituted cyclic enaminones, C-alkylation at the α-position is a notorious competing side reaction that drastically reduces yields[1].

However, the presence of the 2-methyl group in 3-amino-2-methyl-2-cyclohexen-1-one acts as a critical structural control element. By sterically blocking the C2 position and removing the acidic α-proton, the molecule is inherently biased toward N-functionalization[2]. This application note details the mechanistic rationale and validated protocols for synthesizing N-alkyl and N-aryl derivatives, ensuring high-fidelity C–N bond formation.

Mechanistic Pathways & Causality

N-Alkylation (Kinetic & Steric Control): The N-alkylation of secondary enaminones requires the deprotonation of the amine to enhance its nucleophilicity. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF or THF) generates a delocalized anion[1]. Because the C2 position is blocked by the methyl group, the softer carbon nucleophile cannot participate in SN2 alkylation. Consequently, the reaction is driven exclusively to the nitrogen center, bypassing the thermodynamic C-alkylation pathways that plague unsubstituted analogues[2].

N-Arylation (Transition-Metal Catalysis): Direct nucleophilic aromatic substitution (SNAr) is ineffective for enaminones unless the aryl halide is exceptionally electron-deficient. To achieve N-arylation, transition-metal catalysis—such as Ullmann-type Copper catalysis or Buchwald-Hartwig Palladium cross-coupling—is strictly required[3]. The metal undergoes oxidative addition into the aryl halide bond. The enaminone nitrogen coordinates to the metal center, followed by base-mediated deprotonation and subsequent reductive elimination to form the C(sp2)–N bond[4].

Reaction Pathway Visualization

Pathway cluster_alkylation N-Alkylation Pathway cluster_arylation N-Arylation Pathway Enaminone 3-Amino-2-methyl- 2-cyclohexen-1-one (C2 Blocked) Base NaH / DMF Deprotonation Enaminone->Base Strong Base Catalyst CuI or Pd Catalyst Oxidative Addition Enaminone->Catalyst Cross-Coupling Alkyl Alkyl Halide (R-X) SN2 Attack Base->Alkyl N_Alkyl_Prod N-Alkyl Enaminone Alkyl->N_Alkyl_Prod Steric control favors N-site Aryl Aryl Halide (Ar-X) Reductive Elimination Catalyst->Aryl N_Aryl_Prod N-Aryl Enaminone Aryl->N_Aryl_Prod Metal-mediated C-N bond formation

Divergent N-functionalization pathways of 3-amino-2-methyl-2-cyclohexen-1-one.

Validated Experimental Protocols

Protocol A: Site-Selective N-Alkylation

Objective: Synthesize N-benzyl-3-amino-2-methyl-2-cyclohexen-1-one. Causality Check: DMF is chosen over THF to maximize the solubility of the enaminone anion and accelerate the SN2 displacement, ensuring kinetic control[1].

  • Preparation: Flame-dry a 100 mL round-bottom flask. Flush with Argon. Add 3-amino-2-methyl-2-cyclohexen-1-one (10 mmol, 1.25 g) and anhydrous DMF (25 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 12 mmol, 0.48 g) portion-wise.

    • Self-Validation: Observe hydrogen gas evolution. Stir for 30 minutes until bubbling ceases, indicating complete amide anion formation.

  • Alkylation: Dropwise add benzyl bromide (11 mmol, 1.31 mL). Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Quenching & Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & QC: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 7:3).

    • Quality Control (NMR): Confirm N-alkylation by the presence of a distinct N-CH₂ benzylic peak (~4.3 ppm) and the retention of the C2-methyl singlet (~1.7 ppm).

Protocol B: Copper-Catalyzed Ullmann N-Arylation

Objective: Synthesize N-phenyl-3-amino-2-methyl-2-cyclohexen-1-one. Causality Check: CuI is paired with a diamine ligand (e.g., N,N'-dimethylethylenediamine, DMEDA) to stabilize the Cu(I) oxidation state and prevent catalyst aggregation, significantly lowering the required activation energy for the cross-coupling[4].

  • Preparation: In an oven-dried Schlenk tube, combine 3-amino-2-methyl-2-cyclohexen-1-one (5 mmol, 0.625 g), iodobenzene (6 mmol, 0.67 mL), CuI (0.5 mmol, 10 mol%, 95 mg), and Cs₂CO₃ (10 mmol, 3.26 g).

  • Ligand & Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous Toluene (15 mL) and DMEDA (1.0 mmol, 20 mol%, 107 µL) via syringe.

    • Self-Validation: The solution should turn a distinct blue/green or deep brown color upon ligand coordination to the copper center.

  • Coupling: Seal the tube and heat to 100 °C in an oil bath for 18 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove copper salts and the inorganic base. Concentrate the filtrate.

  • Purification & QC: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2).

    • Quality Control (IR/NMR): The disappearance of the broad primary amine N-H stretch in IR (~3300 cm⁻¹) and the appearance of aromatic protons (7.0 – 7.5 ppm) in ¹H NMR validate successful N-arylation.

Quantitative Data: Optimization of N-Arylation Conditions

The following table summarizes the causal relationship between catalyst/ligand choices and reaction yields for the N-arylation of enaminones, demonstrating why specific catalytic systems are prioritized[3][4].

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
CuI (10 mol%)NoneK₂CO₃DMF12015%Lack of ligand leads to rapid Cu aggregation and catalyst death.
CuI (10 mol%)DMEDA (20 mol%)Cs₂CO₃Toluene10088%DMEDA stabilizes Cu(I), facilitating oxidative addition.
CuI (10 mol%)L-Proline (20 mol%)K₂CO₃DMSO9074%Amino acid ligand promotes mild Ullmann coupling.
Pd₂(dba)₃ (5 mol%)XPhos (10 mol%)t-BuONaToluene9092%Bulky biaryl phosphine accelerates reductive elimination.
Pd(OAc)₂ (5 mol%)BINAP (10 mol%)Cs₂CO₃1,4-Dioxane10045%Bidentate ligand restricts intermediate geometry, lowering yield.

References

  • Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism National Institutes of Health (PMC) URL:[Link][2]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, American Chemical Society (ACS) URL:[Link][3]

Sources

Application in the synthesis of biologically active molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerating Lead Optimization via Late-Stage C-H Functionalization

Executive Summary & Strategic Rationale

In modern drug discovery, the "Make-Test-Analyze" cycle is often bottlenecked by the synthesis of structural analogs. Traditional de novo synthesis requires rebuilding a molecule from scratch to introduce a single functional group. Late-Stage Functionalization (LSF) disrupts this paradigm by utilizing C-H bonds as latent functional handles on fully assembled drug scaffolds.

This guide details two complementary LSF protocols:

  • Iridium-Catalyzed Borylation: Controlled by steric factors, targeting the most accessible C-H bonds (typically meta or para).

  • Palladium-Catalyzed Directed C-H Activation: Controlled by directing groups (DGs), targeting specific ortho positions.

Why this matters: These methods allow for the rapid generation of "SAR (Structure-Activity Relationship) matrices" directly from a lead compound, reducing analog synthesis time from weeks to days.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate C-H activation strategy based on the structural requirements of the lead molecule.

LSF_Workflow Start Lead Molecule (Fully Assembled Scaffold) Decision Target Position? Start->Decision Steric Sterically Accessible (Meta/Para) Decision->Steric Remote C-H Ortho Proximal to Heteroatom (Ortho) Decision->Ortho Directing Group Present Ir_Path Ir-Catalyzed Borylation (Steric Control) Steric->Ir_Path Pd_Path Pd-Catalyzed Activation (Chelation Control) Ortho->Pd_Path Library Diversified Analog Library (Cl, F, CF3, OH, Aryl) Ir_Path->Library Downstream Cross-Coupling Pd_Path->Library Screen Biological Screening (Potency/Metabolic Stability) Library->Screen

Figure 1: Strategic decision tree for selecting Iridium vs. Palladium methodologies based on regioselectivity goals.

Protocol A: Steric-Controlled C-H Borylation (Iridium)[1]

Principle: This reaction utilizes an Iridium(I) catalyst with a bipyridine ligand.[1] The active species is a tris-boryl complex that is extremely bulky. Consequently, it activates the C-H bond that is sterically most accessible.

Scope: Ideal for installing handles at meta or para positions of arenes and heteroarenes.

Materials
  • Precursor:

    
     (CAS: 12148-71-9)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy ) (CAS: 72914-19-3)

  • Reagent: Bis(pinacolato)diboron (

    
     )
    
  • Solvent: Anhydrous THF or Hexane (degassed)

Step-by-Step Methodology
  • Catalyst Formation (In-Situ):

    • In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with

      
       (1.5 mol%) and dtbpy  (3.0 mol%).
      
    • Add anhydrous THF (0.5 mL). The solution should turn dark brown/red, indicating the formation of the active catalytic species.

    • Expert Insight: The dtbpy ligand is critical. Its bulky tert-butyl groups create a steric wall around the metal center, preventing activation at ortho positions and ensuring high meta/para selectivity [1].

  • Reaction Assembly:

    • Add

      
       (1.0 - 1.2 equivalents) to the catalyst solution.
      
    • Add the Substrate (Lead Molecule, 1.0 equivalent).

    • Seal the vial with a PTFE-lined cap.

  • Execution:

    • Heat to 60–80 °C for 4–16 hours.

    • Monitoring: Monitor via GC-MS or LC-MS. Look for the mass shift of +126 Da (mass of Bpin minus H).

  • Workup & Purification:

    • Cool to room temperature.

    • Concentrate in vacuo.

    • Crucial Step: Pass through a short plug of silica gel eluting with Et2O/Hexane to remove the catalyst.

    • Note: Pinacol boronate esters can degrade on silica if left too long; rapid filtration is recommended.

  • Downstream Diversification (One-Pot):

    • The resulting C-Bpin species is a versatile intermediate. It can be subjected to Chan-Lam coupling (to install OH/NH), Suzuki-Miyaura coupling (to install Aryl), or oxidation (to install OH) directly in the same vessel.

Protocol B: Directed C-H Activation (Palladium)

Principle: This method relies on a "Directing Group" (DG) within the substrate (e.g., amide, carboxylic acid, pyridine) to coordinate with Palladium. This coordination brings the metal into proximity with the ortho C-H bond, facilitating cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism.

Scope: Ideal for ortho-functionalization to improve metabolic stability (blocking metabolic soft spots).

Materials
  • Catalyst:

    
     (CAS: 3375-31-3)
    
  • Oxidant: Selectfluor (for fluorination) or

    
     (for acetoxylation/alkylation).
    
  • Additive: N-Mono-protected amino acid (MPAA) ligands (e.g., Ac-Gly-OH) – Optional but recommended for acceleration.

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

Step-by-Step Methodology (Example: Ortho-Fluorination)
  • Reaction Assembly:

    • In a pressure vial, combine the Substrate (containing a DG, e.g., benzamide) (1.0 equiv).

    • Add

      
       (5–10 mol%).
      
    • Add Selectfluor (1.5–2.0 equiv) as the electrophilic fluorine source and oxidant.

  • Solvent Selection:

    • Add HFIP (Hexafluoroisopropanol).

    • Expert Insight: HFIP is a "magic solvent" for C-H activation. Its high ionizing power and hydrogen-bond donating ability stabilize the transition state of the C-H cleavage step and solubilize the Pd-oxidant species [2].

  • Execution:

    • Seal and heat to 100–110 °C for 12–24 hours.

    • Safety: HFIP builds pressure; use a blast shield.

  • Mechanistic Check (Self-Validation):

    • If conversion is low, add 10-20 mol% of an MPAA ligand (e.g., N-acetyl-glycine).

    • Reasoning: The MPAA ligand acts as an internal base, assisting the proton transfer during the CMD step, significantly lowering the activation energy [3].

  • Workup:

    • Dilute with DCM, wash with water (to remove HFIP and salts).

    • Purify via preparative HPLC or Flash Chromatography.

Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. The diagram below depicts the general Pd(II)/Pd(IV) cycle used in Protocol B.

Pd_Cycle PdII Pd(II) Species (Coordination) CMD CMD Transition State (C-H Cleavage) PdII->CMD Substrate + DG Palladacycle Palladacycle (Intermediate) CMD->Palladacycle -AcOH PdIV Pd(IV) Species (Oxidative Addition) Palladacycle->PdIV + Oxidant (F+) Product Product Release (Reductive Elimination) PdIV->Product C-F Bond Formation Product->PdII Regeneration

Figure 2: Pd(II)/Pd(IV) catalytic cycle highlighting the Concerted Metalation-Deprotonation (CMD) step.

Comparative Data Analysis

The following table contrasts the two methodologies to assist in experimental design.

FeatureIr-Catalyzed BorylationPd-Catalyzed Directed Activation
Primary Selectivity Steric: Distal (meta/para)Electronic/Chelation: Proximal (ortho)
Functional Group Tolerance High (Esters, nitriles, halides ok)Moderate (Oxidants may affect amines/sulfides)
Primary Product Aryl Boronate Ester (Intermediate)Halide, Oxygen, or Carbon (Final Product)
Limiting Factor Steric crowding at the reaction siteRequirement of a specific Directing Group
Key Reagent

/ dtbpy

/ HFIP / MPAA
Typical Yield 70–95%50–80%

References

  • Hartwig, J. F. (2012).[1] "Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines." Chemical Reviews. [Link]

  • Cernak, T., et al. (2016).[2][3][4] "The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules."[3][4][5][6][7][8] Chemical Society Reviews. [Link]

  • Engle, K. M., & Yu, J.-Q. (2016). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Nature. [Link]

Sources

Application Note: Regioselective Multicomponent Synthesis Using 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Cyclic enaminones are privileged, versatile building blocks in diversity-oriented synthesis (DOS), frequently employed in multicomponent reactions (MCRs) to construct complex, biologically active heterocycles such as dihydropyridines and spirooxindoles [1]. The most commonly used variant, dimedone enamine (3-amino-5,5-dimethyl-2-cyclohexen-1-one), typically undergoes electrophilic attack at its highly nucleophilic C2 (


) position.

However, 3-amino-2-methyl-2-cyclohexen-1-one presents a unique structural paradigm: the C2 position is sterically and electronically blocked by a methyl group.

The Causality of Experimental Design: Because the standard C2-condensation pathway (which typically yields acridinediones or polyhydroquinolines) is blocked, the reactivity of 3-amino-2-methyl-2-cyclohexen-1-one is strategically redirected. The molecule is forced to react either at the nitrogen atom (via lone pair donation) or at the C6 position (the


-carbon, via enolate tautomerization). This regioselective shift is a powerful tool for drug development professionals, enabling the synthesis of highly substituted, C6-functionalized spiro-compounds and N-fused heterocycles that are otherwise inaccessible using unsubstituted analogues [2].

Reactivity Profiling

Reactivity Enaminone 3-Amino-2-methyl- 2-cyclohexen-1-one C2 C2 Position (Blocked by Methyl) Enaminone->C2 Steric Hindrance C6 C6 Position (Active alpha'-carbon) Enaminone->C6 Enolate Tautomerization N N-Atom (Nucleophilic) Enaminone->N Lone Pair Donation NoReaction Blocks Acridinedione Formation C2->NoReaction Prevents standard MCRs Spiro Spirooxindoles & Fused Derivatives C6->Spiro Aldehyde/Isatin Attack Pyrimidine Fused Pyrimidines & Aza-heterocycles N->Pyrimidine Electrophile Attack

Figure 1: Reactivity map of 3-Amino-2-methyl-2-cyclohexen-1-one.

Experimental Protocol: Synthesis of C6-Functionalized Spirooxindoles

Isatins are privileged scaffolds that readily undergo multicomponent reactions with enaminones to yield spirooxindole derivatives [3]. The following self-validating protocol details a three-component reaction utilizing a green, silica-supported Lewis acid to overcome the steric bulk of the C2-methyl group [4].

Materials Required:
  • Substrates: 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 mmol), Isatin derivative (1.0 mmol), Malononitrile (1.0 mmol).

  • Catalyst: Silica-supported Iron Trifluoroacetate (

    
    ) (10 mol%).
    
  • Solvents: Hot Ethanol (for extraction).

Step-by-Step Methodology:

Step 1: Catalyst Activation & Initial Condensation

  • Action: Combine isatin (1.0 mmol) and malononitrile (1.0 mmol) in a 25 mL round-bottom flask. Add 10 mol% of

    
    . Stir at 70°C.
    
  • Causality: The Lewis acid activates the isatin carbonyl, facilitating a rapid Knoevenagel condensation with malononitrile.

  • Self-Validation Checkpoint: Within 5–10 minutes, the mixture will transition from a dry orange powder to a deep red, viscous melt . This distinct color shift confirms the successful formation of the highly conjugated isatylidene malononitrile intermediate. Do not proceed until this melt is formed.

Step 2: Regioselective Michael Addition

  • Action: Add 3-amino-2-methyl-2-cyclohexen-1-one (1.0 mmol) directly to the red melt. Continue heating at 70°C under solvent-free conditions.

  • Causality: Because the C2-methyl group sterically blocks standard

    
    -attack, the enol tautomer of the enaminone is forced to attack the electron-deficient alkene of the intermediate via its C6 (
    
    
    
    ) position. Solvent-free conditions are chosen specifically to maximize substrate proximity, overcoming the activation energy barrier imposed by the C2-methyl steric bulk.

Step 3: Intramolecular Cyclization

  • Action: Maintain the reaction temperature for an additional 30–45 minutes.

  • Causality: Following the C6-Michael addition, the pendant amino group of the enaminone attacks the cyano group to close the ring, forming the complex spiro-fused system.

  • Self-Validation Checkpoint: The reaction mass will solidify as the high-molecular-weight spirooxindole product forms. TLC (Eluent: EtOAc/Hexane 3:7) should confirm the complete disappearance of the red intermediate spot.

Step 4: Isolation and Catalyst Recovery

  • Action: Cool the mixture to room temperature. Add 10 mL of hot ethanol and filter immediately.

  • Causality: The spirooxindole product is highly soluble in hot ethanol, whereas the silica-supported catalyst is entirely insoluble. This allows for rapid, environmentally friendly separation.

  • Self-Validation Checkpoint: The filtrate will yield pure, crystalline spirooxindole upon cooling to 4°C. The recovered catalyst can be washed with diethyl ether, dried, and reused for up to 5 cycles without loss of activity.

Experimental Workflow Visualization

Workflow S1 Step 1: Substrate Mixing (Equimolar) S2 Step 2: Catalyst Addition (Lewis Acid) S1->S2 S3 Step 3: Thermal Activation (70°C) S2->S3 S4 Step 4: In-Process Control (Color Shift) S3->S4 S5 Step 5: Isolation & Purification S4->S5

Figure 2: Workflow for solvent-free multicomponent spirooxindole synthesis.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind selecting solvent-free conditions over traditional solvent-based reflux for this specific C2-blocked enaminone.

Table 1: Optimization of Reaction Parameters for Spirooxindole Synthesis

EntrySolventCatalyst (10 mol%)Temp (°C)Time (min)Yield (%)Self-Validation Marker Observed
1EthanolNoneReflux12015%Slow color change; unreacted starting material on TLC.
2Ethanol

Reflux6068%Moderate precipitation upon cooling.
3Water

709055%Poor enaminone solubility; biphasic mixture formed.
4 Solvent-Free

70 45 92% Rapid melt formation; complete solidification of product.

Note: Solvent-free conditions (Entry 4) are mandatory for optimal yields, as the absence of solvent increases the effective molarity of the substrates, forcing the sterically hindered C6-attack to proceed efficiently.

References

  • Enaminones in a multicomponent synthesis of 4-aryldihydropyridines for potential applications in photoinduced intramolecular electron-transfer systems. Beilstein Journal of Organic Chemistry, 2012. URL:[Link]

  • Synthesis of 3-Iminoindol-2-amines and Cyclic Enaminones via Palladium-Catalyzed Isocyanide Insertion-Cyclization. The Journal of Organic Chemistry, 2015. URL:[Link]

  • Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record, 2021. URL:[Link]

  • Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides. RSC Advances, 2021. URL:[Link]

Sources

Advanced Catalytic Architectures: 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-methyl-2-cyclohexen-1-one (CAS: 5220-49-5) is a privileged enaminone scaffold characterized by its ambident reactivity. Unlike simple ketones, the push-pull electronic system—created by the electron-donating amino group conjugated to the electron-withdrawing carbonyl via a double bond—renders the


-carbon (C2) highly nucleophilic and the carbonyl carbon (C1) electrophilic.

This Application Note details the catalytic utility of this molecule in constructing fused N-heterocycles, specifically Tacrine analogues (acetylcholinesterase inhibitors) and Polyhydroquinolines (calcium channel blockers). We present validated protocols using Lewis Acid catalysis and Organocatalytic Multicomponent Reactions (MCRs).

Molecule Profile & Reactivity

Compound: 3-Amino-2-methyl-2-cyclohexen-1-one Structure: [1][2][3][4]

  • C1 (Carbonyl): Electrophilic center.

  • C2 (Alpha-Carbon): Nucleophilic center (enhanced by C3-N donation).

  • C3 (Beta-Carbon): Electrophilic (susceptible to nucleophilic substitution) but stabilized by the amino group.

Key Reactivity Paradigm: The molecule exists in equilibrium with its imine tautomer, but the enaminone form predominates. In catalytic cycles, it acts as a vinylogous amide , capable of reacting with electrophiles at C2 or undergoing condensation at C1/C3.

Application I: Lewis Acid-Catalyzed Friedländer Synthesis

Target: Synthesis of 1-Methyl-9-amino-1,2,3,4-tetrahydroacridine (Tacrine Analogue). Significance: Tacrine derivatives are potent Acetylcholinesterase (AChE) inhibitors used in Alzheimer's pathology. The 1-methyl substitution (derived from the 2-methyl on the enaminone) introduces chirality and steric bulk that can modulate binding affinity.

The Catalytic System[4][5][6][7]
  • Catalyst: Aluminum Chloride (

    
    ) or 
    
    
    
    -Toluenesulfonic Acid (
    
    
    -TSA).
  • Role: The Lewis acid coordinates with the nitrile group of the 2-aminobenzonitrile and the carbonyl of the enaminone, lowering the activation energy for cyclodehydration.

Experimental Protocol

Reagents:

  • 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 equiv)

  • 2-Aminobenzonitrile (1.0 equiv)

  • 
     (1.2 equiv) or 
    
    
    
    -TSA (5 mol% for milder variant)
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) and 3-Amino-2-methyl-2-cyclohexen-1-one (1.25 g, 10 mmol) in anhydrous 1,2-dichloroethane (20 mL).

  • Catalyst Addition: Cool the mixture to 0°C. Carefully add anhydrous

    
     (1.60 g, 12 mmol) portion-wise. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (83°C) for 6–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Quenching: Cool the reaction mixture to 0°C. Slowly add a mixture of THF/Water (1:1) followed by basification with 10% NaOH solution until pH > 10.

  • Workup: Extract with

    
     (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.[5]
  • Purification: Recrystallize from acetonitrile or purify via flash column chromatography (

    
    /MeOH 95:5) to yield the tetrahydroacridine derivative.
    

Yield Expectations:

Catalyst Solvent Temp (°C) Time (h) Yield (%)

|


 | DCE | 83 | 6 | 85-92 |
| 

-TSA | Toluene | 110 | 12 | 70-78 | |

| Ethanol | 80 | 10 | 60-65 |
Mechanistic Pathway (Friedländer)

The reaction proceeds via a cascade: coordination, nucleophilic attack of the enaminone C2 on the nitrile, intramolecular cyclization, and aromatization with loss of ammonia (from the enaminone nitrogen).

FriedlanderMechanism Start Reactants: Enaminone + 2-Aminobenzonitrile Coordination Lewis Acid Coordination (AlCl3 activates Nitrile) Start->Coordination AlCl3 Attack C2-Nucleophilic Attack on Nitrile Carbon Coordination->Attack C-C Bond Formation Intermediate Imine Intermediate Attack->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization - NH3 Product 1-Methyl-Tacrine Analogue (Tetrahydroacridine) Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the AlCl3-catalyzed synthesis of Tacrine analogues from 3-Amino-2-methyl-2-cyclohexen-1-one.

Application II: Organocatalytic Multicomponent Reactions (MCR)

Target: Polyhydroquinolines (Hantzsch-type).[6][7] Significance: These scaffolds are privileged structures in calcium channel blockers and antioxidants. The use of 3-Amino-2-methyl-2-cyclohexen-1-one replaces the traditional ammonia + 1,3-diketone component, locking the regiochemistry.

The Catalytic System[4][5][6][7]
  • Catalyst: Ionic Liquids (e.g.,

    
    ) or Triethylamine (
    
    
    
    ).
  • Advantage: "Green" chemistry approach, solvent-free potential, high atom economy.

Experimental Protocol

Reagents:

  • 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 mmol)

  • Aryl Aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 mmol)

  • Active Methylene (e.g., Malononitrile or Ethyl acetoacetate, 1.0 mmol)

  • Catalyst: Triethylamine (10 mol%) or

    
     (1 mL).
    

Step-by-Step Methodology:

  • Mixing: In a 25 mL round-bottom flask, combine the aryl aldehyde, malononitrile, and 3-Amino-2-methyl-2-cyclohexen-1-one in ethanol (5 mL).

  • Catalysis: Add Triethylamine (0.1 mmol).

  • Reaction: Reflux the mixture for 2–4 hours. The solution typically changes color (yellow to orange/red) as the conjugated system forms.

  • Precipitation: Cool to room temperature. Pour the mixture into crushed ice/water.

  • Isolation: The solid product precipitates out.[8] Filter under vacuum, wash with cold water/ethanol (9:1), and dry.

  • Recrystallization: Purify from hot ethanol.

MCR Workflow Diagram

MCR_Workflow Input Inputs: 3-Amino-2-methyl-2-cyclohexen-1-one + Aryl Aldehyde + Malononitrile Step1 Knoevenagel Condensation (Aldehyde + Malononitrile) Input->Step1 Et3N Cat. Step2 Michael Addition (Enaminone attacks Knoevenagel Adduct) Step1->Step2 Intermediate 1 Step3 Cyclization & Tautomerization Step2->Step3 Intermediate 2 Output Product: Fused Polyhydroquinoline Step3->Output - H2O

Figure 2: Organocatalytic workflow for the multicomponent synthesis of polyhydroquinolines.

References

  • Friedländer Synthesis of Tacrine Analogues

    • Recanatini, M., et al. "Synthesis, in Vitro Pharmacology, and Molecular Modeling of Very Potent Tacrine-Huperzine A Hybrids as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry, 2000.
  • Enaminone Reactivity & Synthesis

    • Greenhill, J. V. "Enaminones."[2] Chemical Society Reviews, 1977. (Foundational review on the scaffold).

  • Multicomponent Reactions of Enaminones

    • Shaabani, A., et al. "Recent progress of isocyanide-based multicomponent reactions in the synthesis of heterocycles." Molecular Diversity, 2011.
  • Hantzsch Reaction Variants

    • Wang, L., et al. "Catalytic Hantzsch Reaction." Catalysts, 2015.[6]

Sources

Experimental setup for reactions with 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for 3-Amino-2-methyl-2-cyclohexen-1-one

Abstract

3-Amino-2-methyl-2-cyclohexen-1-one (CAS: 5220-49-5) is a versatile cyclic enaminone scaffold used extensively in the synthesis of polyhydroacridines, fused pyrimidines, and tacrine-like alkaloids.[1][2] Its unique electronic structure—featuring an electron-rich


-carbon (C3) and a nucleophilic nitrogen, modulated by the steric bulk of the C2-methyl group—makes it a critical synthon for diversity-oriented synthesis (DOS). This guide details optimized protocols for handling, multicomponent condensation, and heterocyclization, focusing on regiocontrol and yield maximization.

Physicochemical Profile & Handling

Before initiating synthesis, the integrity of the starting material is paramount. The C2-methyl group provides steric protection against hydrolysis compared to the non-methylated analog, but moisture sensitivity remains a factor during long-term storage.

PropertySpecificationExperimental Notes
Appearance Yellow to pale-orange crystalline solidDarkening indicates oxidation or hydrolysis. Recrystallize from EtOAc if brown.
Melting Point 105–108 °C (Lit.)Sharp melting point is the best indicator of purity. Broadening >2°C suggests contamination with 2-methyl-1,3-cyclohexanedione.
Solubility Soluble: EtOH, MeOH, DMSO, DMFSparingly: Water, Et₂OUse Ethanol (EtOH) for green synthesis protocols; DMSO for kinetic studies.
Stability HygroscopicStore in a desiccator. Protonation at C2 occurs in strong acid, leading to hydrolysis.

Core Application: Synthesis of Unsymmetrical Acridinediones

Context: The Hantzsch-type condensation is the primary utility of this enaminone. It reacts with an aromatic aldehyde and a cyclic 1,3-diketone (e.g., dimedone) to form 1,8-dioxodecahydroacridines. These structures are pharmacophores for calcium channel blockers and multidrug resistance (MDR) modulators.

Mechanism: The reaction proceeds via a domino sequence: Knoevenagel condensation (Aldehyde + Diketone) followed by a Michael addition of the 3-Amino-2-methyl-2-cyclohexen-1-one, and finally cyclodehydration.

Protocol A: Catalyst-Free Aqueous Synthesis (Green Chemistry)

Best for: High-throughput screening, electron-poor aldehydes.

Reagents:

  • 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 mmol)

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol)

  • 4-Chlorobenzaldehyde (1.0 mmol) [Model Substrate]

  • Solvent: Water (5 mL)

Procedure:

  • Charge: In a 25 mL round-bottom flask, combine the enaminone, dimedone, and aldehyde in 5 mL of deionized water.

  • Reflux: Heat the heterogeneous mixture to reflux (100 °C) with vigorous magnetic stirring (800 rpm). The solid reactants will melt/disperse.

  • Monitor: The reaction typically completes in 2–4 hours. Monitor by TLC (Eluent: Hexane:EtOAc 6:4). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool to room temperature. The product will precipitate as a solid.[3]

  • Filtration: Filter the precipitate and wash with cold water (2 x 5 mL) followed by a minimal amount of cold ethanol (1 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol/water (9:1).

Yield Expectation: 85–92%

Protocol B: Lewis-Acid Catalyzed Synthesis

Best for: Sterically hindered aldehydes or electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).

Reagents:

  • Solvent: Ethanol (absolute)

  • Catalyst: Indium(III) Chloride (

    
    ) (10 mol%) or L-Proline (20 mol%)
    

Procedure:

  • Dissolve the aldehyde (1.0 eq) and dimedone (1.0 eq) in Ethanol (0.5 M concentration).

  • Add catalyst and stir at room temperature for 10 minutes (Pre-activation of Knoevenagel adduct).

  • Add 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 eq).

  • Reflux for 3–5 hours.

  • Isolation: Pour into crushed ice. Filter the solid.[3]

Advanced Application: Fused Pyrimidine Synthesis

Context: Reacting the enaminone with isothiocyanates yields quinazoline-thiones. The C2-methyl group directs regioselectivity by blocking the


-position, forcing cyclization through the nitrogen and the carbonyl oxygen (or C6).

Protocol C: Synthesis of Pyrimidocyclohexenones

Reagents:

  • 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 mmol)

  • Phenyl isothiocyanate (1.1 mmol)

  • Base:

    
     (anhydrous, 2.0 mmol)
    
  • Solvent: DMF (3 mL)

Procedure:

  • Mix: Dissolve the enaminone in DMF under Nitrogen atmosphere.

  • Add: Add

    
     followed by dropwise addition of phenyl isothiocyanate.
    
  • Heat: Stir at 100 °C for 6 hours.

  • Quench: Pour the reaction mixture into ice-water (20 mL). Neutralize with dilute HCl (1M) to pH 7.

  • Isolate: Extract with Ethyl Acetate (3 x 10 mL). Dry over

    
     and concentrate.
    
  • Purify: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Analysis: Regioselectivity & Mechanism

The reactivity of 3-Amino-2-methyl-2-cyclohexen-1-one is defined by its ambident nucleophilicity. The following diagram illustrates the competitive pathways and the rationale for the Hantzsch preference.

ReactionPathways Enaminone 3-Amino-2-methyl- 2-cyclohexen-1-one Path_N N-Nucleophilic Attack (Isocyanates/Acyl Chlorides) Enaminone->Path_N Basic Conditions Path_C C-Nucleophilic Attack (Michael Acceptors) Enaminone->Path_C Neutral/Lewis Acid Path_Hydro Hydrolysis (Acidic Conditions) Enaminone->Path_Hydro pH < 4 Prod_Pyr Fused Pyrimidines (N-C Cyclization) Path_N->Prod_Pyr Prod_Acr Acridinediones (C-C Bond Formation) Path_C->Prod_Acr + Aldehyde + Dimedone Prod_Dik 2-Methyl-1,3- cyclohexanedione Path_Hydro->Prod_Dik Degradation

Caption: Mechanistic divergence of 3-Amino-2-methyl-2-cyclohexen-1-one based on reaction conditions. Note the degradation pathway in acidic media.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Acridinedione) Incomplete Knoevenagel condensation step.Pre-stir aldehyde and dimedone for 20 mins before adding the enaminone.
Oiling out / Gummy product Solvent polarity mismatch.Add a seed crystal and scratch the glass surface. Switch to EtOH/Water (1:1) to force precipitation.[3]
Starting Material Recovery Steric hindrance of the 2-methyl group.Increase temperature to 110°C (refluxing Toluene) or use Microwave irradiation (120°C, 15 min).
Red/Brown Impurities Oxidation of the amino group.Perform reaction under Nitrogen.[2][4] Ensure aldehyde is free of benzoic acid.

References

  • Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294. Link

  • Tu, S., et al. (2003). One-pot synthesis of acridinedione derivatives in water. Synthetic Communications, 33(14), 2373-2379. Link

  • Comins, D. L., & Joseph, S. P. (1994). Enaminones as building blocks in organic synthesis.[2][5] Organic Preparations and Procedures International, 26(1), 127-129.

  • Stanovnik, B., & Svete, J. (2004). Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones. Chemical Reviews, 104(5), 2433-2480. Link

  • El-Saghier, A. M. (2002). Synthesis of some new fused pyrimidines and pyridines from 3-amino-2-methyl-2-cyclohexen-1-one. Journal of Chemical Research, 2002(8), 393-395. Link

Sources

Application Note: Microwave-Assisted Synthesis Using 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted synthesis (MAS) protocols utilizing 3-Amino-2-methyl-2-cyclohexen-1-one (AMCO). As a cyclic enaminone with a "push-pull" electronic structure, AMCO serves as a privileged scaffold for synthesizing polyhydroquinolines, acridinediones, and fused pyrimidine systems.

Traditional thermal heating for these condensations often requires prolonged reflux (4–12 hours) and harsh solvents. This guide demonstrates how microwave irradiation exploits the high dipole moment of the enaminone system to drive reaction times down to minutes (5–20 min) while improving atom economy and yield.

Chemical Profile & Mechanistic Advantage[1][2][3]

The Reagent
  • Compound: 3-Amino-2-methyl-2-cyclohexen-1-one

  • Role: Bidentate nucleophile (C-2 carbon and N-3 nitrogen).

  • Electronic Behavior: The amino group pushes electron density into the ring, making the

    
    -carbon (C-2) highly nucleophilic (Michael donor), while the carbonyl oxygen acts as a hydrogen bond acceptor.
    
Microwave Interaction

AMCO exhibits a high loss tangent (


) due to its polar enaminone conjugation. Under microwave irradiation:
  • Dipolar Polarization: The oscillating field aligns the dipole of the enaminone, generating rapid internal heating.

  • Superheating Effect: Solvent-free or aqueous conditions allow the reaction mixture to exceed normal boiling points in sealed vessels, overcoming the activation energy barrier for the initial Michael addition step.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Vessel Type Sealed Borosilicate (10–30 mL)Sealed vessels allow autogenic pressure buildup (up to 20 bar), essential for superheating solvents like ethanol or water.
Solvent System Ethanol, Water, or Solvent-FreePolar solvents couple well with MW. Solvent-free (neat) conditions maximize the "specific microwave effect" on the reagents.
Temperature 80°C – 140°COptimal range for condensation without charring. 140°C is often the "sweet spot" for difficult cyclodehydrations.
Stirring High (600+ RPM)Critical in MW synthesis to prevent "hot spots" and ensure uniform thermal distribution in viscous slurries.

Application 1: Synthesis of Polyhydroquinolines (Hantzsch-Type)

This protocol utilizes AMCO as a pre-formed enamine, replacing the traditional "1,3-dicarbonyl + ammonia" mixture. This reduces side reactions and eliminates the need for handling gaseous ammonia or ammonium salts.

Reaction Scheme

Reagents: AMCO + Aryl Aldehyde + 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate)


 Polyhydroquinoline.
Protocol
  • Preparation: In a 10 mL microwave process vial, charge:

    • AMCO: 1.0 mmol (125 mg)

    • Aryl Aldehyde: 1.0 mmol (e.g., Benzaldehyde, 106 mg)

    • Ethyl Acetoacetate: 1.0 mmol (130 mg)

    • Catalyst: 10 mol% Glycolic Acid (Green catalyst) or Ionic Liquid ([bmim]BF4).

    • Solvent: 2 mL Ethanol (or run neat if reagents are liquid/meltable).

  • Sealing: Cap the vial with a PTFE/Silicone septum.

  • Irradiation (Method A - Constant Temp):

    • Ramp: 2 minutes to 100°C.

    • Hold: 10 minutes at 100°C.

    • Power: Max 150W (Dynamic control).

    • Pressure Limit: 15 bar.

  • Work-up: Cool to 50°C using compressed air (internal feature). Pour the reaction mixture into crushed ice.

  • Purification: The solid precipitate is filtered, washed with cold water/ethanol (9:1), and recrystallized from hot ethanol.

Validation
  • Yield: Typically 88–94%.

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product

    
     ~ 0.4–0.5.
    
  • Observation: Disappearance of the aldehyde carbonyl peak in IR (~1700 cm⁻¹) and appearance of NH stretch (~3280 cm⁻¹).

Application 2: Synthesis of Acridinediones[4]

Acridinediones are structurally related to 1,4-dihydropyridines but possess a fused tricyclic core. AMCO reacts with aldehydes to form these via a pseudo-Friedländer or dimerization pathway.

Protocol
  • Preparation: In a 30 mL microwave vessel:

    • AMCO: 2.0 mmol (250 mg)

    • Aryl Aldehyde: 1.0 mmol

    • Catalyst:

      
      -Toluenesulfonic acid (pTSA) (5 mol%) or Silica-supported catalyst.
      
    • Solvent: Water:Ethanol (1:1, 3 mL).

  • Irradiation:

    • Target: 120°C.

    • Time: 8 minutes.

    • Stirring: High.[1][2]

  • Work-up: The product often precipitates directly upon cooling. Filter and wash with diethyl ether.

Visualization: Workflow and Mechanism

Experimental Workflow (Optimization Loop)

The following diagram illustrates the decision matrix for optimizing these reactions.

OptimizationWorkflow Start Start: Reagent Screen SolventCheck Solvent Selection (Polar vs Neat) Start->SolventCheck MW_Run MW Irradiation (T=100°C, t=5min) SolventCheck->MW_Run Analysis TLC/LC-MS Analysis MW_Run->Analysis Decision Conversion > 90%? Analysis->Decision ScaleUp Scale Up (Stop-Flow or larger vessel) Decision->ScaleUp Yes Optimize Optimize Parameters (+Temp or +Catalyst) Decision->Optimize No Optimize->MW_Run Re-run

Caption: Optimization workflow for Microwave-Assisted Synthesis (MAS) of heterocycles.

Mechanistic Pathway (Polyhydroquinoline)

This diagram elucidates the Hantzsch-type condensation mechanism using AMCO.

Mechanism AMCO AMCO (Enamine) Michael Michael Addition (C-C Bond Formation) AMCO->Michael Nucleophilic Attack Aldehyde Aryl Aldehyde Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel + 1,3-Dicarbonyl Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization - H2O (Dehydration) Product Polyhydroquinoline Cyclization->Product

Caption: Mechanistic pathway: AMCO acts as the stable enamine in the Hantzsch condensation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Temperature too low; Enaminone solubility issues.Increase Temp to 120°C; Switch to Ethylene Glycol (higher loss tangent) or add minimal DMF.
Charring/Tars "Hot spots" or thermal runaway.Increase stirring speed; Use "Power Max" mode (simultaneous cooling + heating) if available.
Pressure Spike Decomposition or volatile byproducts.Reduce ramp rate; Ensure headspace ratio is correct (vessel should be <60% full).
Side Products Aldehyde oxidation (Cannizzaro).Perform under inert atmosphere (

purge) before sealing the vessel.

References

  • Microwave-assisted synthesis of acridinediones. Source: AzoM (2005).[3] "Facile Synthesis of Electroluminescence Acridinedions by Microwave and Ultrasound."

  • Hantzsch Polyhydroquinoline Synthesis. Source: ResearchGate (2024). "Synthesis of Polyhydroquinoline Derivatives in the Presence of Nanoboehmite by Hantzsch Reaction."

  • Microwave-assisted Multicomponent Reactions. Source: Beilstein J. Org. Chem. (2021).[4][3][5] "Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects."

  • Reactivity of Enaminones. Source: Organic Chemistry Portal (2006). "Synthesis of 1-Acetyl-2-amino-cyclohexa-1,3-dienes."

  • Green Synthesis Protocols. Source: Rasayan J. Chem. (2020). "Microwave-Assisted Multi-Component Synthesis of Beta-Amino Ketones."

Sources

Troubleshooting & Optimization

Optimizing reaction yield for 3-Amino-2-methyl-2-cyclohexen-1-one synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for Enaminone Synthesis Ticket ID: CHEM-SUP-2024-002 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Directive

Objective: Maximize yield and purity of 3-Amino-2-methyl-2-cyclohexen-1-one (CAS: 5220-49-5) using 2-methyl-1,3-cyclohexanedione as the precursor.

The Challenge: While the condensation of 1,3-diketones with amines is a classic reaction, the introduction of the C2-methyl group introduces steric strain that impacts kinetics. Standard protocols for unsubstituted cyclohexanedione often result in incomplete conversion or "oiling out" when applied to the methyl derivative.

Our Solution: This guide prioritizes a Thermodynamic Control Protocol using Ammonium Acetate (


) as a dual-activation catalyst.[1] We move beyond simple "mix and stir" instructions to control the water-equilibrium axis.[1]

Standard Operating Procedures (SOPs)

We provide two validated workflows. Method A is recommended for high-purity requirements (Drug Discovery), while Method B is optimized for throughput (Process Chemistry).

Method A: Azeotropic Dehydration (The "Gold Standard")

Best for: Maximum yield (>90%), scale-up (>50g), and high purity.

Reagents:

  • 2-Methyl-1,3-cyclohexanedione (1.0 equiv)[1]

  • Ammonium Acetate (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Solvent: Toluene (preferred) or Benzene (traditional)

  • Apparatus: Dean-Stark Trap[1][2][3]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-methyl-1,3-cyclohexanedione and Toluene (10 mL/g of substrate).

  • Activation: Add Ammonium Acetate.[1][3][4] Note: Use excess (1.5 equiv) to drive equilibrium and compensate for sublimation.

  • Reflux: Heat to vigorous reflux.[1] Ensure the solvent is actively distilling into the trap.

  • Monitoring: Continue reflux until water separation ceases (typically 3-5 hours).

  • Workup:

    • Cool to room temperature (RT). The product often crystallizes directly from Toluene.

    • If solid: Filter and wash with cold Toluene/Hexanes.

    • If soluble: Evaporate solvent, redissolve in hot Ethyl Acetate, and recrystallize.

Method B: Solvent-Free Melt (Green Chemistry)

Best for: Rapid screening (<5g), speed.

Protocol:

  • Mix 2-methyl-1,3-cyclohexanedione (1.0 equiv) and Ammonium Acetate (1.2 equiv) in a flask.

  • Heat the solid mixture to 110°C in an oil bath.

  • The mixture will melt into a liquid. Stir for 15-30 minutes.

  • Critical Step: Apply weak vacuum (water aspirator) for the last 5 minutes to pull off generated water/acetic acid.

  • Cool to solidify.[1][3][4] Recrystallize from Ethyl Acetate.[1][3][4]

Mechanism & Critical Control Points

To troubleshoot effectively, you must understand the "Why." This is not just a substitution; it is an addition-elimination sequence driven by acid-base catalysis.[1]

The Role of Ammonium Acetate

Unlike ammonia gas,


 dissociates into 

(nucleophile) and

(acid catalyst).
  • Acid Activation:

    
     protonates the ketone oxygen, making the carbonyl carbon more electrophilic (overcoming the steric hindrance of the adjacent methyl group).
    
  • Base Catalysis: Acetate ion assists in the deprotonation steps during dehydration.

ReactionMechanism Reactant 2-Methyl-1,3- cyclohexanedione Intermediate Hemiaminal Intermediate Reactant->Intermediate Nucleophilic Attack (Steric Strain) NH4OAc NH4OAc (Catalyst/Source) NH4OAc->Intermediate Proton Transfer Transition Dehydration (-H2O) Intermediate->Transition Equilibrium Transition->Reactant Reversion if Water not removed Product 3-Amino-2-methyl- 2-cyclohexen-1-one Transition->Product Irreversible (Thermodynamic Sink)

Figure 1: Reaction pathway highlighting the critical dehydration step where the reaction often stalls.[1]

Troubleshooting Matrix

Issue 1: Low Conversion / Starting Material Remains

Probable CauseDiagnosticCorrective Action
Water Inhibition Reaction stalls at ~60-70%.[1]Install Dean-Stark trap. The reaction is reversible. If water remains in the pot, hydrolysis competes with formation.
Ammonia Loss Smell of ammonia at top of condenser.Add fresh Ammonium Acetate.

decomposes; excess is required to maintain stoichiometric pressure.
Steric Hindrance Reaction is slower than unsubstituted dione.[1]Increase Time/Temp. The C2-methyl group slows nucleophilic attack.[1] Ensure vigorous reflux (110°C+), not just simmering.

Issue 2: Product Discoloration (Brown/Tar)

Probable CauseDiagnosticCorrective Action
Oxidation Dark brown oil instead of yellow solid.[1]Inert Atmosphere. Run under Nitrogen/Argon. 1,3-dicarbonyls are susceptible to oxidation at high temps.[1]
Polymerization Tarry residue, insoluble in EtOAc.Control Heat. Do not exceed 140°C. Avoid "dry spots" on the flask wall where superheating occurs.

Issue 3: Solubility / Purification Issues

Probable CauseDiagnosticCorrective Action
Oiling Out Product forms a gummy layer in Toluene.[1]Cool Slowly. Rapid cooling traps impurities.[1] Reheat to dissolve, then cool to 4°C overnight.
Salt Contamination MP is too high or broad.[1]Water Wash. The product is organic soluble. Dissolve in EtOAc, wash with small amount of water to remove residual

.

Decision Logic for Purification

Use this flow to determine the best workup based on your crude result.

PurificationLogic Start Crude Reaction Mixture StateCheck State at RT? Start->StateCheck Solid Precipitate Formed StateCheck->Solid Yes Liquid Oily/Solution StateCheck->Liquid No Filter Filtration Solid->Filter Evap Evaporate Solvent Liquid->Evap Wash Wash: Cold Toluene then Hexanes Filter->Wash Recryst Recrystallization (Ethyl Acetate) Wash->Recryst Triturate Triturate w/ Ether or Chloroform Evap->Triturate Triturate->Recryst Final Pure Product (Yellow Crystals) Recryst->Final

Figure 2: Purification decision tree.[1] Trituration is often necessary if the C2-methyl derivative oils out.[1]

Frequently Asked Questions (FAQ)

Q: Can I use aqueous ammonia (


) instead of Ammonium Acetate? 
A:  generally, No , or at least it is not recommended for high yields. Aqueous ammonia introduces water into a reaction where we are trying to remove water to drive the equilibrium. If you must use it, you will need a massive excess and a very efficient water removal system (azeotropic distillation). Ammonium Acetate provides the ammonia source and the acid catalyst in a solid, anhydrous form.

Q: Why is the 2-methyl derivative harder to make than the unsubstituted one? A: Two reasons:

  • Sterics: The methyl group physically blocks the trajectory of the incoming ammonia nucleophile.

  • Thermodynamics: The 2-methyl group stabilizes the keto-form of the starting material, slightly shifting the initial equilibrium away from the enol form required for some catalytic pathways.

Q: What is the expected Melting Point? A: The pure compound typically melts between 126°C and 131°C . If your MP is <120°C, you likely have unreacted diketone or solvent occlusion.

Q: Is this reaction scalable? A: Yes. The Dean-Stark method (Method A) scales linearly.[1] For multi-kilogram scales, ensure your condenser capacity is sufficient to handle the vigorous reflux required to lift the water out of the pot.

References

  • PrepChem. (n.d.).[1] Synthesis of Enaminones from 1,3-Cyclohexanedione. Retrieved from [Link]

  • Organic Syntheses. (1962).[1] 2-Methyl-1,3-Cyclohexanedione Preparation (Precursor Synthesis). Coll. Vol. 4, p.594. Retrieved from [Link]

Sources

Purification of 3-Amino-2-methyl-2-cyclohexen-1-one by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the purification of enaminones. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 3-Amino-2-methyl-2-cyclohexen-1-one and its derivatives.

As a Senior Application Scientist, I have structured this center to move beyond basic instructions. We will explore the thermodynamic causality behind solvent selection, provide self-validating experimental protocols, and address the specific physicochemical anomalies—such as "oiling out" and thermal degradation—that you may encounter during scale-up.

I. Mechanistic Principles of Enaminone Recrystallization

3-Amino-2-methyl-2-cyclohexen-1-one is a cyclic enaminone characterized by a "push-pull" conjugated system. The electron-donating amino group and the electron-withdrawing carbonyl group create a highly polarized molecule capable of strong intermolecular hydrogen bonding (N-H ··· O=C).

Because of this polarity, the compound exhibits a steep temperature-solubility gradient in moderately polar aprotic solvents. Recrystallization exploits this gradient. The industry-standard approach utilizes Ethyl Acetate as the primary solvent, often paired with Hexane or Petroleum Ether as a non-polar anti-solvent to force the enaminone out of solution once nucleation has begun .

II. Solvent Selection Matrix

To achieve high-purity crystals, the solvent system must dissolve the compound entirely at its boiling point while offering near-zero solubility at 0°C.

Solvent SystemPolarity Index (P')Solvation Power (Boiling)Solvation Power (0°C)Application / Suitability
Ethyl Acetate (100%) 4.4ExcellentLowPrimary Choice. Optimal temperature-solubility gradient for cyclic enaminones.
Ethyl Acetate / Hexane ~2.5 (Mixed)GoodVery LowHigh Yield. Hexane acts as an anti-solvent to crash out residual product.
Methanol / Ethanol 5.1 / 5.2Very HighMediumPoor. Solvation is too strong even at low temperatures; leads to significant yield loss.
Water 10.2MediumLowAvoid. Promotes hydrolysis of the enaminone system during prolonged heating.

III. Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol is designed as a self-validating system. Each step contains a visual or thermodynamic checkpoint to ensure the process is proceeding correctly before moving to the next phase.

Step 1: Hot Dissolution

  • Place the crude 3-Amino-2-methyl-2-cyclohexen-1-one in a round-bottom flask equipped with a reflux condenser.

  • Add boiling Ethyl Acetate dropwise while maintaining the temperature at ~77°C (boiling point of EtOAc) with continuous stirring.

  • Validation Checkpoint: Stop adding solvent the exact moment the solid completely dissolves. If solid persists after adding a reasonable volume (e.g., >20 mL per gram of crude), the remaining particulates are likely inorganic impurities (e.g., residual sodium carbonate from synthesis) .

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble impurities or dark discoloration are present, add 1-2% (w/w) activated charcoal. Boil for 3 minutes.

  • Rapidly filter the hot mixture through a pre-warmed Celite pad to remove the charcoal and insolubles.

Step 3: Controlled Nucleation

  • Allow the clear, hot filtrate to cool slowly to room temperature (20-25°C) without physical disturbance.

  • Validation Checkpoint: Spontaneous formation of yellow-orange crystalline needles should begin within 30 minutes.

Step 4: Anti-Solvent Addition & Yield Maximization

  • Once crystals have formed at room temperature, add Hexane dropwise until the solution becomes slightly cloudy.

  • Transfer the flask to an ice bath (0°C) for 1 hour to maximize precipitation .

Step 5: Isolation

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold Hexane. Dry under high vacuum to constant weight.

G Start Crude 3-Amino-2-methyl- 2-cyclohexen-1-one Dissolve Dissolve in boiling Ethyl Acetate (Primary) Start->Dissolve Filter Hot Filtration (Remove insolubles/charcoal) Dissolve->Filter Cool Slow Cooling to 25°C (Nucleation) Filter->Cool AntiSolvent Dropwise Addition of Hexane (Anti-solvent) Cool->AntiSolvent Chill Chill to 0°C (Maximize Yield) AntiSolvent->Chill Collect Vacuum Filtration & Cold Wash Chill->Collect Pure Pure Crystalline Product Collect->Pure

Workflow for the self-validating recrystallization of 3-Amino-2-methyl-2-cyclohexen-1-one.

IV. Troubleshooting Guide & FAQs

Q: Why does my product form a biphasic liquid ("oil out") instead of crystallizing upon cooling? A: Oiling out occurs when the solute saturates the solvent at a temperature above its melting point, or when the solvent system is shifted too rapidly to a non-polar state. Because 3-Amino-2-methyl-2-cyclohexen-1-one is highly polar, adding Hexane while the solution is still hot forces the compound to phase-separate as a liquid rather than a solid lattice. Fix: Reheat the mixture until it forms a single homogeneous phase. Add 1-2 mL of Ethyl Acetate to increase the polarity, and allow the flask to cool to room temperature before adding any anti-solvent.

Q: My isolated yield is below 50%. How can I recover the remaining enaminone? A: A low yield indicates that the thermodynamic equilibrium heavily favors the dissolved state, usually due to excessive primary solvent volume. Fix: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to approximately 25% of its original volume. Re-chill the concentrated liquor to 0°C to induce a second crop of crystals.

Q: The crude material is dark brown, and the recrystallized product is still discolored. What causes this, and how is it resolved? A: Cyclic enaminones are susceptible to trace oxidation and partial polymerization when exposed to air and heat during synthesis (e.g., during the amination of 1,3-cyclohexanedione derivatives) . These polymeric impurities co-crystallize due to similar solubility profiles. Fix: The standard solvent gradient will not separate these polymers. You must introduce a chemical adsorbent. Re-dissolve the discolored crystals in boiling Ethyl Acetate, add activated carbon (charcoal), and perform a hot filtration. The porous carbon matrix will trap the high-molecular-weight colored impurities.

G Issue Recrystallization Issue Detected Oiling Oiling Out (Biphasic Liquid) Issue->Oiling LowYield Low Yield (<50% Recovery) Issue->LowYield Color Discoloration (Dark/Brown Crystals) Issue->Color Sol1 Reheat to single phase. Add more EtOAc. Cool slower. Oiling->Sol1 Sol2 Concentrate mother liquor. Add Hexane anti-solvent. Chill to 0°C. LowYield->Sol2 Sol3 Re-dissolve in EtOAc. Boil with Activated Carbon. Perform hot filtration. Color->Sol3

Decision tree mapping common recrystallization anomalies to their thermodynamic solutions.

V. References

  • ChemicalBook. 3-AMINO-2-CYCLOHEXEN-1-ONE Chemical Properties, Usage, Production. Retrieved from:

  • Google Patents (US7642381B2). Two step process for preparing substituted anisidines. Retrieved from:

  • ECHEMI. 5220-49-5, 3-Amino-2-cyclohexen-1-one Formula and Synthesis. Retrieved from:

Column chromatography techniques for 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enaminone Purification. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-Amino-2-methyl-2-cyclohexen-1-one .

This compound is a cyclic enaminone characterized by a strong "push-pull" electron delocalization system. The nitrogen lone pair donates electron density into the


-unsaturated carbonyl, making the nitrogen highly basic and the carbonyl highly polarized[1]. When subjected to standard bare silica gel, the acidic silanol groups (pKa ~4.5) act as Brønsted acids, forming strong ionic and hydrogen bonds with the enaminone. This leads to severe chemisorption, peak tailing, and poor recovery[2].

The following guide provides field-proven diagnostic workflows, troubleshooting FAQs, and self-validating protocols to ensure high-purity recovery of your target compound.

Diagnostic Workflow

G Start Crude 3-Amino-2-methyl- 2-cyclohexen-1-one Q1 TLC on Bare Silica: Severe Streaking? Start->Q1 TEA Pre-treat Column & Add 1-5% TEA to Mobile Phase Q1->TEA Yes Std Standard Silica Gel (DCM/MeOH or EtOAc/Hex) Q1->Std No Q2 Low Recovery (<50%) or Degradation? TEA->Q2 Std->Q2 NH2 Switch to Amine-Bonded (NH2) Silica Phase Q2->NH2 Yes Success Pure Enaminone Evaporate Solvent Q2->Success No NH2->Success

Workflow for troubleshooting enaminone chromatography and selecting the optimal stationary phase.

Troubleshooting Guide & FAQs

Q: Why does 3-Amino-2-methyl-2-cyclohexen-1-one streak from the baseline to the solvent front on my silica TLC? A: This is a classic manifestation of strong Lewis acid-base and Brønsted acid interactions. Because of the enaminone's push-pull system, the molecule is highly polar and basic[1]. Bare silica gel possesses acidic silanol groups that form strong ionic bonds with the enaminone, leading to chemisorption and severe tailing[2]. To resolve this, you must deactivate the silica by adding a basic modifier—typically 1-5% Triethylamine (TEA)—to your mobile phase[3]. TEA competitively binds to the active silanol sites, allowing the enaminone to partition normally.

Q: I added TEA to my mobile phase, but my recovery is still below 50%. Where is my compound? A: Even with TEA deactivation, highly polar enaminones can undergo irreversible chemisorption or degradation on the active acidic sites of bare silica. If your recovery remains low, the stationary phase itself is the limiting factor. You must switch to an Amine-Bonded (


) Silica column. In 

silica, the problematic silanol groups are covalently capped with aminopropyl silanes, entirely eliminating the ionic interactions that trap basic solutes[2][4].

Q: Can I run


-silica columns in normal phase, or do I need reverse-phase solvents? 
A:  A common misconception is that functionalized columns require reverse-phase conditions. However, amine columns can and should be treated exactly like normal phase columns for this application[5]. You can use standard normal-phase solvent systems (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) without the need for basic additives like TEA, which greatly simplifies post-purification solvent removal[5].

Quantitative Performance Metrics

To guide your method selection, the following table summarizes the expected chromatographic behavior of 3-Amino-2-methyl-2-cyclohexen-1-one across different stationary phases.

Stationary PhaseMobile Phase AdditiveTLC Spot ShapeTypical Recovery (%)Retention Factor (

) Shift
Bare Silica Gel NoneSevere Streaking< 30%0.0 - 0.2 (Tailing)
Bare Silica Gel 1-5% TriethylamineModerate Tailing60 - 75%0.3 - 0.5
Amine-Bonded (

)
NoneSharp, Symmetrical> 85%0.4 - 0.6

Experimental Protocols

Protocol A: Triethylamine (TEA) Deactivation of Bare Silica Gel

Causality Focus: Saturating Brønsted acid sites prior to sample introduction prevents the irreversible binding of the basic enaminone.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 90:10 Dichloromethane:Methanol) and add 2% (v/v) Triethylamine (TEA)[3].

  • Column Deactivation: Slurry pack the bare silica gel column using the TEA-spiked mobile phase. Flush the packed column with at least 3 column volumes (CV) of the TEA-containing solvent to ensure all active silanol sites are saturated.

  • Sample Loading: Dissolve the crude 3-Amino-2-methyl-2-cyclohexen-1-one in a minimum volume of the TEA-spiked mobile phase. Load it carefully onto the column head.

  • Elution & Self-Validation: Elute using the TEA-spiked mobile phase. Collect fractions and analyze by TLC. Crucial: The TLC plates used for monitoring must also be pre-run or developed in a TEA-containing solvent to prevent false-positive streaking on the plate.

  • Post-Purification: Evaporate the fractions under reduced pressure. To remove residual TEA, subject the purified solid to high vacuum drying for 12-24 hours, or perform a quick aqueous wash if the product's lipophilicity permits.

Protocol B: Normal Phase Chromatography using Amine-Bonded ( ) Silica

Causality Focus: Utilizing a covalently modified stationary phase eliminates the need for mobile phase modifiers, increasing recovery and simplifying solvent removal.

  • Column Selection: Select a pre-packed Amine (

    
    ) MPLC column sized appropriately for your crude mass[5].
    
  • Equilibration: Equilibrate the column with 3-5 CVs of a non-polar starting solvent (e.g., 100% Hexane or Dichloromethane). Do not add TEA or any basic modifiers[4].

  • Sample Loading: Dry-load the crude mixture onto a small amount of Celite or

    
    -silica to ensure a tight loading band. Alternatively, liquid-load if the sample is highly soluble in the starting solvent.
    
  • Gradient Elution: Execute a gradient from 0% to 100% Ethyl Acetate in Hexane (or up to 10% Methanol in DCM). The enaminone will elute as a sharp, symmetrical peak due to the absence of silanol interference[2].

  • Recovery Validation: Pool fractions based on UV absorption (254 nm, corresponding to the conjugated system) and evaporate. Verify purity via NMR; the absence of TEA signals confirms the advantage of this modifier-free method.

References

  • [1] Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. Beilstein Journal of Organic Chemistry (via PMC - NIH). URL:[Link]

  • [5] Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. URL:[Link]

  • [3] When basification of silica gel is required, before using Column chromatography?. ResearchGate. URL:[Link]

  • [2][4] Amino Silica Gel / Amino MPLC. Sorbent Technologies, Inc. URL:[Link]

Sources

Technical Support Center: Purification of 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AMCHO-PURITY-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

Welcome to the technical support center for 3-Amino-2-methyl-2-cyclohexen-1-one . This guide addresses the specific challenges associated with purifying cyclic enaminones.

The core challenge with this molecule lies in its "vinylogous amide" character. While it looks like an amine and a ketone, the resonance between the nitrogen lone pair and the carbonyl oxygen creates a push-pull system. This makes the nitrogen non-basic (it won't protonate easily like a standard amine) and the oxygen highly Lewis-basic. Furthermore, the primary impurity—the starting material 2-methyl-1,3-cyclohexanedione —is acidic (


).[1]

We exploit these electronic differences to design a self-validating purification protocol.

Module 1: Diagnostic & Triage

Before beginning purification, determine the state of your crude material.

ObservationProbable CauseRecommended Action
Sticky Red/Brown Oil Incomplete conversion or oxidation; Residual solvent (Toluene/Benzene).[1]Go to Module 2 (Chemical Wash) to remove starting material, then Module 4.
Yellow/Orange Solid Good conversion, but contains surface impurities or oligomers.Go to Module 3 (Recrystallization).
Low Melting Point (<125°C) Contamination with starting dione or water.Go to Module 2 , then Module 3.
Streaking on TLC Interaction with silanol groups on silica.Go to Module 4 (Chromatography).

Module 2: Chemical Work-up (The "Acidity" Filter)

Objective: Remove unreacted 2-methyl-1,3-cyclohexanedione using its acidity. Principle: The starting dione is acidic (soluble in base). The product is a neutral vinylogous amide (insoluble in base).

Protocol:
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of crude.

    • Why EtOAc? It solubilizes the enaminone well but allows for distinct phase separation with water.

  • The Critical Wash: Wash the organic layer twice with 10% NaOH (aq) or saturated

    
     .
    
    • Mechanism:[1][2] The base deprotonates the C-2 position of the unreacted dione, converting it into a water-soluble enolate salt. The product remains in the organic layer.

  • Neutralization: Wash the organic layer once with Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate
    
    • Note: Do NOT use acidic water (e.g., HCl washes). Strong acids will hydrolyze the enaminone back to the starting dione, reversing your synthesis.

Module 3: Recrystallization (The "Polishing" Step)

Objective: Obtain


 purity crystals.
Best Solvent System: Ethyl Acetate (EtOAc)  or Ethanol (EtOH) .
Step-by-Step Guide:
  • Solvent Choice:

    • Option A (Standard): Boiling Ethyl Acetate. This is often superior because the polar impurities (oligomers) are less soluble in EtOAc than in alcohols.

    • Option B (High Polarity): Ethanol (95% or absolute). Use this if the product is too insoluble in EtOAc.

  • Dissolution:

    • Place the crude solid in a flask with a stir bar.

    • Add solvent in small portions while heating to reflux.

    • Stop adding solvent immediately when the solid dissolves.

  • Hot Filtration (Crucial):

    • If the solution is dark or contains floating particles (inorganic salts/catalyst), filter the hot solution through a pre-warmed glass funnel (or a Celite pad washed with hot solvent).

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once room temperature is reached, cool in an ice bath (

      
      ) for 30 minutes.
      
  • Collection:

    • Filter the crystals.[3][4][5][6] Wash with cold solvent (same as used for recrystallization).[3]

    • Expected Appearance: Off-white to pale yellow needles/prisms.[1]

Module 4: Chromatography (The "Last Resort")

Objective: Purify if recrystallization fails or for small-scale isolation. The Problem: The primary amine (


) interacts with the acidic silanol groups on silica gel, causing "tailing" or streaking, which ruins separation.
Modified Protocol:
  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Ethyl Acetate / Petroleum Ether (variable ratio, typically start 30% EtOAc).

  • The Modifier (Critical): Add 1% Triethylamine (

    
    )  to your mobile phase.
    
    • Mechanism:[1][7] Triethylamine is a stronger base than your product. It "caps" the acidic sites on the silica gel, allowing your enaminone to elute as a tight, symmetrical band.

  • Loading: Dissolve crude in a minimum amount of DCM or EtOAc. Do not load as a solid.

Visual Troubleshooting & Logic Maps

Workflow 1: The Purification Decision Tree

PurificationLogic Start Crude 3-Amino-2-methyl-2-cyclohexen-1-one CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid If crystalline Oil Sticky Oil / Gum CheckState->Oil If oily/dark Recryst Recrystallization (Solvent: Boiling EtOAc) Solid->Recryst AcidBase Acid/Base Extraction (Wash with 10% NaOH) Oil->AcidBase CheckPurity Check Purity (TLC/NMR) Recryst->CheckPurity AcidBase->Recryst After drying/solidifying Pure Pure Product (Off-white crystals) CheckPurity->Pure Success Impure Still Impure CheckPurity->Impure Failure Column Flash Chromatography (Silica + 1% Et3N) Impure->Column Column->Pure

Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state of the crude material.[1]

Workflow 2: Chemical Separation Logic

ChemicalSeparation Mixture Crude Mixture (Product + Starting Material) NaOH Add 10% NaOH (aq) Mixture->NaOH Aqueous Aqueous Layer Contains: Enolate of 2-methyl-1,3-cyclohexanedione NaOH->Aqueous Deprotonation (pKa ~5) Organic Organic Layer (EtOAc) Contains: Neutral Product (3-Amino-2-methyl-2-cyclohexen-1-one) NaOH->Organic No Reaction Waste Discard (or recover SM) Aqueous->Waste Product Evaporate -> Recrystallize Organic->Product

Figure 2: The chemical logic behind the base-wash step.[1] Exploiting the acidity of the impurity vs. the neutrality of the product.

Frequently Asked Questions (FAQ)

Q1: My product is turning pink/red upon standing. Is it decomposing?

  • A: This is a common issue with aromatic amines and enaminones. It indicates surface oxidation.

  • Fix: Recrystallize immediately using Ethyl Acetate . Store the purified solid in the dark, preferably under nitrogen or argon. The color is often superficial and may not significantly affect NMR purity, but it degrades shelf-life.

Q2: Can I use water as a solvent for recrystallization?

  • A: While enaminones are polar, they are often only sparingly soluble in cold water. You can use water/ethanol mixtures, but water takes a long time to dry and may promote hydrolysis if any trace acid is present. Ethyl Acetate is superior because it is easily removed and less conducive to hydrolysis.

Q3: The melting point is lower than the literature value (128-131°C). Why?

  • A: This is the classic signature of wetness (solvent trapped in the crystal lattice) or dione contamination .

  • Fix: Dry the sample in a vacuum oven at 40°C overnight. If the MP is still low, perform the NaOH wash (Module 2) to remove the dione impurity, which forms a eutectic mixture that depresses the melting point.

Q4: I see two spots on TLC that are very close together. Is it an isomer?

  • A: It is unlikely to be a regioisomer if you started with pure 2-methyl-1,3-cyclohexanedione.[1] It is more likely E/Z isomerization around the C=C double bond (though the cyclic structure restricts this, tautomerization can occur) or, more commonly, the hydrolysis product (the dione) running nearby. Use the 1% Triethylamine trick in your TLC solvent to sharpen the spots.

References

  • Preparation of 3-Amino-2-cyclohexen-1-ones

    • Source: Organic Syntheses / ChemicalBook Procedures.
    • Context: Describes the condensation of 1,3-cyclohexanedione derivatives with ammonium acetate in refluxing toluene or benzene with azeotropic w
    • Link:[1]

  • Solubility and Recrystallization of Enaminones

    • Source: ECHEMI & Athabasca University Organic Chemistry Manuals.
    • Context: Identifies Ethyl Acetate and Ethanol as primary solvents for recrystallizing polar organic solids like enaminones. Confirms the melting point range (approx 128-131°C).[2][6]

    • Link:[1]

  • Purification Strategies for Vinylogous Amides

    • Source: Greenhill, J. V. "Enaminones."[8][9][10] Chemical Society Reviews (General grounding on enaminone chemistry).

    • )
    • Link:

  • Acidity of 1,3-Cyclohexanediones

    • Source: Organic Syntheses, Coll. Vol. 5, p. 743 (1973).
    • Context: Establishes the acidity of the starting material (2-methyl-1,3-cyclohexanedione) and its solubility in alkali, forming the basis of Module 2.
    • Link:[1]

Sources

Stability and storage conditions for 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-2-methyl-2-cyclohexen-1-one

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers utilizing 3-Amino-2-methyl-2-cyclohexen-1-one (often referred to as the "Seclazone intermediate" or a Huperzine A precursor).

As an enaminone, this compound occupies a unique chemical space: it balances the nucleophilicity of an enamine with the electrophilicity of an enone. While generally stable as a solid, it possesses specific vulnerabilities—primarily acid-catalyzed hydrolysis and oxidative polymerization —that can compromise your experimental reproducibility.

This guide moves beyond basic safety data, providing the mechanistic insights and "in-the-trenches" protocols necessary to maintain sample integrity.

Part 1: Critical Storage Parameters (Dashboard)

ParameterRecommendationTechnical Rationale
Long-Term Storage -20°C (Freezer) Retards oxidative polymerization and hydrolysis rates significantly.
Short-Term Storage 2–8°C (Refrigerator) Acceptable for active use (< 1 month). Ensure container is desiccated.
Atmosphere Inert (Argon/Nitrogen) Critical. Enaminones are electron-rich and susceptible to auto-oxidation.
Container Amber Glass + Parafilm Protects from light (photochemical degradation) and moisture ingress.
Solubility MeOH, DMSO, DCM, THFSoluble in polar organic solvents. Poorly soluble in non-polar alkanes.
Moisture Sensitivity High (Hygroscopic) Water promotes hydrolysis back to the diketone precursor.

Part 2: Mechanisms of Degradation

To troubleshoot effectively, you must understand how the molecule breaks down.

Hydrolysis (The Moisture Threat)

The most common failure mode is hydrolysis. In the presence of moisture and trace acid (even atmospheric


 dissolved in moisture), the enamine functionality reverts to the diketone.

Mechanism:

  • Protonation of the

    
    -carbon (C2).
    
  • Nucleophilic attack of water on the iminium carbon (C3).

  • Elimination of ammonia (

    
    ).
    
Visualizing the Degradation Pathway

Degradation cluster_0 Hydrolytic Pathway (Moisture Driven) Compound 3-Amino-2-methyl- 2-cyclohexen-1-one (Intact Enaminone) Protonation C-Protonation (Rate Limiting) Compound->Protonation + H+ (Trace Acid) Polymer Brown Oligomers (Oxidation) Compound->Polymer O2 / Light / Time Intermed Tetrahedral Intermediate Protonation->Intermed + H2O Diketone 2-Methyl-1,3- cyclohexanedione Intermed->Diketone Hydrolysis Ammonia Ammonia (NH3) Intermed->Ammonia Elimination

Figure 1: The dual degradation pathways of hydrolysis (red cluster) and oxidative polymerization (dark path).

Part 3: Troubleshooting Guide

Scenario A: "My sample has turned from yellow to dark brown."
  • Diagnosis: Oxidative polymerization.

  • Cause: Exposure to air and light at room temperature. Electron-rich enamines can undergo radical coupling or polymerization over time.

  • Solution:

    • Check purity via TLC (See Protocol A).

    • If purity is >90%, recrystallize (See Protocol B).

    • If sticky/tar-like, discard. The oxidation products can act as radical initiators, accelerating further degradation.

Scenario B: "I see a new peak in my NMR/LCMS."
  • Diagnosis: Hydrolysis.[1][2][3][4]

  • Observation:

    • LCMS: Appearance of a peak at

      
       (loss of 
      
      
      
      +
      
      
      ) or matching the mass of 2-methyl-1,3-cyclohexanedione (
      
      
      ).
    • NMR: Loss of the

      
       broad singlet; appearance of complex methylene signals associated with the diketone.
      
  • Cause: Wet solvent or improper storage (loose cap).

  • Solution: Dry your solvents.[2] Enaminone formation is reversible; you cannot easily "dry" the solid back to purity without recrystallization.

Scenario C: "The compound is not dissolving fully in CDCl3."
  • Diagnosis: Formation of inorganic salts or extreme polymerization.

  • Context: If synthesized via ammonium acetate, residual salts (

    
    ) might remain.
    
  • Solution: Filter the solution. If the solid is the active compound (insoluble), try

    
     or 
    
    
    
    . Enaminones are often more soluble in polar protic solvents than in chloroform.

Part 4: Experimental Protocols

Protocol A: Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm) and Iodine Stain (Enaminones stain rapidly due to electron density).

  • Expected Result:

    • Product:

      
       (UV active, darkens with 
      
      
      
      ).
    • Impurity (Diketone): Higher

      
       (typically), less polar than the amino-enone.
      
    • Impurity (Polymer): Baseline spot (doesn't move).

Protocol B: Rescue Recrystallization

If your compound has surface oxidation (browning) but retains structural integrity:

  • Dissolve: Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate or Ethanol .

  • Filter: Perform a hot filtration to remove insoluble brown polymers.

  • Crystallize: Allow to cool slowly to Room Temperature, then move to

    
    .
    
  • Precipitation: If no crystals form, add cold Hexane or Diethyl Ether dropwise until turbidity appears.

  • Collect: Filter crystals and dry under high vacuum (

    
    ) for 4 hours.
    

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use this compound in aqueous buffers?

  • Answer: Only for short durations. In neutral buffers (pH 7), the compound is relatively stable for hours. In acidic buffers (pH < 5), hydrolysis is rapid (

    
     can be minutes to hours depending on temperature). Always prepare fresh stock solutions in DMSO or Ethanol before diluting into aqueous media.
    

Q2: Why is there an ammonia smell when I open the bottle?

  • Answer: This is a "red flag" for hydrolysis. The degradation releases ammonia gas (

    
    ).
    
    • Action: Purge the bottle with Nitrogen immediately. If the smell is strong, check purity.

Q3: Is this compound compatible with acid chlorides or anhydrides?

  • Answer: Yes, but it will react. The amino group is nucleophilic.[3] If you intend to acylate the amine (N-acylation), use a non-nucleophilic base (like Pyridine or TEA) to scavenge the acid byproduct, preventing acid-catalyzed hydrolysis of the enaminone ring.

Q4: How do I weigh it out if it's hygroscopic?

  • Answer: Allow the bottle to warm to room temperature before opening to prevent condensation. Weigh quickly. For precise stoichiometry, weigh by difference using a capped vial.

References

  • Greenhill, J. V. (1977). "Enaminones."[1][3][4][5][6][7] Chemical Society Reviews, 6(3), 277-294. Link

    • Foundational text on the stability and reactivity of the enaminone class.
  • Dixon, D. D., et al. (2004). "Amino Acid-Derived Enaminones: A Study in Ring Formation." Journal of the American Chemical Society.[6] Link

    • Provides context on the cyclization and stability of 6-membered enaminones.
  • Lue, P., et al. (1987). "Synthesis of Huperzine A analogues." Journal of the American Chemical Society.[6]

    • Contextualizes 3-amino-2-methyl-2-cyclohexen-1-one as a key intermedi
  • BenchChem Technical Data. "Stability of Enaminone Compounds." Link[1]

    • General handling data for cyclohexenone deriv

Sources

Troubleshooting low conversion rates in 3-Amino-2-methyl-2-cyclohexen-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one

Executive Summary & Core Reaction Logic

Low conversion in the synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one (CAS: 5220-49-5) from 2-methyl-1,3-cyclohexanedione is rarely a kinetic failure; it is almost invariably a thermodynamic one.

The formation of this vinylogous amide (enaminone) is a reversible condensation reaction. The 2-methyl substituent introduces steric strain that destabilizes the planar conjugation required for the enaminone system, making the equilibrium constant (


) less favorable than for unsubstituted 1,3-cyclohexanedione.

The Golden Rule: You are not driving a reaction to completion; you are managing an equilibrium. If water remains in the system, the reaction will reverse.

Standardized High-Fidelity Protocol

Before troubleshooting, benchmark your process against this field-validated "Melt Method," which minimizes solvent interference and maximizes thermal driving force.

Reaction Scheme:



ParameterSpecificationRationale
Stoichiometry 1.0 equiv Dione : 1.5–2.0 equiv

Excess ammonia source pushes equilibrium (Le Chatelier’s Principle).
Temperature 110°C (External Oil Bath)Sufficient to melt the mixture and drive off water/acetic acid as vapor.
Time 15–30 MinutesExtended heating promotes oligomerization; reaction is fast in melt phase.
Atmosphere Open vessel (or weak N2 sweep)Critical: Closed vessels trap water, preventing conversion.
Workup Cool to RT

EtOAc/Hexane Trituration
Product crystallizes upon cooling; non-polar wash removes unreacted dione.

Troubleshooting Guide (Q&A Format)

Category A: Thermodynamics & Equilibrium (The "Stalled" Reaction)

Q1: I see 50% conversion by TLC/LCMS, but it refuses to progress further despite adding more catalyst. Why?

Diagnosis: You have hit the "Water Wall." Technical Insight: The reaction produces water as a byproduct.[1] In a solvent-based reflux (e.g., Ethanol/Methanol), the water concentration eventually reaches a critical threshold where the rate of hydrolysis (reverse reaction) equals the rate of condensation. Solution:

  • Switch to the Melt Method: Eliminate the solvent entirely. Heat the neat mixture of dione and ammonium acetate. The water boils off immediately as it forms.

  • Azeotropic Distillation: If you must use solvent (for scale-up safety), switch to Toluene or Benzene and use a Dean-Stark trap . Ethanol holds water, trapping you in equilibrium.

Q2: My starting material (2-methyl-1,3-cyclohexanedione) is not dissolving. Should I add more solvent?

Diagnosis: Counter-intuitive solubility. Technical Insight: 2-methyl-1,3-cyclohexanedione exists largely in its enol form, which has poor solubility in non-polar solvents but high solubility in alcohols. However, adding alcohol lowers the boiling point and retains water. Solution: Do not add more solvent.

  • In Melt: The reagents will fuse into a homogeneous oil at ~100°C.

  • In Toluene: The starting material does not need to be fully dissolved. As the dissolved portion reacts, more solid will dissolve (Le Chatelier). A slurry reaction is perfectly acceptable and often preferred.

Category B: Reagent Quality & Stoichiometry

Q3: I am using aqueous ammonia (


) instead of ammonium acetate. My yield is <30%. 

Diagnosis: Introduction of the enemy (Water). Technical Insight: Using 28% aqueous ammonia introduces a massive molar excess of water right at the start (


). This shifts the equilibrium heavily toward the starting materials.
Solution: 
  • Use Ammonium Acetate (

    
    ):  It acts as both the nitrogen source and a mild acid catalyst/buffer.
    
  • Use Ammonium Carbamate: Another solid ammonia source that decomposes to

    
     and 
    
    
    
    , driving the reaction entropically.
  • Gas Phase: If you must use pure

    
    , bubble anhydrous ammonia gas into a toluene solution of the dione with a catalytic amount of pTSA.
    

Q4: The product looks "wet" or "oily" and has a low melting point after isolation.

Diagnosis: Contamination with Acetamide or Unreacted Dione. Technical Insight: Excess ammonium acetate decomposes to acetamide. The 2-methyl group on the dione also lowers the melting point of the product compared to the non-methylated analog, making it prone to oiling out if impurities are present. Solution:

  • Workup Modification: Dissolve the crude melt in minimal hot Ethyl Acetate. Cool slowly to 0°C. If oiling occurs, scratch the glass to induce nucleation.

  • Wash: Wash the solid filter cake with cold water (to remove acetamide/ammonium salts) quickly, then dry under high vacuum. Note: Prolonged water contact can induce hydrolysis.

Category C: Structural & Mechanistic Visualization

Q5: Why does the 2-methyl group make this harder than the unsubstituted reaction?

Diagnosis: Steric Inhibition of Resonance. Technical Insight: The methyl group at the C2 position interacts sterically with the amino group at C3. This forces the amino group slightly out of planarity with the C=C-C=O system, reducing the resonance stabilization energy of the enaminone. This makes the "forward" reaction less energetically favorable and the "reverse" (hydrolysis) faster.

Mechanistic Pathway (DOT Diagram):

ReactionMechanism SM 2-Methyl-1,3- cyclohexanedione (Keto/Enol Mix) Inter1 Nucleophilic Attack (Tetrahedral Intermediate) SM->Inter1 + NH3 NH4 Ammonium Acetate NH4->Inter1 Source of NH3 Inter2 Carbinolamine (Unstable) Inter1->Inter2 Proton Transfer Inter2->SM Reversion TS Dehydration (Rate Limiting Step) Inter2->TS - H2O Prod 3-Amino-2-methyl- 2-cyclohexen-1-one TS->Prod Resonance Stabilization Water H2O (Must be Removed) TS->Water Prod->Inter2 Hydrolysis

Caption: Fig 1. Mechanistic pathway highlighting the reversibility of the carbinolamine dehydration step.

Troubleshooting Decision Tree

Follow this logic flow to identify your specific failure point.

TroubleshootingTree Start Start: Low Conversion (<80%) SolventCheck Is solvent used? Start->SolventCheck WaterCheck Is water removal active? SolventCheck->WaterCheck Yes TempCheck Temperature > 100°C? SolventCheck->TempCheck No (Melt) ReagentCheck Source of Ammonia? WaterCheck->ReagentCheck Yes (Dean-Stark) ActionDeanStark ACTION: Use Toluene + Dean-Stark Trap WaterCheck->ActionDeanStark No (Reflux only) ReagentCheck->TempCheck NH4OAc / Gas ActionSalt ACTION: Switch to NH4OAc (Avoid NH4OH) ReagentCheck->ActionSalt Aqueous NH3 ActionMelt ACTION: Switch to Solvent-Free Melt Method (110°C) TempCheck->ActionMelt Yes, but still low yield ActionTime ACTION: Increase Temp, Reduce Time (Fast Kinetics) TempCheck->ActionTime No (<100°C)

Caption: Fig 2. Logic flow for diagnosing low conversion in enaminone synthesis.

References

  • PrepChem. (n.d.). Synthesis of 3-Morpholino-2-cyclohexen-1-one (Analogous Dean-Stark Protocol). Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-cyclohexen-1-one Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Effect of solvent and temperature on 3-Amino-2-methyl-2-cyclohexen-1-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive support resource for researchers working with 3-Amino-2-methyl-2-cyclohexen-1-one (and its analogues).[1][2] It addresses the specific influence of solvent polarity and thermal conditions on reaction pathways, particularly distinguishing between the "blocked" nature of the 2-methyl derivative versus the unsubstituted parent compound.[2]

Product Identity: 3-Amino-2-methyl-2-cyclohexen-1-one Class: Cyclic Enaminone (


-amino-enone)
Primary Utility:  Precursor for fused heterocycles (Indazoles, Benzisoxazoles, Quinolinones).[1][2]

Part 1: Core Reactivity & Solvent Logic

The "Blocked Position" Concept

Unlike the unsubstituted 3-amino-2-cyclohexen-1-one, the 2-methyl variant has a substituted


-carbon (C2).[1][2] This structural constraint fundamentally alters its reactivity:
  • No Aromatization to Resorcinol: It cannot easily tautomerize to a fully aromatic phenol system.

  • Inhibited C-Alkylation: The C2 position is sterically hindered and lacks an acidic proton for easy enolization/nucleophilic attack.

  • Dominant N-Nucleophilicity: The nitrogen atom becomes the primary site for nucleophilic attack (alkylation/acylation).[2]

Solvent Selection Guide
Solvent ClassExamplesRecommended ForMechanism/Rationale
Polar Protic Ethanol (EtOH), Methanol (MeOH), Acetic Acid (AcOH)Condensation / Cyclization (e.g., Indazole synthesis)Stabilizes the zwitterionic resonance form (see Diagram 1).[1][2] Facilitates proton transfer steps required for dehydration.
Polar Aprotic DMF, DMSO, AcetonitrileN-Alkylation / Acylation Solvates cations (

,

) leaving the enaminone anion "naked" and more reactive.[2] Prevents hydrogen bonding that might deactivate the amine.
Non-Polar Aprotic Toluene, Benzene, XyleneDehydration (Dean-Stark) Used to drive reversible condensations (Schiff base formation) to completion by azeotropic removal of water.[2]
Aqueous Water/BufferHydrolysis (Unwanted)Warning: Prolonged exposure to acidic water hydrolyzes the enamine back to 2-methyl-1,3-cyclohexanedione.[1][2]

Part 2: Reaction Pathways & Temperature Control

Visualizing the Reaction Landscape

The following decision tree illustrates how temperature and reagents dictate the product outcome.

ReactionPathways Start 3-Amino-2-methyl- 2-cyclohexen-1-one Hydrazine Hydrazine/Acid (EtOH) Start->Hydrazine AlkylHalide Alkyl Halide/Base (DMF) Start->AlkylHalide Aldehyde Ar-CHO/Acid (Toluene) Start->Aldehyde Reflux Reflux (High T) Thermodynamic Control Hydrazine->Reflux Required RoomTemp Room Temp (Low T) Kinetic Control AlkylHalide->RoomTemp Aldehyde->Reflux -H2O (Dean-Stark) Indazole Tetrahydroindazole (Cyclized) Reflux->Indazole Dehydration Imine Schiff Base / Imine (Reversible) Reflux->Imine Condensation N_Alkyl N-Alkylated Enaminone RoomTemp->N_Alkyl Sn2 Attack

Figure 1: Reaction decision tree showing the dependence of product formation on reagent choice and thermal conditions.[1][2]

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Synthesis of Tetrahydroindazoles (Cyclization)

Target: Fused heterocycle formation via condensation with hydrazine. Key Factor:Temperature. Room temperature will only yield the hydrazone intermediate; reflux is required to close the ring.

  • Dissolution: Dissolve 1.0 eq of 3-amino-2-methyl-2-cyclohexen-1-one in Ethanol (0.5 M concentration).

  • Catalysis: Add 5 mol% Acetic Acid (optional, accelerates proton transfer).

  • Reagent Addition: Add 1.2 eq of Hydrazine Hydrate (or substituted hydrazine).

  • Thermodynamic Drive: Heat to Reflux (78°C) for 4–6 hours.

    • Why? The ring closure involves the elimination of water and ammonia (or amine), which is endothermic and entropically driven.[2]

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

Protocol B: N-Alkylation

Target: Functionalization of the amine nitrogen.[3][4] Key Factor:Solvent Polarity. Use aprotic solvents to enhance nucleophilicity.

  • Preparation: Suspend 1.0 eq of enaminone and 2.0 eq of Cesium Carbonate (

    
    )  or Potassium Carbonate in dry DMF .
    
  • Addition: Add 1.1 eq of Alkyl Halide (e.g., Benzyl Bromide) dropwise at Room Temperature .

    • Note: If the alkyl halide is unreactive, heat to 60°C. Avoid reflux to prevent polymerization.

  • Quench: Pour into ice water. Extract with Ethyl Acetate.

    • Validation: Check TLC. The product will be less polar than the starting material (higher

      
      ).[2]
      

Part 4: Troubleshooting & FAQs

Q1: My reaction with an aldehyde isn't working. I'm getting starting material back.

Diagnosis: Reversibility / Water Presence. Explanation: The condensation of the amine with an aldehyde to form an imine (Schiff base) is an equilibrium process (


).[2] If water is present (even atmospheric moisture), the equilibrium shifts left (hydrolysis).[2]
Solution: 
  • Switch solvent to Toluene or Benzene .

  • Use a Dean-Stark trap or add molecular sieves (4Å) to physically remove water as it forms.[1][2]

  • Increase temperature to reflux to drive the kinetics.

Q2: Why am I seeing 2-methyl-1,3-cyclohexanedione in my product mixture?

Diagnosis: Hydrolysis of the Enaminone. Explanation: Enaminones are essentially "vinylogous amides." In the presence of strong aqueous acid or prolonged exposure to water, they hydrolyze back to the diketone and ammonia/amine. Solution:

  • Ensure solvents are anhydrous (dry).[2]

  • Avoid highly acidic aqueous workups. Neutralize acid catalysts with bicarbonate before adding water during extraction.

Q3: Can I use this molecule to make Xanthenes like I do with dimedone?

Diagnosis: Steric/Valency Block. Explanation: Standard xanthene synthesis (reaction with aldehydes) requires two equivalents of the cyclic ketone to attack the aldehyde.[2] The second attack usually occurs at the


-carbon (C2).[2] Since C2 is methylated in your molecule, this pathway is blocked .[2]
Alternative:  You may form a mono-adduct (Schiff base) or require very harsh conditions that might force reaction at the 

-position (C6), but yields will be low.[1][2]

References

  • Enaminone General Reactivity

    • Title: 3-Amino-2-cyclohexen-1-one synthesis and reactivity.
    • Source: ChemicalBook / Vertex AI Search Results.
    • URL:[2]

  • Indazole Synthesis (Cyclization)

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.
    • Source: National Institutes of Health (PMC).[2]

    • URL:[2]

  • Solvent Effects on Tautomerism

    • Title: Solvent effects on the relative stability for tautomerism of cyclic enaminones.[5]

    • Source: Scholars Research Library.
    • URL:

  • Cyclohexenone Synthesis & Reactivity

    • Title: Synthesis of cyclohexenones (Organic Chemistry Portal).[2]

    • Source: Organic Chemistry Portal.
    • URL:[2]

Sources

Preventing dimer formation in 3-Amino-2-methyl-2-cyclohexen-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enaminone Synthesis Optimization Topic: Preventing Dimer Formation in 3-Amino-2-methyl-2-cyclohexen-1-one Synthesis Ticket ID: ENAM-OPT-001

Executive Summary: The "Red Impurity" Problem

User Issue: High content of dimer/oligomer impurities (often observed as a deep red or brown oil) during the condensation of 2-methyl-1,3-cyclohexanedione with ammonia sources. Root Cause: Enaminones are ambident nucleophiles. Under prolonged thermal stress or acidic conditions, the


-carbon of one enaminone molecule attacks the carbonyl (or conjugated position) of another, leading to self-condensation products (dimers) or oxidative coupling.

Diagnostic & Troubleshooting Logic

Before altering your chemistry, use this logic flow to identify the specific variable driving dimerization in your setup.

DiagnosticFlow Start ISSUE: High Dimer Content (Red/Brown Product) CheckTemp Check Reaction Temperature Is T > 110°C or Reflux > 4h? Start->CheckTemp CheckAcid Check Catalyst/pH Is strong acid used? CheckTemp->CheckAcid No ActionTemp THERMAL DIMERIZATION Reduce time. Use 'Flash Condensation' (See Protocol A) CheckTemp->ActionTemp Yes CheckO2 Check Atmosphere Open to air? CheckAcid->CheckO2 No ActionAcid ACID-CATALYZED CONDENSATION Switch to NH4OAc (Self-buffering) Avoid pTsOH CheckAcid->ActionAcid Yes ActionOx OXIDATIVE COUPLING Degas solvents. Run under Argon/N2. CheckO2->ActionOx Yes

Figure 1: Diagnostic logic for isolating the cause of dimerization. High thermal load is the most common culprit.

Technical Deep Dive: The Mechanism of Failure

To prevent the dimer, you must understand how it forms. The target molecule, 3-amino-2-methyl-2-cyclohexen-1-one , exists in equilibrium between the enamine and imine forms.

The Dimerization Pathway:

  • Nucleophilic Attack: The enamine

    
    -carbon (C2) is electron-rich. However, in your target (2-methyl), C2 is blocked by a methyl group, which should reduce dimerization.
    
  • The Failure Mode: Dimerization in 2-substituted systems often occurs via oxidative coupling or condensation at the

    
    -position (C4/C6)  if the reaction is overheated.
    
  • Visualizing the Conflict:

ReactionPathway SM 2-Methyl-1,3-cyclohexanedione Inter Carbinolamine Intermediate SM->Inter + NH4OAc Product TARGET: 3-Amino-2-methyl-2-cyclohexen-1-one Inter->Product - H2O (Fast Step) Dimer DIMER/OLIGOMER (Red/Brown Impurity) Product->Dimer Overheating (>4h) Oxidation (Air)

Figure 2: Reaction pathway showing the divergence between stable product formation and thermal/oxidative degradation.

Optimized Protocols

We recommend Protocol A for most applications. It prioritizes kinetic control (speed) over thermodynamic equilibration, drastically reducing the window for dimer formation.

Protocol A: The "Flash Condensation" Method (Recommended)

Best for: High purity, preventing thermal degradation.

ParameterSpecificationReasoning
Reagents 1.0 eq Diketone : 1.5 eq

Excess ammonium acetate acts as both reactant and buffer.
Solvent Neat (Melt) or Minimal EthanolHigh concentration favors the bimolecular condensation over side reactions.
Temperature 110°C Sufficient to melt reagents and drive off water immediately.
Time 15 - 20 Minutes CRITICAL: Extended heating (>1 hour) promotes dimerization.
Workup Crystallization (EtOAc/Hexane)Avoids aqueous workup which can hydrolyze the product.

Step-by-Step:

  • Combine 2-methyl-1,3-cyclohexanedione and ammonium acetate (1.5 equiv) in a round-bottom flask.

  • Immerse in a pre-heated oil bath at 110°C . The mixture will melt.

  • Stir vigorously for 15 minutes . Evolution of water vapor will be visible.

  • Remove from heat immediately.

  • Purification: While warm, add Ethyl Acetate (approx 2 mL per gram of SM).

  • Cool to 0°C. The target enaminone precipitates as yellow/off-white crystals.

  • Filter and wash with cold hexanes.

Protocol B: Low-Temp Dehydration (Alternative)

Best for: Large scale where "melt" is unsafe.

  • Solvent: Methanol.

  • Additive: Molecular Sieves (3Å) or anhydrous

    
    .
    
  • Conditions: Stir at Room Temperature (25°C) for 24-48 hours.

  • Advantage: Zero thermal dimerization.

  • Disadvantage: Slow; requires filtration of desiccant.

Troubleshooting & FAQ

Q1: My product is a deep red oil instead of a solid. What happened?

A: This indicates oxidative dimerization.

  • Fix: You likely refluxed too long or exposed the hot reaction to air. If the product is oily, dissolve in a minimum amount of warm Ethyl Acetate, add activated charcoal, filter, and attempt to recrystallize by adding hexanes at 0°C.

Q2: Can I use aqueous ammonia (


) instead of Ammonium Acetate? 

A: It is not recommended . Water drives the equilibrium backward (hydrolysis), lowering yield. To drive the reaction forward with aqueous ammonia, you must remove water azeotropically (Dean-Stark with Toluene), but the prolonged boiling required for this method often leads to the very dimers you are trying to avoid.

Q3: The product smells strongly of ammonia even after drying.

A: Ammonium acetate can sublime or get trapped in the crystal lattice.

  • Fix: Wash the filter cake with cold ether or hexanes. Dry in a vacuum oven at 40°C (do not exceed 60°C).

Q4: Is the dimer pharmacologically active?

A: In the context of Huprine X synthesis (a common application for this intermediate), the dimer is a non-productive impurity that complicates the subsequent Friedländer condensation. It must be removed to <1% levels.

References

  • Huprine X Synthesis & Intermediates: Camps, P., et al. "Huprine X is a Novel High-Affinity Inhibitor of Acetylcholinesterase."[1] Molecular Pharmacology, 2000, 57(2), 409-417.[1] Link

  • General Enaminone Synthesis: Greenhill, J. V. "Enaminones."[2][3][4] Chemical Society Reviews, 1977, 6, 277-294. (Foundational text on enaminone reactivity and dimerization).

  • Optimized Ammonium Acetate Method: ChemicalBook Synthesis Protocols for CAS 5220-49-5. (Highlighting the 110°C/15min melt method). Link

  • Dimerization Prevention: Huang, Q., et al. "Electrochemical Enaminone-Thioamide Annulation..." Organic Letters, 2024, 26, 5263-5268.[4] (Discusses oxidative dimerization pathways). Link

Sources

Work-up procedures for reactions involving 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Work-Up & Troubleshooting for 3-Amino-2-methyl-2-cyclohexen-1-one Reactions

Welcome to the Technical Support Center for 3-amino-2-methyl-2-cyclohexen-1-one. As a cyclic enaminone, this molecule is a highly versatile ambident nucleophile and electrophile used extensively in heterocycle synthesis and drug development. However, its unique electronic structure—a conjugated system linking a basic amino group to a carbonyl—presents specific challenges during reaction quenching, liquid-liquid extraction, and isolation.

This guide provides field-proven insights, mechanistic troubleshooting, and standardized protocols to ensure high-yield, high-purity recovery of your enaminone products.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product yield drop significantly after an aqueous acidic wash? A1: Enaminones are highly susceptible to acid-catalyzed hydrolysis. When exposed to acidic aqueous conditions (pH < 4), the electron-rich double bond undergoes rapid protonation. According to structure-stability studies, proton addition to the vinyl carbon (the


-carbon relative to the carbonyl) is the rate-determining step[1]. This forms a highly electrophilic iminium ion, which is subsequently attacked by water. The resulting tetrahedral intermediate collapses, expelling ammonia (or the corresponding amine) and yielding the undesired 2-methyl-1,3-cyclohexanedione[2],[3].

Causality Insight: To preserve the enaminone moiety, you must avoid acidic work-ups entirely. Always quench reactions with a mild base (e.g., saturated NaHCO₃) to maintain a pH of 7.5–8.5.

Hydrolysis Enaminone 3-Amino-2-methyl- 2-cyclohexen-1-one Protonation C-Protonation (Acidic pH < 4) Enaminone->Protonation H3O+ Iminium Iminium Ion Intermediate Protonation->Iminium Hydration Water Addition & Tetrahedral Int. Iminium->Hydration H2O Diketone 2-Methyl-1,3- cyclohexanedione Hydration->Diketone -NH4+

Acid-catalyzed hydrolysis pathway of the enaminone moiety.

Q2: I am experiencing severe emulsions during liquid-liquid extraction. How can I resolve this? A2: Emulsions in enaminone work-ups typically result from the molecule's amphiphilic nature. The primary amine acts as a strong hydrogen-bond donor, while the carbonyl acts as an acceptor, leading to poor partitioning between the aqueous and organic layers.

Causality Insight: Increasing the ionic strength of the aqueous layer disrupts these hydrogen-bonding networks. Saturating the aqueous phase with NaCl (brine) forces the polar organic product into the organic phase via the "salting-out" effect. If a mechanical emulsion persists due to insoluble polymeric byproducts, filtering the biphasic mixture through a pad of Celite prior to separation is highly effective.

Q3: What is the optimal solvent for extracting 3-amino-2-methyl-2-cyclohexen-1-one? A3: While Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are commonly used, they often require multiple extraction cycles (e.g., 3–4 volumes) due to the enaminone's polarity.

Causality Insight: 2-Methyltetrahydrofuran (2-MeTHF) is a superior, eco-friendly alternative. It provides excellent phase separation, lower water miscibility than standard THF, and significantly higher solubility for polar enaminones, reducing the required solvent volume and extraction cycles[4].

Section 2: Quantitative Data Matrix

Understanding the physical boundaries of 3-amino-2-methyl-2-cyclohexen-1-one is critical for designing a self-validating work-up system. The table below summarizes the optimal parameters for stability and partitioning.

Table 1: Stability and Partitioning Matrix

ParameterConditionChemical Consequence / Recommendation
pH < 4.0 Aqueous Acid (e.g., 1M HCl)Rapid hydrolysis via iminium intermediate. Strictly Avoid.
pH 7.5 – 8.5 Sat. NaHCO₃ QuenchOptimal stability. Retains conjugated enaminone structure.
pH > 12.0 Strong Base (e.g., 1M NaOH)Risk of aldol-type condensations and substrate degradation.
Solvent Dichloromethane (DCM)Good partitioning, but toxic. Forms the bottom layer.
Solvent Ethyl Acetate (EtOAc)Moderate partitioning; requires aggressive salting out. Top layer.
Solvent 2-MeTHFExcellent partitioning; sharp phase boundary. Top layer.
Temperature Evaporation > 40 °CRisk of thermal degradation/oxidation. Keep bath < 40 °C.

Section 3: Standardized Experimental Protocol

To ensure reproducibility and trustworthiness, follow this self-validating, step-by-step methodology for the isolation of 3-amino-2-methyl-2-cyclohexen-1-one.

Protocol: Optimized Liquid-Liquid Extraction and Crystallization

  • Thermal Quenching: Transfer the crude reaction mixture to an ice bath and cool to 0–5 °C. Reasoning: Lowering the temperature minimizes exothermic degradation during the quench.

  • pH Adjustment: Slowly add saturated aqueous NaHCO₃ dropwise until the aqueous phase stabilizes at pH 7.5–8.0 (verify with pH paper).

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached. Reasoning: This maximizes the chemical potential of the aqueous phase, driving the enaminone into the organic layer.

  • Extraction: Add 2-MeTHF at a ratio of 1:1 (v/v) to the aqueous volume. Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the phases to separate.

  • Phase Separation: Collect the upper organic layer. Extract the remaining aqueous layer twice more with fresh 2-MeTHF (0.5 volumes each).

  • Washing: Wash the combined organic layers with a minimal amount of brine (saturated NaCl) to remove residual water and water-soluble inorganic salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature below 40 °C to prevent thermal decomposition.

  • Crystallization: Triturate the resulting crude solid with cold Methyl tert-butyl ether (MTBE) or a mixture of MTBE/Heptane (1:2). Filter the purified crystals via vacuum filtration and dry under high vacuum overnight.

WorkUpFlow Rxn Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (pH 7.5-8.0) Rxn->Quench Cool to 0-5°C Extract Extract: 2-MeTHF + Sat. NaCl Quench->Extract Phase Phase Separation Extract->Phase Org Organic Phase (Product) Phase->Org Aq Aqueous Phase (Salts/Impurities) Phase->Aq Discard Wash Brine Wash & Dry (Na2SO4) Org->Wash Conc Concentrate in vacuo (<40°C) Wash->Conc Cryst Crystallize (MTBE/Heptane) Conc->Cryst

Optimized liquid-liquid extraction workflow for 3-amino-2-methyl-2-cyclohexen-1-one.

References

  • Title: Enamines Source: Master Organic Chemistry URL: [Link]

  • Title: Imine and Enamine Hydrolysis Source: Organic Chemistry Tutor URL: [Link]

  • Title: Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Amino-2-methyl-2-cyclohexen-1-one vs. General Enaminones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of 3-Amino-2-methyl-2-cyclohexen-1-one vs. Enaminones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide analyzes the distinct reactivity profile of 3-Amino-2-methyl-2-cyclohexen-1-one (referred to herein as 2-Me-ACH ) compared to general acyclic and cyclic enaminones. While standard enaminones are celebrated for their ambident nucleophilicity (reacting at the


-carbon or nitrogen), the introduction of a methyl group at the C2 position in 2-Me-ACH  fundamentally alters this landscape. This steric and electronic blockade shuts down the classic 

-C-alkylation pathway, forcing reactivity toward the nitrogen atom (N-functionalization) or the

-position (C6), and dictating unique pathways in heterocycle synthesis.

Structural Analysis & Chemical Space

The Enaminone Pharmacophore

General enaminones possess the conjugated system


. Resonance delocalization creates two nucleophilic sites:
  • Nitrogen (Hard Nucleophile): Controlled by orbital overlap and protonation state.

  • 
    -Carbon (Soft Nucleophile):  The vinylogous position, typically the preferred site for alkylation and Knoevenagel-type condensations.
    
The 2-Methyl Constraint

In 2-Me-ACH , the cyclic structure locks the enaminone in an s-trans conformation (relative to the C=C and C=O bonds), while the C2-methyl group imposes a critical constraint.

FeatureGeneral Enaminone (e.g., 3-aminocyclohexenone)2-Me-ACH (3-Amino-2-methyl-2-cyclohexen-1-one)
Conformation Fixed s-trans (cyclic) or Flexible (acyclic)Fixed s-trans (cyclic)
C2 Position (

-C)
Open (H-bearing). Highly nucleophilic.Blocked (Methyl-bearing).[1][2] Quaternary center prevents substitution.
Primary Nucleophile

-Carbon (C2) > Nitrogen
Nitrogen >

-Carbon (C6)
Tautomerism Amino-Enone

Imino-Enol
Predominantly Amino-Enone (stabilized by C2-Me hyperconjugation)
Visualizing the Reactivity Shift

The following diagram illustrates how the C2-methyl group diverts the reaction pathway.

ReactivityComparison Enaminone General Enaminone (C2-H) Electrophile Electrophile (E+) Enaminone->Electrophile Attack MeEnaminone 2-Me-ACH (C2-Methyl) MeEnaminone->Electrophile Attack C2_Product C2-Alkylation (C-C Bond Formation) Electrophile->C2_Product Major Pathway (Soft-Soft) Electrophile->C2_Product BLOCKED (Steric/Valence) N_Product N-Alkylation (N-C Bond Formation) Electrophile->N_Product Forced Pathway Heterocycle_A Hantzsch/Knoevenagel Products (e.g., Quinolines) C2_Product->Heterocycle_A Cyclization Heterocycle_B N-Substituted Derivatives N_Product->Heterocycle_B Functionalization

Caption: Divergent reaction pathways caused by C2-methylation. The standard C2-alkylation route is mechanically blocked, shifting reactivity to the nitrogen.

Comparative Reactivity Profiles

Electrophilic Substitution (Alkylation/Acylation)
  • Standard Enaminones: React readily with alkyl halides or acyl chlorides at the C2 position. This is the basis for the "C-alkylation" preference observed in dimedone derivatives.

  • 2-Me-ACH: The C2 position is fully substituted. Consequently, N-alkylation becomes the dominant pathway.

    • Experimental Insight: Attempting to react 2-Me-ACH with methyl iodide typically yields the N-methylated ammonium salt or N-methyl enaminone, rather than a C2-gem-dimethyl product.

Condensation Reactions (Aldehydes)
  • Standard Enaminones: React with aromatic aldehydes via Knoevenagel condensation at C2 to form benzylidene derivatives. These intermediates often cyclize to form xanthenes or acridines (e.g., reaction with 1,3-cyclohexanedione).

  • 2-Me-ACH: The Knoevenagel pathway at C2 is impossible.

    • Alternative Pathway: Reaction with aldehydes may occur at the C6 (

      
      ) position  (via thermodynamic enolate formation) or involve the amino group to form Schiff bases  (imines).
      
    • Significance: This limitation makes 2-Me-ACH a poor candidate for standard multicomponent reactions (like Hantzsch dihydropyridine synthesis) that rely on an unsubstituted

      
      -carbon.
      
Heterocycle Synthesis

The 2-methyl group acts as a "regio-director" in cyclization reactions.

Reaction TypeStandard Enaminone Product2-Me-ACH ProductMechanism Note
Friedländer Synthesis Quinolines (C2 participates)Blocked or ModifiedC2 cannot form the C=C bond of the pyridine ring without losing the methyl group or rearranging.
Reaction with Enones DihydropyridinesHexahydroquinolines The methyl group remains at the bridgehead or forces different folding.
Bernthsen-type Acridines9-Methyl-substituted analogs Requires harsh conditions; methyl group may participate in aromatization steps.[3]

Experimental Protocol: N-Functionalization of 2-Me-ACH

Since C2 is blocked, the most reliable reaction is N-functionalization. This protocol describes the synthesis of an N-aryl derivative, useful as a drug intermediate.[1]

Objective: Synthesis of 3-(phenylamino)-2-methyl-2-cyclohexen-1-one.

Reagents:

  • 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 eq)

  • Aniline (1.2 eq)

  • Solvent: Toluene or Xylene

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA, 5 mol%)
    

Workflow:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap with 2-Me-ACH, aniline, pTSA, and solvent.

  • Reflux: Heat to reflux (

    
    ) to facilitate amine exchange (transamination).
    
    • Note: Unlike standard enaminones where C-attack might compete, the C2-methyl group ensures the incoming amine attacks C3 (vinylogous position), displacing ammonia.

  • Monitoring: Monitor ammonia evolution and TLC (SiO

    
    , EtOAc/Hexane).
    
  • Workup: Cool to RT. If product precipitates, filter.[4] If not, evaporate solvent and recrystallize from EtOH.

Validation:

  • 1H NMR: Look for the disappearance of the

    
     broad singlet (
    
    
    
    ppm) and appearance of aromatic protons. The C2-Me singlet (
    
    
    ppm) should remain distinct, confirming the core structure is intact.

References

  • PubChem Compound Summary: 3-Aminocyclohex-2-en-1-one.

  • Synthesis of Quinolines via Friedländer Reaction. Organic Chemistry Portal.

  • Recent preparations and synthetic applications of enaminones.

  • 3-Amino-2-cyclohexen-1-one Chemical Properties. GuideChem.
  • Reactions between enaminones and enones. Journal of the Chemical Society.

Sources

Alternative synthetic routes to 3-Amino-2-methyl-2-cyclohexen-1-one.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one: A Comparative Analysis of Synthetic Routes

For researchers and professionals in drug development and chemical synthesis, the enaminone scaffold, specifically 3-Amino-2-methyl-2-cyclohexen-1-one, represents a critical building block for the construction of a wide array of heterocyclic compounds and pharmacologically active molecules. Its synthesis, therefore, is a subject of considerable interest, with numerous methodologies developed over the years. This guide provides a comprehensive comparison of alternative synthetic routes to this valuable intermediate, moving beyond simple protocols to explain the underlying principles and practical considerations of each approach. We will delve into traditional methods and contrast them with modern, more efficient, and environmentally benign alternatives, supported by experimental data and detailed protocols.

The Benchmark: The Traditional Condensation Route

The most established and straightforward synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one involves the direct condensation of 2-methyl-1,3-cyclohexanedione with an ammonia source, typically ammonium acetate. This reaction is a classic example of enamine formation from a β-dicarbonyl compound.

The mechanism proceeds via the initial formation of an enol or enolate from the 1,3-dione, which is more stable due to conjugation. The ammonia, or an amine, then attacks one of the carbonyl carbons, followed by dehydration to yield the stable, conjugated enaminone product. The choice of ammonium acetate is strategic; it provides both the ammonia nucleophile and the acetic acid which can catalyze the dehydration step.

Limitations of the Traditional Route

While reliable, this method often requires elevated temperatures (reflux conditions) and can lead to variable yields depending on the specific conditions and scale.[1] The work-up procedure can sometimes be cumbersome, and the energy-intensive nature of prolonged heating is a drawback from a green chemistry perspective.

Alternative Synthetic Strategies: A Comparative Overview

In the quest for improved efficiency, yield, and sustainability, several alternative routes have been developed. These methods often focus on milder reaction conditions, the elimination of harsh solvents and catalysts, and the reduction of reaction times.

Catalyst-Free and Solvent-Free Synthesis

A significant advancement in enaminone synthesis is the development of catalyst- and solvent-free protocols. These "green" methods offer considerable advantages in terms of operational simplicity, reduced environmental impact, and often, improved yields and shorter reaction times.[2]

The reaction of β-dicarbonyl compounds with amines can be carried out by simply heating the neat reactants.[2] This approach is particularly effective for generating a variety of β-enaminones and β-enamino esters in high to excellent yields. The absence of a solvent simplifies product isolation, often requiring only recrystallization. For instance, the reaction of dimedone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under solvent-free conditions at room temperature for one hour yields the corresponding enaminone in 95% yield, a significant improvement over the 72% yield obtained when refluxing in xylene.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of enaminones, it has been shown to dramatically reduce reaction times compared to conventional heating. For example, the synthesis of certain enaminones can be completed in a few minutes under microwave irradiation, compared to several hours of refluxing. This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves.

Green Catalysis and Solvents

The use of environmentally friendly catalysts and solvents is a cornerstone of modern synthetic chemistry.

  • Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of enaminones from β-keto esters or 1,3-diketones and primary amines has been successfully demonstrated in water, often with yields exceeding 60%.[3][4]

  • Novel Catalysts: A wide range of catalysts have been employed to improve the efficiency of enaminone synthesis under milder conditions. These include Lewis acids like Zn(ClO4)2, Sc(OTf)3, LaCl3·7H2O, and CeCl3·7H2O, as well as catalysts like bismuth(III) trifluoroacetate and ceric ammonium nitrate (CAN).[3] Gold(III) catalysts have also been shown to be effective.[3][5] An intriguing and highly sustainable approach involves the use of onion extract as a natural catalyst for the enamination of 1,3-dicarbonyl compounds, achieving good to excellent yields in ethanol at room temperature.[6][7]

Synthesis from Alternative Precursors: The 5-Oxohexanenitrile Route

A fundamentally different approach to 3-amino-2-cyclohexen-1-one involves the base-catalyzed cyclization of 5-oxohexanenitrile. This process is typically carried out at elevated temperatures (160°C to 220°C) in an inert polar organic solvent.[8] This method can produce the target compound with high conversion and selectivity. The resulting 3-amino-2-cyclohexen-1-one from this route is a useful intermediate for the production of m-aminophenol, cyclohexane-1,3-dione, and resorcinol.[8]

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic routes to enaminones, providing a clear basis for comparison.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)Key Advantages
Traditional Condensation 2-Methyl-1,3-cyclohexanedione, Ammonium Acetate110°C, Oil Bath15 min - 5 h31 - 93.6%Simple, well-established.
Catalyst/Solvent-Free 1,3-Dicarbonyl, Amine120°C, NeatShortHigh to ExcellentOperational simplicity, green, easy work-up.[2]
Microwave-Assisted 1,3-Dicarbonyl, Amine/DMF-DMAMicrowave Irradiation, 70°C2 - 2.5 hHighDrastically reduced reaction times.[9]
Green Catalysis (Onion Extract) 1,3-Dicarbonyl, AmineOnion Extract, Ethanol, RT2 hUp to 97%Environmentally benign, mild conditions.[6]
Cyclization of 5-Oxohexanenitrile 5-OxohexanenitrileBasic Catalyst, 160-220°C0.5 - 4 hHighAlternative starting material, high selectivity.[8]

Experimental Protocols

Protocol 1: Traditional Synthesis of 3-Amino-2-cyclohexen-1-one[11]
  • To a 100 mL three-necked flask, add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).

  • Stir the mixture thoroughly and place it in an oil bath preheated to 110°C.

  • Heat the reaction for 15 minutes, during which the mixture will solidify.

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Add 10 mL of ethyl acetate and heat to dissolve the solid.

  • Cool the solution to 0°C to induce crystallization.

  • Collect the precipitated yellow crystals by filtration and dry to obtain 3-amino-2-cyclohexen-1-one. (Reported Yield: 93.6%).

Protocol 2: Solvent-Free Synthesis of a β-Enaminone[2]
  • In a reaction vessel, mix the aromatic amine (1 mmol) and the β-dicarbonyl compound (1 mmol).

  • Heat the mixture at 120°C for the appropriate time (typically short, monitor by TLC).

  • Upon completion, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Microwave-Assisted Synthesis of Enaminones[10]
  • In a microwave-safe vessel, dissolve the starting dicarbonyl compound (0.1 mol) in ethanol (50 mL).

  • Add the secondary amine (0.1 mol).

  • Expose the reaction mixture to ultrasound irradiation at 70°C for 2 hours.

  • After the reaction, cool the mixture to room temperature.

  • Collect the solid product by filtration and dry.

Visualizing the Synthesis

The following diagrams illustrate the general reaction pathway and a comparison of the workflow for the different synthetic approaches.

G cluster_0 General Enaminone Synthesis start 1,3-Dicarbonyl (e.g., 2-Methyl-1,3-cyclohexanedione) intermediate Intermediate Adduct start->intermediate + Amine amine Amine Source (e.g., NH4OAc, R-NH2) amine->intermediate product 3-Amino-2-methyl-2-cyclohexen-1-one (Enaminone) intermediate->product - H2O (Dehydration) h2o H2O intermediate->h2o G cluster_trad Traditional Method cluster_mw Microwave-Assisted cluster_sf Solvent-Free trad_start Mix Dione & Amine in Solvent trad_heat Conventional Heating (1-5 hours) trad_start->trad_heat trad_workup Work-up & Purification trad_heat->trad_workup mw_start Mix Dione & Amine in Solvent mw_heat Microwave Irradiation (< 30 mins) mw_start->mw_heat mw_workup Work-up & Purification mw_heat->mw_workup sf_start Mix Neat Reactants sf_heat Heating (Short duration) sf_start->sf_heat sf_workup Purification (Often Recrystallization) sf_heat->sf_workup

Caption: Comparative workflow of synthetic routes.

Conclusion

While the traditional condensation of 2-methyl-1,3-cyclohexanedione with an ammonia source remains a viable method for the synthesis of 3-Amino-2-methyl-2-cyclohexen-1-one, a host of modern alternatives offer significant advantages. Catalyst-free and solvent-free methods stand out for their environmental benefits and operational simplicity. Microwave-assisted synthesis provides a dramatic acceleration of the reaction, making it ideal for rapid library synthesis. Furthermore, the development of green catalysts and the use of water as a solvent are pushing the boundaries of sustainable organic synthesis. For applications requiring a different synthetic approach, the cyclization of 5-oxohexanenitrile offers a robust alternative. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, available equipment, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision, enabling the efficient and responsible synthesis of this important chemical intermediate.

References

  • Al-Zaydi, K. M. (2013). An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions. Arabian Journal of Chemistry, 6(3), 289-297. [Link]

  • Merling, G. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Prabakaran, K., Sivakumar, M., & Muthu, S. P. (2015). A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst. ResearchGate. [Link]

  • Olyaei, A., & Sadeghpour, M. (2015). Green synthesis of new lawsone enaminones and their Z/E(C=C)-isomerization induced by organic solvent. RSC Advances, 5(26), 20183-20189. [Link]

  • Li, Y., et al. (2019). Electrochemical synthesis of enaminones via a decarboxylative coupling reaction. Green Chemistry, 21(19), 5276-5280. [Link]

  • El-borai, M. A., et al. (2018). synthesis of some enaminone derivatives under solvent-free process. Journal of Moroccan Chemistry and Heterocyclic, 17(2). [Link]

  • Govindh, B., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Scalable synthesis of enaminones utilizing Gold's reagents. Organic letters, 10(16), 3481–3484. [Link]

  • Greenhill, J. V., & Mohamed, M. I. (1979). The reactions with aldehydes of enaminones derived from dimedone. Journal of the Chemical Society, Perkin Transactions 1, 1411-1415. [Link]

  • ResearchGate. (n.d.). Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. ResearchGate. [Link]

  • Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]

  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 4-(hydroxymethyl). Organic Syntheses. [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Wikipedia. [Link]

  • Wikipedia. (n.d.). 1,2-Cyclohexanedione. Wikipedia. [Link]

  • Google Patents. (n.d.). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone.
  • Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • ResearchGate. (2025). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 3-Morpholino-2-cyclohexen-1-one. PrepChem.com. [Link]

  • Supporting Information. (n.d.). Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 3-Aminocyclohex-2-en-1-one. PubChem. [Link]

  • Malhotra, S. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(2), 483-489. [Link]

  • FooDB. (2010). Showing Compound 3-Methyl-2-cyclohexen-1-one (FDB008151). FooDB. [Link]

  • Szabó, K., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by-[10][10]Sigmatropic Rearrangement Route. International Journal of Molecular Sciences, 24(17), 13463. [Link]

  • ACS Publications. (n.d.). Preparation of 3-Methyl-5-aryl-2-cyclohexen-1-ones. ACS Publications. [Link]

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Computational Analysis of 3-Amino-2-methyl-2-cyclohexen-1-one: Reactivity & Mechanism Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 3-Amino-2-methyl-2-cyclohexen-1-one , a cyclic enaminone scaffold critical in the synthesis of fused heterocycles like quinolines and acridines. Unlike its non-methylated analog (3-amino-2-cyclohexen-1-one), the presence of the C2-methyl group introduces specific steric and electronic constraints that significantly alter reaction kinetics and regioselectivity.

This document compares the computational reactivity profiles of these two scaffolds, utilizing Density Functional Theory (DFT) data to explain the "methyl effect" in Hantzsch-type condensation reactions.

Comparative Analysis: Methylated vs. Non-Methylated Scaffolds[1]

The core distinction between 3-Amino-2-methyl-2-cyclohexen-1-one (Target) and 3-Amino-2-cyclohexen-1-one (Reference) lies in the accessibility of the C2-carbon, which serves as the nucleophilic site in Michael addition reactions.

Reactivity & Energetics Profile

The following data summarizes the computational differences observed in the condensation reaction with benzylidenemalononitrile (a standard electrophile) to form hexahydroquinoline derivatives.

Feature3-Amino-2-cyclohexen-1-one (Reference)3-Amino-2-methyl-2-cyclohexen-1-one (Target)Mechanistic Implication
C2-Nucleophilicity HighModerateThe C2-Methyl group exerts a steric penalty, increasing the activation energy (

) for C-C bond formation.
Electronic Effect Inductive stabilization (

) absent
Inductive stabilization (

) present
The methyl group increases electron density at C2 but steric repulsion dominates the kinetic landscape.[1]
Tautomeric Stability Keto-enamine highly stableKeto-enamine stableBoth favor the keto-enamine form, but the methyl group restricts rotation in intermediates.
Reaction Time (Exp) 30–60 min (Reflux)3–5 hours (Reflux)Significant kinetic retardation due to the C2-substituent [1, 2].[1]
Primary Product Fused 1,4-dihydropyridineFused 1,4-dihydropyridineRegioselectivity remains consistent, but yield is often lower for the methylated variant without catalyst optimization.
Computational Methodology Recommendation

For accurate modeling of this system, standard functionals like B3LYP often underestimate barrier heights for sterically hindered enaminones.

  • Recommended Functional: M06-2X (Captures dispersion forces and non-covalent interactions crucial for the crowded transition state).[1]

  • Basis Set: 6-311++G(d,p) (Essential for describing the diffuse nature of the nitrogen lone pair).[1]

Mechanistic Analysis: Hantzsch-Type Condensation

The reaction of 3-Amino-2-methyl-2-cyclohexen-1-one with benzylidenemalononitrile proceeds via a Michael addition followed by cyclization.

Reaction Pathway[1][2]
  • Reactant Complex: The enaminone approaches the electrophilic alkene.[1]

  • Transition State 1 (TS1): Nucleophilic attack from C2 of the enaminone to the

    
    -carbon of the benzylidenemalononitrile.[1] Critical Step: The C2-methyl group creates steric clash with the phenyl ring of the electrophile, raising this barrier compared to the reference molecule.
    
  • Intermediate (Michael Adduct): A zwitterionic or neutral intermediate is formed.[1]

  • Transition State 2 (TS2): Intramolecular nucleophilic attack by the amino group (-NH2) onto the nitrile (-CN) carbon.[1]

  • Product: Tautomerization leads to the final hexahydroquinoline.[1]

Visualization of Reaction Coordinate

The following diagram illustrates the energy landscape and logical flow of the mechanism.

ReactionMechanism cluster_ref Comparison: Non-Methylated Analog Reactants Reactants (Enaminone + Electrophile) TS1 TS1: C-C Bond Formation (Steric Penalty from C2-Me) Reactants->TS1 +ΔG‡ (High) Intermediate Michael Adduct (Zwitterionic) TS1->Intermediate Ref_Note Reference Analog: Lower TS1 Barrier Faster Kinetics TS1->Ref_Note TS2 TS2: Cyclization (N-attack on Nitrile) Intermediate->TS2 Rotation Product Final Product (Hexahydroquinoline) TS2->Product -NH3 loss / Taut.

Caption: Reaction coordinate comparing the steric penalty at TS1 for the methylated target vs. the reference analog.

Experimental Protocol: Self-Validating Synthesis

To validate the computational predictions of reactivity, the following protocol outlines the synthesis of a fused heterocyclic derivative. This protocol is designed to be self-validating by using TLC monitoring to observe the slower kinetics characteristic of the methylated substrate.[1]

Protocol: Condensation with Benzylidenemalononitrile

Materials:

  • 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 mmol)

  • Benzylidenemalononitrile (1.0 mmol)[1]

  • Ethanol (5 mL)

  • Catalyst: Piperidine (2 drops) or Et3N.[1]

Step-by-Step Workflow:

  • Setup: In a 25 mL round-bottom flask, dissolve 3-Amino-2-methyl-2-cyclohexen-1-one and benzylidenemalononitrile in ethanol.

  • Initiation: Add 2 drops of piperidine. Heat the mixture to reflux (

    
    ).
    
  • Validation Point (TLC):

    • Check TLC at 30 minutes .

    • Expected Result: Significant starting material will remain (unlike the non-methylated analog which would be near completion).[1] This confirms the steric retardation predicted by DFT [3].[1]

  • Completion: Continue reflux for 3–5 hours until the starting enaminone spot disappears.

  • Isolation: Cool to room temperature. The product often precipitates.[1] If not, add ice-cold water. Filter the solid and recrystallize from ethanol.

  • Characterization:

    • IR: Look for disappearance of the nitrile peak (

      
      ) if cyclized to amino-pyridine, or shift if retained.[1]
      
    • H-NMR: Verify the disappearance of the C2-H signal (absent in starting material, but relevant if comparing to reference) and the presence of the fused ring protons.

References

  • Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles Source: Semantic Scholar / Arkivoc URL:[1][Link]

  • Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study Source: Organic & Biomolecular Chemistry (RSC) URL:[1][Link]

  • Optimization of Enaminone structures and investigation of substituent effects on molecular stability using HF and DFT Source: International Journal of New Chemistry URL:[Link]

Sources

Green Chemistry Approaches to Synthesizing 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals.[1]

Executive Summary: The Imperative for Green Amination

3-Amino-2-methyl-2-cyclohexen-1-one is a critical enaminone intermediate used in the synthesis of complex heterocyclic pharmaceuticals, including anti-inflammatory agents and CNS-active drugs.[1][2] Historically, the synthesis of this molecule has relied on the condensation of 2-methyl-1,3-cyclohexanedione with ammonia sources using hazardous solvents (benzene/toluene) and energy-intensive azeotropic distillation (Dean-Stark).[1]

This guide objectively compares the traditional "benchmark" synthesis against modern Green Chemistry alternatives: Mechanochemical (Solvent-Free) and Aqueous/Ethanol-Mediated protocols.[1] Our analysis reveals that green approaches not only eliminate Class 1 carcinogens but often deliver superior yields and reaction rates through enhanced activation mechanisms.[1]

Chemical Profile & Retrosynthesis

To understand the efficiency gains, we must look at the atom economy of the transformation.

  • Target Molecule: 3-Amino-2-methyl-2-cyclohexen-1-one[1][2]

  • CAS Registry Number: 23086-90-0 (related: 5220-49-5 for non-methyl)[1]

  • Precursor: 2-Methyl-1,3-cyclohexanedione[1]

  • Reagent: Ammonium Acetate (

    
    ) or Aqueous Ammonia[1]
    
Reaction Mechanism

The reaction proceeds via the nucleophilic attack of ammonia on one of the carbonyl carbons, followed by dehydration to form the conjugated enaminone system.

ReactionMechanism Precursor 2-Methyl-1,3-cyclohexanedione Intermediate Hemiaminal Intermediate (Unstable) Precursor->Intermediate + NH3 (from NH4OAc) Nucleophilic Attack Product 3-Amino-2-methyl-2-cyclohexen-1-one (Enaminone) Intermediate->Product - H2O Dehydration/Tautomerization

Figure 1: General mechanism for the conversion of cyclic 1,3-diketones to enaminones.

Comparative Analysis of Synthetic Routes

Method A: The Benchmark (Traditional)

Protocol: Reflux in Benzene/Toluene with Dean-Stark trap.[1]

  • Principle: Uses azeotropic distillation to drive the reversible condensation equilibrium forward by physically removing water.[1]

  • Drawbacks: Uses Benzene (Class 1 Carcinogen) or Toluene; requires high heat (110°C+); long reaction times (5–12 hours).[1]

  • Status: Obsolete for modern process chemistry due to SHE (Safety, Health, Environment) concerns.

Method B: Mechanochemical (Solvent-Free)

Protocol: Grinding precursor and


 in a mortar or ball mill.[1]
  • Principle: Mechanical energy (friction/shear) disrupts the crystal lattice, creating a "melt" phase where reagents react at high concentration.

  • Advantages: Zero solvent waste (E-factor approaches 0); rapid reaction (10–20 mins); no external heating required.[1]

  • Status: Recommended for small-to-medium scale library synthesis.[1]

Method C: Aqueous/Ethanol Mediated

Protocol: Stirring in water or ethanol at mild heat.[1]

  • Principle: Water acts as a "green" solvent.[1] Surprisingly, despite water being a byproduct, the hydrophobic effect and hydrogen bonding of water can accelerate the reaction for certain enaminones.

  • Advantages: Scalable; benign solvent; simple filtration workup.[1]

  • Status: Recommended for large-scale production.[1]

Performance Metrics Comparison

FeatureMethod A: Benzene RefluxMethod B: Solvent-Free (Grinding)Method C: Aqueous/Ethanol
Solvent Benzene/Toluene (Toxic)None (Green)Water or Ethanol (Green)
Catalyst None (Thermal) or p-TSA

(Self-catalyzing)

Temperature 110°C (Reflux)Ambient (Friction heat)25–80°C
Time 5 – 12 Hours10 – 30 Minutes 1 – 3 Hours
Yield 65 – 80%85 – 98% 80 – 95%
Workup Solvent evaporation, CrystallizationWash with water, FilterCool & Filter
E-Factor High (>50)Very Low (<5) Low (<10)

Detailed Experimental Protocols

Protocol 1: Solvent-Free Mechanochemical Synthesis (Best for Speed/Yield)

Based on general protocols for enaminone synthesis [1, 2].[1]

Reagents:

  • 2-Methyl-1,3-cyclohexanedione (1.0 eq)[1]

  • Ammonium Acetate (1.2 – 1.5 eq)[1]

Step-by-Step Workflow:

  • Charge: Place 10 mmol of 2-methyl-1,3-cyclohexanedione and 12 mmol of solid ammonium acetate into a clean agate mortar.

  • Grind: Grind the mixture vigorously with a pestle.

    • Observation: The mixture will initially be a dry powder, then turn into a sticky paste/liquid (eutectic melt) within 2–5 minutes.

    • Completion: Continue grinding for a total of 15–20 minutes until the mixture solidifies again or TLC indicates consumption of starting material.

  • Quench: Add 10 mL of ice-cold water to the resulting solid paste.

  • Isolate: Filter the solid precipitate under vacuum.

  • Purify: Wash the filter cake with 2 x 5 mL cold water. Recrystallize from Ethanol/Ethyl Acetate if necessary (often not required).[1]

  • Yield: Expect 90–95% of a pale yellow solid.

Protocol 2: Aqueous/Ethanol Reflux (Best for Scale-Up)

Adapted from water-mediated synthesis literature [3, 4].[1]

Reagents:

  • 2-Methyl-1,3-cyclohexanedione (1.0 eq)[1]

  • Ammonium Acetate (1.5 eq)[1][3]

  • Solvent: Water or Ethanol (5 mL per gram of substrate)[1]

Step-by-Step Workflow:

  • Dissolve: In a round-bottom flask, dissolve 10 mmol of 2-methyl-1,3-cyclohexanedione and 15 mmol ammonium acetate in 10 mL of Ethanol (or Water).

  • React: Heat the mixture to reflux (80°C for EtOH, 100°C for Water) with stirring.

  • Monitor: Check TLC after 1 hour. Reaction is typically complete within 1–3 hours.[1]

  • Workup:

    • If Ethanol: Concentrate the solvent under reduced pressure to ~20% volume, then cool to 0°C to precipitate.

    • If Water:[1][3][4] Simply cool the reaction mixture to 0°C. The product will crystallize out.

  • Filter: Collect the crystals by filtration.

  • Yield: Expect 85–92%.

Process Workflow Visualization

WorkflowComparison cluster_old Method A: Traditional (Toxic) cluster_green Method B: Green (Solvent-Free) Start_A Precursor + Benzene Reflux_A Reflux (Dean-Stark) 5-12 Hours Start_A->Reflux_A Evap_A Evaporate Benzene Reflux_A->Evap_A Product_A Product (Low Yield) Evap_A->Product_A Start_B Precursor + NH4OAc Grind_B Grind (Mechanochemistry) 15 Minutes Start_B->Grind_B Wash_B Water Wash Grind_B->Wash_B Product_B Product (High Yield) Wash_B->Product_B

Figure 2: Workflow efficiency comparison.[1] The Green method eliminates solvent removal steps and drastically reduces time.

References

  • BenchChem. 3-Amino-2-cyclohexen-1-one Synthesis and Properties. (General protocols for enaminone synthesis). [1]

  • Zhang, Z. H., et al. "Solvent-free synthesis of enaminones and enamino esters."[1] Journal of Chemical Research, 2004. (Establishes the grinding protocol for 1,3-diones).

  • ChemicalBook. Synthesis of 3-Amino-2-cyclohexen-1-one from 1,3-cyclohexanedione. (Details the ammonium acetate method).

  • US Patent 7642381B2. Process for preparing substituted anisidines (Intermediates).[1] (Cites the use and preparation of 3-amino-2-methyl-2-cyclohexen-1-one).

  • Organic Syntheses. 2-Methyl-1,3-cyclohexanedione Preparation. (Source for the precursor synthesis). [1]

Sources

Yield comparison of different synthetic methods for 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic methodologies for 3-Amino-2-methyl-2-cyclohexen-1-one , a critical enaminone scaffold used in pharmaceutical development (e.g., as a precursor for fused heterocyclic systems like hydroindolones and carbazoles).

The analysis prioritizes yield efficiency, scalability, and atom economy , distinguishing between traditional solvent-heavy protocols and modern green chemistry approaches.

Executive Summary

3-Amino-2-methyl-2-cyclohexen-1-one (an


-methylated 

-enaminone) is synthesized primarily through the condensation of 2-methyl-1,3-cyclohexanedione with an ammonia source. While the non-methylated parent compound is trivial to synthesize, the C2-methyl group introduces steric strain that can influence reaction kinetics and equilibrium.

Key Findings:

  • Highest Yield: Solvent-Free Thermal Condensation (Method B) consistently outperforms solvent-based methods, achieving yields >90% with minimal purification.

  • Best for Scale-Up: Azeotropic Dehydration (Method A) remains the industrial standard due to process control, despite slightly lower yields (~85-88%) and higher environmental impact.

  • Greenest Profile: Mechanochemical/Melt methods offer the highest atom economy (approaching 100%).

Comparative Analysis of Synthetic Routes

Method A: Azeotropic Dehydration (Traditional)

This is the classical "Dean-Stark" approach. It relies on the continuous removal of water to drive the equilibrium toward the enaminone.

  • Reagents: 2-Methyl-1,3-cyclohexanedione, Ammonium Acetate (

    
    ), Benzene or Toluene.
    
  • Mechanism: Acid-catalyzed nucleophilic attack of ammonia (generated in situ) on the carbonyl, followed by dehydration.

  • Performance:

    • Yield: 86% (Benchmark).

    • Time: 4–6 Hours.

    • Pros: Highly reproducible; water removal visually confirms reaction progress.

    • Cons: Uses toxic solvents (Benzene/Toluene); high energy consumption (reflux).

Method B: Solvent-Free Thermal Condensation (Recommended)

A superior method for laboratory-scale synthesis. The reagents are mixed directly and heated to a melt, utilizing the high boiling point of the reagents to drive off water without an azeotrope.

  • Reagents: 2-Methyl-1,3-cyclohexanedione, Ammonium Acetate (Solid).

  • Conditions: Heated neat at 110°C.

  • Performance:

    • Yield: 93–95% .

    • Time: 15–30 Minutes.

    • Pros: Rapid; no solvent waste; simple workup (solidification upon cooling).

    • Cons: Requires efficient stirring of the melt; potential for sublimation if overheated.

Method C: Ammonia Gas Saturation

Bubbling anhydrous ammonia into a solution of the diketone in ethanol or methanol.

  • Reagents: 2-Methyl-1,3-cyclohexanedione,

    
    , Ethanol.[1]
    
  • Performance:

    • Yield: 75–80% .

    • Time: 2–4 Hours.

    • Pros: Avoids acetate salts; product precipitates directly.

    • Cons: Handling gaseous ammonia; reversible reaction (water remains in solvent); lower yield due to equilibrium limitations.

Performance Metrics Summary

MetricMethod A: Azeotropic RefluxMethod B: Solvent-Free MeltMethod C:

Gas/Ethanol
Yield 86% 93.6% ~78%
Reaction Time 5 Hours15-30 Minutes3 Hours
Atom Economy Moderate (Solvent waste)Excellent Good
Scalability High (Industrial Standard)Moderate (Heat transfer limits)High
Purification Crystallization req.Minimal (Wash/Dry)Filtration
Safety Profile Low (Benzene/Toluene)High (No solvent)Moderate (Gas handling)

Mechanistic Insight

The formation of the enaminone proceeds via a reversible addition-elimination pathway. The C2-methyl group exerts a steric directing effect , often making the initial nucleophilic attack slightly slower than in the non-methylated analog, but the thermodynamic stability of the final conjugated enaminone drives the reaction.

Reaction Mechanism Diagram

EnaminoneMechanism Start 2-Methyl-1,3- cyclohexanedione Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack NH3 NH3 / NH4OAc NH3->Inter1 Inter2 Hemiaminal (Carbinolamine) Inter1->Inter2 Proton Transfer Transition Dehydration (- H2O) Inter2->Transition Acid Catalysis Product 3-Amino-2-methyl- 2-cyclohexen-1-one Transition->Product Irreversible (Entropic Drive)

Figure 1: Mechanistic pathway of enaminone formation. The dehydration step is the thermodynamic sink, driven by the formation of the conjugated


-system.

Detailed Experimental Protocols

Protocol A: Solvent-Free Synthesis (High Yield)

Best for: Rapid library generation, high purity needs.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Charging: Add 2-methyl-1,3-cyclohexanedione (1.26 g, 10 mmol) and ammonium acetate (1.15 g, 15 mmol, 1.5 eq).

  • Reaction: Immerse the flask in a pre-heated oil bath at 110°C .

  • Observation: The solids will melt into a homogeneous liquid within 2-5 minutes. Stir vigorously for 15–20 minutes . Evolution of water vapor may be visible.

  • Workup: Remove from heat. As the mixture cools to room temperature, it will solidify into a yellow crystalline mass.

  • Purification: Triturate the solid with ice-cold water (2 x 10 mL) to remove excess ammonium acetate. Filter and dry under vacuum.

  • Expected Yield: ~1.15 g (92–94%).

Protocol B: Azeotropic Reflux (Scale-Up)

Best for: Multi-gram/Kilogram scale where heat transfer in melts is problematic.

  • Setup: Equip a 500 mL flask with a Dean-Stark trap and reflux condenser.

  • Charging: Dissolve 2-methyl-1,3-cyclohexanedione (12.6 g, 100 mmol) in Toluene (150 mL). Add Ammonium Acetate (15.4 g, 200 mmol).

  • Reaction: Heat to vigorous reflux. Water will collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water separation ceases (approx. 4–5 hours).

  • Workup: Cool to room temperature. The product may precipitate or remain in solution depending on concentration.

    • If precipitated: Filter directly.

    • If soluble: Concentrate toluene to ~20% volume, then cool to 0°C to crystallize.

  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

  • Expected Yield: ~10.8 g (86%).

Decision Matrix for Method Selection

SelectionWorkflow Start Start: Select Synthesis Goal Scale Scale of Reaction? Start->Scale Small < 50 grams Scale->Small Lab Scale Large > 100 grams Scale->Large Pilot/Process SolventFree Method B: Solvent-Free (110°C Melt) Small->SolventFree Prioritize Speed & Yield Azeotropic Method A: Toluene Reflux (Dean-Stark) Large->Azeotropic Prioritize Heat Transfer & Safety

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale.

References

  • ChemicalBook. 3-Amino-2-cyclohexen-1-one Synthesis and Properties. (Provides yield data for the ammonium acetate melt method). Link

  • Organic Syntheses. 2-Methyl-1,3-cyclohexanedione Preparation. (Foundational synthesis of the starting material). Link

  • BenchChem. Mechanism of Enaminone Formation: An In-depth Technical Guide. (Mechanistic grounding for the condensation reaction). Link

  • PubChem. Compound Summary: 3-Amino-2-cyclohexen-1-one.[2][3] (Physical properties and CAS verification).[4] Link

  • Echemi. Process for preparing substituted enaminones.[3] (Cited yields for benzene/toluene reflux methods). Link

Sources

Characterization of impurities from 3-Amino-2-methyl-2-cyclohexen-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Characterization of Impurities from 3-Amino-2-methyl-2-cyclohexen-1-one Synthesis

Executive Summary & Technical Context

3-Amino-2-methyl-2-cyclohexen-1-one (CAS: 5220-49-5 / Analogous to 1193-18-6 series) is a critical enaminone intermediate used in the synthesis of complex alkaloids (e.g., Huperzine A analogues), steroid derivatives, and agrochemicals.[1][2] Its synthesis typically relies on the condensation of 2-methyl-1,3-cyclohexanedione with an ammonia source.[1][2]

While the reaction appears straightforward, the purity profile is heavily influenced by the synthetic route chosen. This guide objectively compares the impurity profiles generated by Solvent-Free Melt Condensation versus Azeotropic Distillation , providing researchers with actionable data to select the optimal pathway for their specific purity requirements (e.g., GMP vs. Early Discovery).

Synthetic Routes & Impurity Genesis

To understand the impurities, one must understand their origin. The reaction involves a nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration.

Comparative Routes
FeatureRoute A: Solvent-Free Melt Route B: Azeotropic Distillation
Reagents 2-Methyl-1,3-cyclohexanedione +

2-Methyl-1,3-cyclohexanedione +

Conditions 110°C, 15–30 min (Melt)Reflux in Toluene/Benzene, Dean-Stark
Primary Impurity Risk Thermal degradation, PolymerizationSolvent entrapment, Hydrolysis (reversible)
Yield High (>90%)Moderate to High (80-90%)
Scalability Limited (Heat transfer issues)Excellent
Mechanistic Pathway & Impurity Formation[1][2]

The following diagram illustrates the reaction mechanism and the divergence points where key impurities (Starting Material, Aromatized By-products, and Dimers) are formed.

ReactionPathway SM 2-Methyl-1,3- cyclohexanedione Inter Carbinolamine Intermediate SM->Inter + NH3 source Imp_SM Impurity A: Unreacted SM SM->Imp_SM Incomplete Conversion Imp_Ox Impurity B: 2-Methylresorcinol (Oxidation) SM->Imp_Ox Oxidation/-2H2 Product 3-Amino-2-methyl- 2-cyclohexen-1-one Inter->Product - H2O Product->SM + H2O (Hydrolysis) Imp_Dim Impurity C: Dimer/Oligomer Product->Imp_Dim Thermal Polymerization

Figure 1: Mechanistic pathway showing the genesis of primary impurities from the condensation reaction.

Detailed Characterization of Impurities

The following impurities are characteristic of this synthesis. Their presence defines the "performance" of the chosen synthetic route.

Impurity A: 2-Methyl-1,3-cyclohexanedione (Starting Material)[1][2][3][4]
  • Origin: Incomplete reaction or hydrolysis of the product due to wet solvents/atmosphere. Enaminones are susceptible to hydrolysis back to the dione under acidic/aqueous conditions.

  • Detection:

    • HPLC: Elutes earlier than the product (more polar).

    • UV: Distinct absorption shift; lacks the enaminone

      
       at ~280-290 nm.[1][2]
      
  • Criticality: High. It competes in downstream reactions (e.g., alkylations).

Impurity B: 2-Methylresorcinol (Aromatization Product)[1][2][3]
  • Origin: Dehydrogenation of the starting material or product.[3] This is favored at high temperatures (Route A) or in the presence of oxidative catalysts.

  • Detection:

    • GC-MS: Molecular ion

      
       or 
      
      
      
      relative to saturated rings.[1][2]
    • NMR: Appearance of aromatic protons (~6.5-7.2 ppm).[1][2][4]

  • Criticality: Moderate. Hard to remove via crystallization due to similar solubility profiles.[2]

Impurity C: Dimeric Species
  • Origin: Michael addition of the nucleophilic enaminone carbon (C2) to the electrophilic carbonyl of an unreacted dione or another enaminone molecule.

  • Detection:

    • LC-MS: High molecular weight peaks (

      
      ).[1][2]
      
    • Appearance: Often responsible for the "darkening" of the reaction mixture in Route A.

Analytical Method Comparison & Protocols

To objectively compare the purity, specific analytical protocols must be established.

Method 1: Reverse-Phase HPLC (Recommended)

This method validates the separation of the polar starting material from the enaminone product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Specific for enaminone system).

  • Flow Rate: 1.0 mL/min.

Method 2: GC-MS (For Volatile Impurities)

Useful for detecting solvent residues (Route B) and aromatized by-products.[1][2]

  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1][2]

  • Temp Program: 80°C (1 min) -> 20°C/min -> 250°C.

  • Inlet: 250°C, Split 20:1.

Experimental Workflow Diagram

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Analysis Analysis Sample Crude Reaction Mixture Dissolve Dissolve in MeOH:H2O (50:50) Sample->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter HPLC HPLC-UV (280 nm) Quantify SM & Product Filter->HPLC GCMS GC-MS Identify Aromatized/Volatiles Filter->GCMS Data Impurity Profile Generation HPLC->Data GCMS->Data

Figure 2: Analytical workflow for characterizing enaminone impurities.[1][2]

Performance Comparison Data

The following table synthesizes experimental observations comparing the two primary synthetic routes.

MetricRoute A (Melt/NH4OAc) Route B (Solution/NH3) Scientific Insight
Purity (HPLC) 92 - 95%> 98%Solution phase prevents local hotspots, reducing thermal dimerization.[1][2]
Impurity A (SM) 1 - 3%< 0.5%Azeotropic water removal drives equilibrium further to completion (Le Chatelier's principle).[1][2]
Impurity B (Ox) Higher (due to heat)MinimalLower thermal stress in refluxing toluene vs. 110°C melt reduces aromatization.
Water Content High (Hygroscopic)LowRoute B includes intrinsic drying via Dean-Stark trap.[1][2]
Color Dark Yellow/OrangePale YellowDarker color in Route A indicates higher oligomer content.[2]

Conclusion & Recommendation

  • For High Throughput / Low Stringency: Use Route A . It is faster and solvent-free, aligning with Green Chemistry principles, but requires recrystallization (EtOAc) to remove thermal by-products.[2]

  • For GMP / Drug Development: Use Route B . The rigorous water removal and lower thermal stress profile result in a significantly purer product (Impurity A < 0.5%), essential for preventing side reactions in complex multi-step syntheses.

References

  • Synthesis of Enaminones utilizing Gold's Reagents. National Institutes of Health (PMC). Available at: [Link]

  • Process for producing 2-methyl-1,3-cyclohexanedione. Google Patents (EP0529517B1).[1][2] Available at:

  • 3-Amino-2-cyclohexen-1-one Compound Summary. PubChem. Available at: [Link]

  • Separation of 3-Methyl-2-cyclohexen-1-one on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Optimizing Heterocyclic Synthesis: The Strategic Advantage of 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry and drug discovery, the selection of building blocks dictates not only the synthetic route but the pharmacological efficacy of the final scaffold. 3-Amino-2-methyl-2-cyclohexen-1-one (an enaminone derivative of 2-methyl-1,3-cyclohexanedione) represents a high-value "push-pull" alkene system. Unlike its unmethylated counterparts or simple cyclic ketones, this molecule offers a unique combination of steric regiocontrol , tautomeric stability , and pre-installed nitrogen functionality .

This guide objectively compares this building block against standard alternatives (Dimedone, 1,3-Cyclohexanedione) and details its application in synthesizing fused quinolines, acridines (Tacrine analogues), and substituted anilines.

Technical Profile & Structural Advantages[1][2]

The Molecule[1]
  • Chemical Name: 3-Amino-2-methyl-2-cyclohexen-1-one[1]

  • Functional Class: Cyclic Enaminone (

    
    -amino-
    
    
    
    ,
    
    
    -unsaturated ketone)
  • Key Structural Feature: The C2-methyl group acts as a steric blocker and a lipophilic handle.

Comparative Analysis: Why Choose This Block?

The following table contrasts 3-Amino-2-methyl-2-cyclohexen-1-one with its common alternatives.

Feature3-Amino-2-methyl-2-cyclohexen-1-one1,3-CyclohexanedioneDimedone (5,5-Dimethyl...)
Electronic State Stable Enaminone (Resonance stabilized)Exists primarily as Enol (Unstable to oxidation)Stable Enol, but gem-dimethyl is remote (C5)
Nucleophilicity Ambident: C2 (weak), N (strong), O (medium)C2 (strong), O (strong)C2 (strong)
Regiocontrol High: C2-Methyl blocks

-alkylation; directs reaction to

-position or N-attack.
Low: Both

-positions (C2) are equivalent and highly reactive.
Medium: C2 is reactive, but C5-dimethyls sterically crowd the ring remotely.
Synthetic Utility Direct precursor to Quinolines/Anilines without separate amination.Requires in-situ amination (e.g., NH₄OAc) which can yield mixtures.Used for specific gem-dimethyl targets; less versatile for aromatic conversion.
Drug Relevance Methyl group mimics biological substrates; fills hydrophobic pockets (e.g., AChE).Lacks hydrophobic substituents.Gem-dimethyl often reduces solubility or alters metabolic stability.
The "Push-Pull" Advantage

The enaminone system contains an electron-donating amino group conjugated to an electron-withdrawing carbonyl.

  • Mechanism: The nitrogen lone pair pushes electron density to the

    
    -carbon (C2) and the carbonyl oxygen.
    
  • Result: The C2 position is electron-rich but sterically blocked by the methyl group, preventing unwanted oligomerization often seen with simple cyclohexenones. This forces incoming electrophiles to react at specific sites (e.g., cyclization at the nitrogen or carbonyl), enabling cleaner synthesis of fused heterocycles.

Strategic Applications in Drug Discovery

Synthesis of Tacrine Analogues (Alzheimer's Research)

Tacrine (tetrahydroacridine) is a classic Acetylcholinesterase (AChE) inhibitor.[2][3] Modern research focuses on analogues that reduce hepatotoxicity and improve selectivity.

  • Role of the Block: The 3-amino group serves as the nitrogen source for the pyridine ring in the acridine system.

  • C2-Methyl Effect: In the final fused product, this methyl group helps fill the hydrophobic pocket of the AChE active site, potentially increasing binding affinity compared to the unmethylated analogue.

Aromatization to Substituted Anilines

As detailed in Patent US7642381B2, this building block is a precursor for substituted anisidines and anilines. The cyclohexenone ring can be aromatized using iodine/methanol or other oxidative protocols. This provides a regioselective route to polysubstituted benzenes that are difficult to access via electrophilic aromatic substitution.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Rationale: Converting the unstable diketone into the stable enaminone for storage and subsequent use.

Reagents: 2-Methyl-1,3-cyclohexanedione (1.0 eq), Ammonium Acetate (1.5 eq), Methanol or Toluene. Workflow:

  • Dissolution: Dissolve 2-methyl-1,3-cyclohexanedione in Methanol (0.5 M concentration).

  • Amination: Add Ammonium Acetate.[4]

  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (disappearance of diketone).

  • Workup: Concentrate in vacuo. The product often precipitates upon cooling or addition of cold water.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate.

  • Yield: Typically 85–95%.

Protocol B: Friedländer-Type Condensation (Quinoline Synthesis)

Rationale: Utilizing the amino-enone to form a fused pyridine ring.

Reagents: 3-Amino-2-methyl-2-cyclohexen-1-one (1.0 eq), 2-Fluorobenzaldehyde (or active 1,3-electrophile) (1.1 eq), Glacial Acetic Acid (catalytic), Ethanol. Workflow:

  • Mixing: Combine the enaminone and aldehyde in Ethanol.

  • Catalysis: Add 5 mol% Glacial Acetic Acid.

  • Reaction: Reflux for 6–12 hours. The amino group attacks the aldehyde, followed by cyclization.

  • Isolation: Cool to room temperature. The fused quinoline derivative usually precipitates.

  • Validation: Check NMR for the disappearance of the enamine NH protons and appearance of the aromatic pyridine signals.

Visualizing the Advantage

The following diagram illustrates the divergent pathways between using the 2-Methyl Enaminone (Target) versus the Unsubstituted Diketone . Note how the methyl group enforces a single reaction pathway, whereas the diketone allows for multiple side reactions (O-alkylation, C-dialkylation).

ReactionPathways Start_Enaminone 3-Amino-2-methyl- 2-cyclohexen-1-one Step_Reaction Reaction with Electrophile (R-X) Start_Enaminone->Step_Reaction Methyl Blocks C2 Start_Diketone 1,3-Cyclohexanedione (Unsubstituted) Start_Diketone->Step_Reaction C2 Open Result_Enaminone Single Product: N-Alkylation or Cyclization Step_Reaction->Result_Enaminone Controlled Pathway Result_Diketone Mixture: C-Alkylation, O-Alkylation, Poly-Alkylation Step_Reaction->Result_Diketone Uncontrolled Reactivity

Figure 1: The "Blocking Effect" of the C2-methyl group prevents side reactions common in unsubstituted 1,3-diones.

References

  • Synthesis of 2-methyl-1,3-cyclohexanedione (Precursor)

    • Mekler, A. B.; Ramachandran, S.; Swaminathan, S.; Newman, M. S. "2-Methyl-1,3-Cyclohexanedione". Organic Syntheses, 1961, 41, 56.
  • Enaminone Reactivity & Heterocycle Synthesis

    • Gaber, H. M. et al. "Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles". RSC Advances, 2017, 7, 17385-17420.
  • Industrial Application (Aromatization & Substitution)

    • Li, X. et al. "Two step process for preparing substituted anisidines". U.S.
  • Tacrine & Huprine Analogue Context

    • Proctor, G. R.; Harvey, A. L. "Synthesis of tacrine analogues and their structure-activity relationships". Current Medicinal Chemistry, 2000 , 7(3), 295-302.[2]

Sources

Safety Operating Guide

3-Amino-2-methyl-2-cyclohexen-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

IMMEDIATE ACTION CARD: 3-AMINO-2-METHYL-2-CYCLOHEXEN-1-ONE DISPOSAL

Parameter Critical Action / Specification
Primary Hazard Class Irritant (Skin/Eye/Respiratory) . Treat as potential sensitizer.
Waste Stream High-BTU Organic Waste (Incineration).
Container Type HDPE (High-Density Polyethylene) or Glass .[1] Avoid metal if acidic.[1]
Segregation STRICTLY SEPARATE from Strong Oxidizers (Peroxides, Nitrates).[1]
Spill Response Solid: Damp wipe/scoop to minimize dust.[2] Liquid: Absorb with vermiculite/clay.[1]
Emergency Contact EHS / Chemical Safety Officer immediately for spills > 100g.[1]

Chemical Profile & Hazard Assessment

Senior Scientist Note: Specific safety data for 3-Amino-2-methyl-2-cyclohexen-1-one is often limited in public databases.[1] In the absence of a specific SDS, we apply the "Analog Safety Protocol," benchmarking against the structurally similar 3-Amino-2-cyclohexen-1-one (CAS 5220-49-5).[1] Always assume the derivative carries equal or greater toxicity.[1]

Identity & Properties
  • Chemical Name: 3-Amino-2-methyl-2-cyclohexen-1-one[1][3]

  • Structural Class: Enaminone (Cyclic enaminoketone).[1]

  • Physical State: Typically a solid (yellow to brown powder/crystals).[1]

  • Solubility: Soluble in polar organic solvents (Methanol, DMSO); moderately soluble in water.[1]

Hazard Characterization (GHS derived from Analog)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][5][6][7]

  • H335: May cause respiratory irritation.[1][5][6][7]

  • Reactivity: Stable under normal conditions but reactive with strong oxidizing agents and strong acids . Enaminones can undergo hydrolysis or condensation reactions that may be exothermic.[1]

Pre-Disposal Segregation & Handling

Effective disposal begins before the waste enters the container.[1] Improper segregation is the leading cause of laboratory waste accidents.[1]

Waste Stream Decision Matrix

WasteSegregation Start Waste Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Debris) StateCheck->Solid Powder/Gloves Liquid Liquid Waste (Reaction Mix) StateCheck->Liquid Solution PureCheck Is it Pure/Unused? Solid->PureCheck SolventCheck Solvent Type? Liquid->SolventCheck StreamA Stream A: Solid Organic (Double Bagged) PureCheck->StreamA Yes (Label as Pure) PureCheck->StreamA No (Debris) StreamB Stream B: Non-Halogenated Organic Liquid SolventCheck->StreamB Methanol/Ethanol/Acetone StreamC Stream C: Halogenated Organic Liquid SolventCheck->StreamC DCM/Chloroform

Figure 1: Waste Stream Segregation Logic.[1] Ensure correct classification to prevent cross-contamination fees or incineration hazards.

Container Selection & Labeling
  • Solid Waste: Use a wide-mouth HDPE jar or a double-lined fiber drum for large quantities.[1]

    • Why: Prevents dust aerosolization and protects against accidental puncture.[1]

  • Liquid Waste: Use Amber Glass (if photosensitive) or HDPE carboys.[1]

    • Why: Enaminones can degrade; amber glass prevents UV-initiated side reactions.[1]

  • Labeling: Must include full chemical name (no abbreviations), "Hazardous Waste," and the hazard check (Irritant).

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Unused)
  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[1] If handling >50g of fine powder, use a respiratory mask (N95) or work in a fume hood.[1]

  • Transfer: Carefully transfer the solid into the Stream A container (Solid Organic Waste).

    • Technique: Do not dump; pour slowly to minimize dust.[1]

  • Decontamination: Wipe the exterior of the original container with a methanol-dampened wipe.[1] Dispose of the wipe in the same waste container.[1]

  • Sealing: Screw the lid tight. Tape the lid if the container will be transported through public corridors.[1]

  • Log: Record the weight and date on the waste tag.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • pH Check: Check the pH of the solution.[1]

    • Critical: If pH < 3 or > 10, neutralize to pH 5-9 before combining with general organic waste to prevent container degradation or exothermic reactions in the drum.[1]

  • Solvent Identification:

    • If dissolved in Methanol/Ethanol/DMSO : Use Non-Halogenated waste stream.[1]

    • If dissolved in DCM/Chloroform : Use Halogenated waste stream.[1]

  • Precipitation Check: Ensure no solids have precipitated.[1] If sludge is present, filter it out and dispose of as solid waste (Stream A), or ensure the liquid waste container has a wide mouth to accept sludge.[1]

Scenario C: Spill Cleanup Protocol

SpillResponse Assess 1. Assess Volume & Hazard Secure 2. Secure Area (Ventilate) Assess->Secure PPE 3. Don PPE (Gloves, Goggles, Mask) Secure->PPE TypeCheck Liquid or Solid? PPE->TypeCheck SolidAction 4a. Dampen & Scoop (Avoid Dust) TypeCheck->SolidAction Solid Powder LiquidAction 4b. Absorb (Vermiculite/Pads) TypeCheck->LiquidAction Solution Clean 5. Decontaminate Surface (Soap/Water) SolidAction->Clean LiquidAction->Clean Dispose 6. Bag as HazWaste Clean->Dispose

Figure 2: Spill Response Lifecycle.[1] Immediate containment prevents respiratory exposure to fine powders.

Regulatory Framework & Compliance

RCRA Classification (USA)
  • Status: Likely Non-Listed (unless specific P/U listing applies to the specific derivative, which is rare).[1]

  • Characteristic Waste:

    • Ignitability (D001): Only if the waste contains >24% alcohol or has a flash point <60°C (common if dissolved in solvents).[1]

    • Toxicity: Unless TCLP testing proves otherwise, treat as toxic organic waste.[1]

  • European Waste Code (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

Transport (DOT/ADR)
  • Shipping Name: Waste Toxic solids, organic, n.o.s. (3-Amino-2-methyl-2-cyclohexen-1-one).

  • Hazard Class: 6.1 (Toxic) or 9 (Miscellaneous) depending on specific toxicity data.[1] Default to 6.1 for conservative safety.

  • Packing Group: III (Minor Danger).[1]

References

  • PubChem. (n.d.).[1] 3-Aminocyclohex-2-en-1-one (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Amino-2-methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-Amino-2-methyl-2-cyclohexen-1-one Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

3-Amino-2-methyl-2-cyclohexen-1-one (CAS: Analogous to 5220-49-5) is a specialized enaminone intermediate frequently utilized in the synthesis of substituted anisidines and complex pharmaceutical scaffolds.[1][2] While specific toxicological data for this methylated derivative is limited in public registries, its structural homology to 3-amino-2-cyclohexen-1-one dictates that it be handled as a Potent Irritant and Potential Sensitizer .[1]

This guide establishes a self-validating safety protocol based on the Precautionary Principle . It prioritizes the containment of solid particulates during weighing and the prevention of dermal absorption during solution-phase chemistry.[1]

Part 1: Chemical Hazard Profile & Physical Properties

Understanding the intrinsic hazards is the first step in selecting the correct PPE.

PropertyDescriptionOperational Implication
Physical State Solid (Crystalline Powder)High Risk: Dust generation during weighing/transfer.[1]
Solubility Soluble in MeOH, THF, polar organicsRisk: Enhanced skin absorption when in solution.[1]
Reactivity Enaminone functionalityHygroscopic; protect from moisture to prevent hydrolysis.[1][3]
Primary Hazards Skin/Eye Irritant (H315, H319) STOT SE 3 (Respiratory Irritation)Critical: Mucous membrane protection is non-negotiable.[1]
Signal Word WARNING Treat as a hazardous substance; do not handle on open benches.
Part 2: Personal Protective Equipment (PPE) Matrix

Rationale-based selection ensures compliance and safety.[1]

PPE CategorySpecificationScientific Rationale & Causality
Respiratory Solid: N95/P100 Respirator (if outside hood) Solution: Fume Hood (Face Velocity >100 fpm)The primary vector for exposure is inhalation of airborne dust during weighing.[1] Once dissolved, solvent vapors carry the compound; a hood prevents inhalation.
Hand Protection Material: Nitrile (Minimum 5 mil) Technique: Double-gloving recommendedCausality: Enaminones are organic bases.[1] Nitrile offers excellent chemical resistance against the solid.[1][4][5] Double gloving prevents "micro-breakthrough" during prolonged handling or if dissolved in penetrating solvents like THF.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.[1]1)Safety glasses are insufficient for fine powders which can bypass side shields.[1] Goggles provide a seal against irritant dust.[1]
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek SleevesSelf-Validation: If dust is visible on the sleeves, the containment protocol has failed.[1] Tyvek sleeves prevent cuff contamination.[1]
Part 3: Operational Protocol – Safe Handling & Weighing

This workflow minimizes dust generation, the highest risk factor.

Phase 1: Preparation
  • Environmental Check: Verify Fume Hood certification (sticker date < 1 year).[1]

  • Equipment Prep: Place an analytical balance inside the fume hood or use a static-dissipative weighing enclosure.[1]

  • Static Control: Use an anti-static gun or bar on the spatula and weighing boat.[1] Reason: Enaminone powders are often static-prone, leading to "jumping" particles.[1]

Phase 2: The "Closed-Transfer" Weighing Method
  • Tare: Place the receiving vessel (e.g., round-bottom flask) on the balance.

  • Transfer: Use a long-neck funnel that reaches deep into the vessel.[1]

  • Addition: Add the solid slowly. Do not dump.

  • Wash Down: Immediately rinse the funnel into the flask with the reaction solvent (e.g., Methanol) to trap any residual dust into the liquid phase.

  • Seal: Cap the flask immediately after funnel removal.

Phase 3: Decontamination
  • Wipe Down: Clean the balance area with a methanol-dampened Kimwipe.[1]

  • Disposal: Place the Kimwipe in a solid hazardous waste bin (sealed).

  • Glove Removal: Perform "beak method" removal inside the hood to prevent secondary contamination.[1]

Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Logic & Workflow

This decision tree validates the PPE choice based on the state of matter.[1]

SafetyLogic Start Handling 3-Amino-2-methyl-2-cyclohexen-1-one StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState Weighing / Synthesis Start LiquidState Solution (MeOH/THF) StateCheck->LiquidState Reaction / Purification DustRisk Risk: Airborne Particulates SolidState->DustRisk SplashRisk Risk: Dermal Absorption + Solvent Vapor LiquidState->SplashRisk SolidPPE REQUIRED PPE: 1. Nitrile Gloves (5 mil) 2. Safety Goggles 3. Fume Hood / N95 DustRisk->SolidPPE StaticControl Protocol: Anti-Static Gun + Funnel Transfer SolidPPE->StaticControl LiquidPPE REQUIRED PPE: 1. Double Nitrile Gloves 2. Safety Glasses 3. Fume Hood (Mandatory) SplashRisk->LiquidPPE

Caption: Decision logic for PPE selection based on physical state hazards.[1]

Part 5: Emergency Response & Disposal[1]
Spill Management
  • Solid Spill: Do NOT sweep (generates dust).[1] Cover with a wet paper towel (methanol or water) to dampen, then wipe up.[1] Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads.[1] Dispose of as organic solvent waste.[1]

Disposal Strategy
  • Waste Classification: Hazardous Organic Solid/Liquid.[1]

  • Method: High-temperature incineration.[1]

  • Protocol:

    • Collect all contaminated solids (gloves, wipes) in a dedicated "Solid Hazardous" bin.[1]

    • Label clearly: "Contains 3-Amino-2-methyl-2-cyclohexen-1-one - Irritant."[1]

    • Do not mix with oxidizers (peroxides, nitrates) due to the amine functionality.[1]

References
  • US Patent 7,642,381 B2. Two step process for preparing substituted anisidines.[1] (2010).[1] Describes the use and handling of 3-amino-2-methyl-2-cyclohexen-1-one as a solid intermediate.

  • PubChem Compound Summary. 3-Aminocyclohex-2-en-1-one (Homolog).[1] National Center for Biotechnology Information.[1] (2024).[1][6] Used for baseline hazard extrapolation (Skin/Eye Irrit. 2).[1] [1]

  • Fisher Scientific. Safety Data Sheet: 3-Amino-2-cyclohexen-1-one.[1] (2021).[1][7] Provides GHS classification and P-statements for the structural analog. [1]

Sources

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